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  • Product: 4-Phenyl-2-butyl acetate
  • CAS: 10415-88-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and characterization of 4-Phenyl-2-butyl acetate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and characterization of 4-Phenyl-2-butyl acetate (CAS No. 10415-88-0). This document provides an in-depth analysis of the molecule, moving beyond basic data to offer insights into its synthesis and analytical validation.

Introduction and Nomenclature

4-Phenyl-2-butyl acetate, also known by its synonym 1-methyl-3-phenylpropyl acetate, is an ester recognized for its characteristic fruity and green aroma.[1] Structurally, it consists of a phenyl group separated from an acetate ester moiety by a butyl chain, with the acetate group located at the second position of the chain. This secondary acetate structure imparts specific chemical and physical properties that are of interest in the fields of flavor and fragrance chemistry, as well as in its potential use as a synthon in organic chemistry.[1][2]

While its primary application lies within the flavor and fragrance industry, where it is designated as FEMA number 2882, its structural motifs are relevant to medicinal chemistry and the development of bioactive molecules.[1][3] This guide will detail its core chemical properties, provide a robust synthesis protocol, and outline a comprehensive analytical workflow for its characterization.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-Phenyl-2-butyl acetate are summarized in the table below. These properties are critical for its handling, purification, and application. The data presented is a consolidation from various authoritative sources.

Table 1: Physicochemical Properties of 4-Phenyl-2-butyl Acetate

PropertyValueSource(s)
CAS Number 10415-88-0[1][4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Colorless, clear oily liquid[1]
Odor Green, fruity[1]
Density 0.991 g/cm³ at 25°C[4]
Boiling Point 72-74°C at 0.5 mmHg; 123-124°C at 13 mmHg[2][4]
Flash Point 112.8°C (235°F) TCC[2][4]
Refractive Index 1.495 - 1.505 at 20°C[2][4]
Solubility Soluble in alcohol; Insoluble in water[2]
logP (o/w) 2.57 - 3.22[1][4]
Vapor Pressure 0.00547 mmHg at 25°C[1][4]

Synthesis and Purification

The synthesis of 4-Phenyl-2-butyl acetate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-phenyl-2-butanol, followed by its esterification. This approach allows for high purity of the final product.

Synthesis Pathway Overview

The logical pathway begins with a common starting material, 4-phenyl-2-butanone (benzylacetone), which is reduced to the corresponding secondary alcohol. This alcohol is then acetylated to yield the final ester product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification A 4-Phenyl-2-butanone B 4-Phenyl-2-butanol A->B  NaBH₄, Methanol, 0°C to RT   C 4-Phenyl-2-butanol D 4-Phenyl-2-butyl acetate C->D  Acetic Anhydride, Pyridine (cat.), RT  

Synthesis workflow for 4-Phenyl-2-butyl acetate.
Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-2-butanol from 4-Phenyl-2-butanone

  • Rationale: The reduction of the ketone to a secondary alcohol is a foundational transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for ketones in the presence of other functional groups, and operational simplicity compared to more reactive hydrides like LiAlH₄. Methanol serves as a protic solvent that facilitates the reaction and the workup.

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenyl-2-butanone (1.0 eq) in methanol at room temperature.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The addition is exothermic, and careful control is necessary to prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-phenyl-2-butanol.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-phenyl-2-butanol.

Protocol 2: Esterification of 4-Phenyl-2-butanol

  • Rationale: Fischer esterification using acetic acid is an equilibrium-driven process that often requires harsh conditions. A more efficient and irreversible method is the acylation of the alcohol with acetic anhydride. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) is used to activate the anhydride and scavenge the acetic acid byproduct, driving the reaction to completion under mild conditions.

  • Methodology:

    • To a solution of 4-phenyl-2-butanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (1.5 eq).

    • Add a catalytic amount of pyridine (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting alcohol.

    • Upon completion, dilute the mixture with the solvent and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude 4-Phenyl-2-butyl acetate can be purified by vacuum distillation to yield the final product as a colorless, oily liquid.

Analytical Characterization and Spectral Data

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A typical workflow involves spectroscopic analysis and chromatography.

G Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Verification IR FT-IR Spectroscopy Start->IR Structural Verification MS Mass Spectrometry (GC-MS) Start->MS Structural Verification Purity Purity Assessment (GC-FID, HPLC) Start->Purity Quantification Final Confirmed Structure & Purity >98% NMR->Final IR->Final MS->Final Purity->Final

Analytical workflow for product validation.
Spectroscopic Data Analysis

Note: Publicly available experimental spectra for 4-Phenyl-2-butyl acetate are limited. The following analysis is based on established principles of spectroscopy and data from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.

    • Methine Proton (CH-O): A multiplet around δ 4.8-5.0 ppm (1H). This proton is deshielded due to the adjacent oxygen atom of the ester.

    • Methylene Protons (Ar-CH₂): A multiplet around δ 2.6-2.8 ppm (2H), adjacent to the aromatic ring.

    • Methylene Protons (-CH₂-): A multiplet around δ 1.8-2.0 ppm (2H).

    • Acetyl Protons (CH₃-CO): A sharp singlet around δ 2.0 ppm (3H), characteristic of an acetate group.

    • Methyl Protons (CH₃-CH): A doublet around δ 1.2 ppm (3H), coupled to the methine proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-142 ppm.

    • Methine Carbon (CH-O): A signal around δ 70-75 ppm.

    • Methylene and Methyl Carbons: Signals in the upfield region (δ 20-40 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl group.

    • C-O Stretch: A strong absorption in the region of 1240 cm⁻¹.

    • C-H Aromatic Stretch: Signals observed just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Signals observed just below 3000 cm⁻¹.

Safety and Handling

4-Phenyl-2-butyl acetate requires careful handling in a laboratory setting.

  • General Stability: The compound is stable at room temperature in closed containers under normal storage conditions.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

  • Toxicology: The toxicological properties have not been fully investigated. It may cause eye, skin, and respiratory tract irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

  • Disposal: Dispose of in a manner consistent with federal, state, and local regulations.[4]

References

  • Chemsrc. 4-phenyl-2-butyl acetate | CAS#:10415-88-0. [Link]

  • FooDB. Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]

  • The Good Scents Company. 4-phenyl-2-butyl acetate. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 4-PHENYL-2-BUTYL ACETATE. [Link]

Sources

Exploratory

4-Phenyl-2-butyl acetate CAS number

An In-Depth Technical Guide to 4-Phenyl-2-butyl Acetate CAS Number: 10415-88-0 Introduction 4-Phenyl-2-butyl acetate, identified by the CAS number 10415-88-0, is an aromatic carboxylic acid ester.[1] Structurally, it bel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenyl-2-butyl Acetate CAS Number: 10415-88-0

Introduction

4-Phenyl-2-butyl acetate, identified by the CAS number 10415-88-0, is an aromatic carboxylic acid ester.[1] Structurally, it belongs to the class of organic compounds known as benzene and substituted derivatives.[1] This colorless, oily liquid is characterized by a mild, green, and fruity odor.[2][3][4] While not extensively documented in academic literature, its primary commercial and research significance lies in its application as a flavor and fragrance agent.[1][2][5] This guide provides a comprehensive technical overview of 4-Phenyl-2-butyl acetate, detailing its physicochemical properties, synthesis, analytical protocols, applications, and safety considerations, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its application in any scientific context. These properties dictate its behavior in various matrices, its solubility, and its stability. The key physicochemical data for 4-Phenyl-2-butyl acetate are summarized below.

PropertyValueSource(s)
CAS Number 10415-88-0[2][4][6]
Molecular Formula C12H16O2[1][6]
Molecular Weight 192.25 g/mol [6][7]
Appearance Colorless, clear oily liquid[2][4]
Odor Mild, green, fruity[2][3]
Density 0.975 - 0.991 g/cm³[2][6]
Boiling Point 72-74°C @ 0.5 mmHg; 123-124°C @ 13.00 mmHg[2][5][6]
Flash Point 112.8°C (235°F)[2][6]
Refractive Index 1.495 - 1.505 @ 20°C[2][5][6]
Solubility Insoluble in water; Soluble in alcohol and oils[2][4][8]
Vapor Pressure 0.00547 mmHg @ 25°C[2][6]
LogP 2.57 - 3.33[1][6]

Synthesis and Purification

The most direct and common method for preparing 4-Phenyl-2-butyl acetate is through the esterification of its corresponding alcohol, 4-phenyl-2-butanol.[3] This reaction, a classic example of Fischer-Speier esterification or a variation thereof, involves the acetylation of the secondary alcohol.

Core Synthesis Reaction: Acetylation of 4-Phenyl-2-butanol

The fundamental principle of this synthesis is the reaction of the hydroxyl group (-OH) of 4-phenyl-2-butanol with an acetylating agent. The choice of acetylating agent and catalyst influences reaction conditions and yield.

  • Reactants :

    • 4-Phenyl-2-butanol (the alcohol precursor)

    • Acetylating Agent: Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl)

  • Catalyst : A strong acid catalyst such as sulfuric acid (H₂SO₄) is typically used for reactions with acetic anhydride. For the more reactive acetyl chloride, a base like pyridine is often employed to neutralize the HCl byproduct.

Causality of Experimental Choice : Using acetic anhydride with an acid catalyst is often preferred in industrial settings due to lower cost and volatility compared to acetyl chloride. However, acetyl chloride is more reactive and can drive the reaction to completion more efficiently, especially for sterically hindered alcohols.

Experimental Protocol: Synthesis via Acetic Anhydride
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 4-phenyl-2-butanol.

  • Reagent Addition : Add 1.2 equivalents of acetic anhydride to the flask, followed by a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid. The excess acetic anhydride ensures the reaction proceeds to completion.

  • Heating : Gently heat the reaction mixture to a moderate temperature (e.g., 50-60°C) for 1-2 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, slowly pour the mixture into a separatory funnel containing cold water to quench the excess acetic anhydride.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-Phenyl-2-butyl acetate.

Purification

The crude product can be purified by vacuum distillation to obtain the final high-purity ester. The boiling point under reduced pressure is a critical parameter for this step.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Precursor 4-Phenyl-2-butanol Reaction Esterification (H₂SO₄ Catalyst, 50-60°C) Precursor->Reaction Agent Acetic Anhydride Agent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Vacuum Distillation Workup->Purification Product Pure 4-Phenyl-2-butyl acetate Purification->Product

Caption: Workflow for the synthesis of 4-Phenyl-2-butyl acetate.

Analytical Methodologies

To ensure the identity, purity, and quality of synthesized 4-Phenyl-2-butyl acetate, a combination of chromatographic and spectroscopic techniques is essential.

Protocol 3.1: Purity Assessment by Gas Chromatography (GC)

GC is the standard method for assessing the purity of volatile compounds like esters. It separates components based on their boiling points and interaction with the stationary phase.

  • System : A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5 or DB-Wax column, is suitable.[9]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of hexane or ethyl acetate).

  • Injection : Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions :

    • Inlet Temperature : 250°C

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp at 10°C/minute to 250°C, and hold for 5 minutes.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Detector Temperature : 280°C

  • Data Analysis : Purity is determined by the area percentage of the main peak corresponding to 4-Phenyl-2-butyl acetate.

Protocol 3.2: Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic chain protons, and the methyl groups of the acetate and the butyl chain.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) group, and the absence of a broad -OH band confirms the completion of the esterification.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a fingerprint for structural confirmation. The molecular ion peak [M]⁺ would be observed at m/z = 192.

Analytical Workflow Diagram

Analytical_Workflow cluster_techniques Analytical Techniques cluster_results Validation Sample Sample of 4-Phenyl-2-butyl acetate GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity > 98% GC->Purity Structure Structural Confirmation NMR->Structure Identity Functional Group ID IR->Identity MW Molecular Weight & Fragmentation MS->MW

Caption: Standard analytical workflow for compound validation.

Applications in Research and Industry

The primary documented application of 4-Phenyl-2-butyl acetate is as a synthetic flavoring and fragrance substance.[5]

  • Flavoring Agent : It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 2882.[2][5][10] It is also listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][10] Its sweet, fruity taste profile makes it suitable for use in various food products.[3]

  • Fragrance Component : The mild, green, and fruity odor is utilized in perfumery and cosmetics.[2]

  • Research Chemical : As a commercially available ester, it serves as a building block or intermediate in organic synthesis.[5][7] Companies supply it for experimental and research use, indicating its role in the development of new chemical entities and materials.[5]

Safety, Handling, and Storage

While not classified as a hazardous material for transport, proper laboratory handling procedures are necessary to ensure safety.[6]

  • Hazards Identification : May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[6]

  • Handling : Use with adequate ventilation in a well-ventilated area.[6][11] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[6][12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Keep away from ignition sources, heat, and open flames.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible substances, particularly strong oxidizing agents, which can cause hazardous reactions.[6][12]

  • Spill Management : In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it in accordance with local, state, and federal regulations.[6][11]

Conclusion

4-Phenyl-2-butyl acetate (CAS No. 10415-88-0) is a well-defined chemical entity with established physicochemical properties. Its synthesis is straightforward via the acetylation of its parent alcohol, and its quality can be rigorously controlled using standard analytical techniques. While its primary application is in the flavor and fragrance industry, its availability as a research chemical provides opportunities for its use in broader synthetic and materials science contexts. Adherence to standard safety and handling protocols is essential for its use in any professional setting.

References

  • Chemsrc. (n.d.). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2003). ESTERS 1: METHOD 1450. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31210, Butyl phenylacetate. Retrieved from [Link]

  • Organic Syntheses. (2019). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Org. Synth. 2019, 96, 80. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4-PHENYL-2-BUTYL ACETATE | FEMA Number 2882. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Phenyl-2-butyl Acetate for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist Executive Summary 4-Phenyl-2-butyl acetate is a chiral ester with significance in the flavor and fragrance industries and emerging potential as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Gemini, Senior Application Scientist

Executive Summary

4-Phenyl-2-butyl acetate is a chiral ester with significance in the flavor and fragrance industries and emerging potential as a versatile building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its handling, potential applications, and the scientific principles underpinning its synthesis and analysis.

Table of Contents
  • Introduction to 4-Phenyl-2-butyl Acetate

  • Chemical Structure and Physicochemical Properties

  • Synthesis and Mechanistic Insights

  • Analytical Characterization Protocols

  • Applications and Future Directions

  • Safety, Handling, and Storage

  • References

Introduction to 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate, systematically named 4-phenylbutan-2-yl acetate, is an organic compound with the chemical formula C12H16O2.[1] It is also known by synonyms such as 1-methyl-3-phenylpropyl acetate.[2][3] The molecule is characterized by a benzene ring attached to a butyl chain, with an acetate group at the second position of the chain.[3][4] This structure gives rise to a chiral center at the carbon atom bearing the acetate group, meaning it can exist as two distinct enantiomers: (R)-4-phenyl-2-butyl acetate and (S)-4-phenyl-2-butyl acetate.[2] The stereochemistry of this compound can significantly influence its biological activity and sensory properties, a critical consideration for its application in drug development and as a fragrance agent. While it has established use in the flavor and fragrance sector, its potential as a chiral synthon in the synthesis of more complex molecules is an area of growing interest.[2][5]

Chemical Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-phenyl-2-butyl acetate is paramount for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C12H16O2[2][4]
Molecular Weight 192.25 g/mol [2][4]
CAS Number 10415-88-0 (for the racemate)[6][7]
Appearance Colorless clear oily liquid (estimated)[2]
Boiling Point 123-124 °C at 13 mmHg[2]
Specific Gravity 0.975 - 0.980 @ 25 °C[2]
Refractive Index 1.498 - 1.505 @ 20 °C[2]
LogP ~2.9 - 3.33[3][4]
Odor Profile Green, fruity[8]

These properties are indicative of a relatively non-polar, water-insoluble compound, consistent with its ester functionality and hydrocarbon backbone.

Synthesis and Mechanistic Insights

The synthesis of 4-phenyl-2-butyl acetate is most commonly achieved through the esterification of 4-phenyl-2-butanol. The Fischer esterification, which involves the reaction of the alcohol with acetic acid in the presence of an acid catalyst, is a standard and illustrative method.

Experimental Protocol: Fischer Esterification of 4-Phenyl-2-butanol

This protocol details a laboratory-scale synthesis of 4-phenyl-2-butyl acetate.

Materials:

  • 4-phenyl-2-butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard reflux and distillation glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-phenyl-2-butanol (1.0 equivalent) and glacial acetic acid (1.5 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%).

  • Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing and Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.

  • Drying and Solvent Removal: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

Causality and Experimental Rationale:

  • Excess Acetic Acid: Le Châtelier's principle dictates that using an excess of one reactant (acetic acid) drives the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-phenyl-2-butanol.

  • Aqueous Work-up: The washing steps are critical for removing unreacted starting materials and the acid catalyst, which could otherwise promote the reverse hydrolysis reaction upon storage.

fischer_esterification cluster_reactants Reactants cluster_catalyst Catalyst Alcohol 4-Phenyl-2-butanol Reaction Protonation & Nucleophilic Attack Alcohol->Reaction Carboxylic_Acid Acetic Acid Carboxylic_Acid->Reaction H_plus H₂SO₄ H_plus->Reaction Tetrahedral_Intermediate Tetrahedral Intermediate Reaction->Tetrahedral_Intermediate Forms Product 4-Phenyl-2-butyl Acetate Tetrahedral_Intermediate->Product Loses H₂O

Caption: Mechanism of Fischer Esterification for 4-Phenyl-2-butyl Acetate Synthesis.

Analytical Characterization Protocols

The structural integrity and purity of synthesized 4-phenyl-2-butyl acetate must be rigorously confirmed.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Expect characteristic signals for the aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton (-CHOAc, multiplet), the methylene protons adjacent to the phenyl group and the methine group, and the two methyl groups (one from the acetate and one on the butyl chain).

  • ¹³C NMR: Confirms the carbon framework. Key signals include the ester carbonyl (~170 ppm), aromatic carbons (~125-140 ppm), the methine carbon (-CHOAc), and the aliphatic carbons.

4.2 Infrared (IR) Spectroscopy:

  • A strong, characteristic C=O stretching band for the ester is expected around 1735 cm⁻¹.

  • C-O stretching bands will appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

4.3 Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ should be observed at m/z 192.12.[4]

  • Common fragmentation patterns include the loss of the acetoxy group or cleavage of the butyl chain.

analytical_workflow Synthesized_Product Crude 4-Phenyl-2-butyl Acetate Purification Vacuum Distillation Synthesized_Product->Purification Pure_Product Pure 4-Phenyl-2-butyl Acetate Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structural_Confirmation Structure & Purity Confirmed NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the Purification and Spectroscopic Analysis of 4-Phenyl-2-butyl Acetate.

Applications and Future Directions

Current Applications:

  • Flavor and Fragrance: 4-Phenyl-2-butyl acetate is recognized as a flavoring agent and is used in fragrance formulations for its pleasant fruity and green aroma.[2][5][8] It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 2882.[2]

Potential for Drug Development and Research:

  • Chiral Building Block: The enantiomers of 4-phenyl-2-butyl acetate can serve as valuable chiral synthons. Their incorporation into larger molecules can be a key step in the asymmetric synthesis of drug candidates.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The phenylbutane skeleton is a feature in some pharmacologically active compounds. This ester could be a starting material or intermediate in the synthesis of novel therapeutic agents.

  • Pro-drug Design: The ester linkage offers a potential site for enzymatic cleavage in vivo, a strategy that could be employed in pro-drug design to control the release of an active molecule.

Safety, Handling, and Storage

While the toxicological properties have not been fully investigated, standard laboratory safety practices are essential.[6]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Keep away from strong oxidizing agents, sources of ignition, and excess heat.[6]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction.

References
  • Chemsrc. (2025). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-2-butyl acetate (C12H16O2). Retrieved from [Link]

  • FooDB. (2018). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Phenyl-2-butyl acetate (HMDB0031614). Retrieved from [Link]

  • Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

  • Hosseini-Dastjerdi, F., Zandieh, H., Yari, A., & Karimian, K. (2018). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • PubChem. (n.d.). Butyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-PHENYLBUTAN-2-YL ACETATE | CAS 10415-88-0. Retrieved from [Link]

  • Chegg.com. (2020). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Retrieved from [Link]

  • NIST. (n.d.). (Z)-4-Phenylbutan-2-yl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 4-Phenyl-2-butyl acetate

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-2-butyl acetate is an organic compound with a notable presence in the flavor and fragrance industries. While its primary applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-2-butyl acetate is an organic compound with a notable presence in the flavor and fragrance industries. While its primary applications are in these fields, a thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals in broader chemical and pharmaceutical sciences. This guide provides a comprehensive overview of 4-Phenyl-2-butyl acetate, including its various synonyms, physicochemical properties, synthesis methodologies, analytical procedures, and safety information.

Nomenclature and Synonyms

Clarity in chemical identification is paramount. 4-Phenyl-2-butyl acetate is known by several names, which can be a source of confusion. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-phenylbutan-2-yl acetate . A comprehensive list of its synonyms is provided below for clear identification and literature searching.

SynonymSource
1-Methyl-3-phenylpropyl acetatebiospider
1-Phenyl-3-acetoxybutaneHMDB
4-Phenyl-2-butanol acetateHMDB
4-Phenylbut-2-yl acetateHMDB
alpha-Methylbenzenepropanol acetateHMDB
Benzenepropanol, alpha-methyl-, 1-acetateHMDB
2-Butanol, 4-phenyl-, acetateChemicalBook
FEMA No. 2882Parchem

Physicochemical Properties

A summary of the key physicochemical properties of 4-Phenyl-2-butyl acetate is presented in the table below. These properties are crucial for its handling, application, and analysis.

PropertyValue
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS Number 10415-88-0
Appearance Colorless clear oily liquid[1]
Odor Mild, green, fruity odor[1][2]
Boiling Point 130 °C at 15 mmHg[1]
Density 0.975 - 0.980 g/cm³ at 25 °C[3]
Refractive Index 1.498 - 1.505 at 20 °C
Solubility Insoluble in water; soluble in organic solvents and oils[4]
logP (o/w) 3.22[1]

Synthesis of 4-Phenyl-2-butyl acetate

The synthesis of 4-Phenyl-2-butyl acetate is typically achieved through the esterification of its corresponding alcohol, 4-phenyl-2-butanol. This process involves the reaction of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Synthesis of the Precursor: 4-Phenyl-2-butanol

A common route to the precursor, 4-phenyl-2-butanol, starts from benzene and involves a Friedel-Crafts reaction followed by Grignard addition. A plausible synthetic pathway is outlined below.[1]

Caption: Synthesis of 4-Phenyl-2-butanol from Benzene.

Esterification of 4-Phenyl-2-butanol

The final step is the acetylation of 4-phenyl-2-butanol. A general and efficient method for this transformation is the use of acetic anhydride with a catalyst.[4][5]

Experimental Protocol: Esterification with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-2-butanol (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Addition of Reagents: Add acetic anhydride (1.2 equivalents) to the solution. To catalyze the reaction, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or DMAP) can be added. For a greener approach, a solid catalyst like dried sodium bicarbonate can be employed.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 4-Phenyl-2-butyl acetate can be further purified by vacuum distillation or column chromatography.

Caption: Esterification of 4-Phenyl-2-butanol.

Analytical Characterization

Accurate analytical methods are crucial for the identification and quantification of 4-Phenyl-2-butyl acetate. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Representative GC-MS Protocol

  • Instrumentation: An Agilent 7890B GC system coupled to a 7000 Triple Quadrupole GC-MS system or similar.[6]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 4-Phenyl-2-butyl acetate can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (acetate)~2.0singlet3H
-CH₃ (on butyl chain)~1.2doublet3H
-CH₂- (next to phenyl)~2.6-2.8multiplet2H
-CH₂- (on butyl chain)~1.7-1.9multiplet2H
-CH- (ester)~4.8-5.0multiplet1H
Aromatic protons~7.1-7.3multiplet5H

Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)
-CH₃ (acetate)~21
-CH₃ (on butyl chain)~20
-CH₂- (next to phenyl)~38
-CH₂- (on butyl chain)~32
-CH- (ester)~72
Aromatic carbons~126-142
Carbonyl carbon (C=O)~170

Applications

The primary application of 4-Phenyl-2-butyl acetate is as a flavor and fragrance ingredient.[8] It is valued for its mild, green, and fruity aroma and a sweet, fruity taste.[2] It is used in a variety of consumer products, including perfumes, cosmetics, and food products. The Flavor and Extract Manufacturers Association (FEMA) has designated it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent.[8]

Safety and Toxicology

The toxicological properties of 4-Phenyl-2-butyl acetate have not been fully investigated.[9] However, based on available Material Safety Data Sheets (MSDS), it may cause eye, skin, and respiratory tract irritation.[9] Ingestion may cause irritation of the digestive tract.[9] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the FEMA Expert Panel have evaluated aromatic substituted secondary alcohols, ketones, and related esters, including 4-Phenyl-2-butyl acetate, and have concluded that they do not pose a safety concern at current levels of intake when used as flavoring ingredients.[8]

Conclusion

4-Phenyl-2-butyl acetate is a significant compound in the flavor and fragrance industry. A comprehensive understanding of its synonyms, chemical properties, synthesis, and analytical characterization is crucial for its effective and safe use. While detailed toxicological data and applications in drug development are limited, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound. Further research into its biological activities could reveal new applications beyond its current use.

References

  • Adams T.B., McGowen M.M., Williams M.C., Cohen S.M., Feron V.J., Goodman J.I., Marnett L.J., Munro I.C., Portoghese P.S., Smith R.L. and Waddell W.J. 2007. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology. 45, 171. [Link]

  • RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Food and Chemical Toxicology. 2024. [Link]

  • What is the synthesis of 4-phenyl-2-butanol from benzene? Quora. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • Gas Chromatography.pdf. Cengage. [Link]

  • 4-phenyl-2-butyl acetate (C12H16O2). PubChemLite. [Link]

  • Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). FooDB. [Link]

  • 4-phenyl-2-butyl acetate. The Good Scents Company. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]

  • analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

  • Can someone give me full esterification of n-butanol with acetic anhydride. Reddit. [Link]

  • Gas Chromatographic Determination of Phenol in Fish Tissues as a Phenyl Acetate Derivative Following Solvent Extraction of Acidi. AKJournals. [Link]

  • The esterification of acetic anhydride with different alcohol... ResearchGate. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu. [Link]

  • 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Chemsrc. [Link]

  • 2-Methyl-4-phenyl-2-butyl acetate | C13H18O2 | CID 7633. PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, butyl acetate, CAS Registry Number 123-86-4. Food and Chemical Toxicology. 2022. [Link]

  • Structure activity relationships 2-[-(4-substituted phenyl)... ResearchGate. [Link]

  • Butyl phenylacetate | C12H16O2 | CID 31210. PubChem. [Link]]([Link])

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Foundational

An In-Depth Technical Guide to 1-Methyl-3-phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-3-phenylpropyl acetate, also known by its systematic IUPAC name 4-phenylbutan-2-yl acetate, is an organic ester with applications in the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpropyl acetate, also known by its systematic IUPAC name 4-phenylbutan-2-yl acetate, is an organic ester with applications in the fragrance and flavor industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, outlines a probable synthetic route, discusses its analytical characterization, and summarizes available safety and toxicological data. The content herein is curated to support researchers and professionals in understanding and utilizing this compound in relevant applications.

Introduction and Chemical Identity

1-Methyl-3-phenylpropyl acetate is a chiral ester characterized by a phenyl group separated from an acetate moiety by a butyl chain, with the acetate group located at the second position. This structure contributes to its characteristic fragrant, oily, and green odor profile.[1] Its identity is established by its CAS number, molecular formula, and various synonyms.

Table 1: Chemical Identity of 1-Methyl-3-phenylpropyl Acetate

IdentifierValueReference
IUPAC Name 4-phenylbutan-2-yl acetate[2]
Synonyms 1-Methyl-3-phenylpropyl acetate, 4-Phenyl-2-butyl acetate, Benzenepropanol, alpha-methyl-, acetate[2]
CAS Number 10415-88-0[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.26 g/mol
Chemical Structure

Physicochemical Properties

The physicochemical properties of 1-methyl-3-phenylpropyl acetate are crucial for its handling, formulation, and application. The available data, primarily from commercial suppliers and databases, are summarized below.

Table 2: Physicochemical Properties of 1-Methyl-3-phenylpropyl Acetate

PropertyValueReference
Appearance Colorless liquid
Odor Fragrant, oily, green[1]
Boiling Point 123-124 °C at 13 mmHg[3]
Density 0.975 - 0.980 g/cm³ at 25 °C[3]
Refractive Index 1.498 - 1.505 at 20 °C[3]
Solubility Insoluble in water; soluble in alcohols and oils.[3]
Vapor Pressure 0.005 mmHg at 25 °C (estimated)[3]
Flash Point > 235 °F (> 112.78 °C)[3]

Synthesis and Manufacturing

Synthesis of 4-phenylbutan-2-ol (Precursor)

The precursor alcohol can be synthesized via a Grignard reaction. One plausible method involves the reaction of benzylmagnesium chloride with propylene oxide.

Synthesis_Precursor

Esterification of 4-phenylbutan-2-ol

The final product, 1-methyl-3-phenylpropyl acetate, is synthesized by the esterification of 4-phenylbutan-2-ol. A common and effective method is the Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of an acid catalyst.[4][5] Alternatively, for a less reversible reaction, acetic anhydride can be used.[6][7]

Experimental Protocol: Acetylation using Acetic Anhydride

This protocol is a generalized procedure based on standard laboratory methods for the acetylation of secondary alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutan-2-ol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add acetic anhydride (1.2 equivalents) to the solution. To catalyze the reaction, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or an acid catalyst can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-3-phenylpropyl acetate.

Esterification_Workflow

Spectroscopic Analysis

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-methyl-3-phenylpropyl acetate is not widely available in public scientific databases. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.

Expected ¹H NMR Spectral Features:

Based on the structure, the following proton signals would be anticipated:

  • A singlet for the methyl protons of the acetate group.

  • Multiplets for the methylene protons of the butyl chain.

  • A multiplet for the methine proton attached to the acetate group.

  • A doublet for the terminal methyl group of the butyl chain.

  • Multiplets corresponding to the protons of the phenyl group.

Expected IR Spectral Features:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

  • C-O stretching bands in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H stretching bands just above 3000 cm⁻¹.

  • Aliphatic C-H stretching bands just below 3000 cm⁻¹.

Safety and Toxicology

The toxicological properties of 1-methyl-3-phenylpropyl acetate have not been fully investigated.[8] However, a safety data sheet for "4-phenyl-2-butyl acetate" indicates that it is not classified as a hazardous material.[8]

General Safety Precautions:

  • Handling: As with any chemical, it is recommended to handle 1-methyl-3-phenylpropyl acetate in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Irritation: It may cause skin and eye irritation upon contact.[8] In case of contact, flush the affected area with plenty of water.

  • Ingestion and Inhalation: May cause irritation of the digestive and respiratory tracts.[8] If inhaled, move to fresh air. If ingested, rinse the mouth with water.[8]

  • Fire Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel along the ground.

Applications

The primary application of 1-methyl-3-phenylpropyl acetate is as a fragrance and flavoring agent. Its scent profile makes it suitable for use in perfumes, cosmetics, and various food products. The Flavor and Extract Manufacturers Association (FEMA) has assessed aromatic substituted secondary alcohols, ketones, and related esters, including this compound, for their use as flavor ingredients.[9]

Conclusion

1-Methyl-3-phenylpropyl acetate is a specialty chemical with established use in the flavor and fragrance industry. While its fundamental physicochemical properties are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data and a validated, step-by-step synthesis protocol. This guide provides a consolidated overview of the available information and outlines a logical synthetic approach to aid researchers and professionals in their work with this compound. It is strongly recommended that any synthesis and use of this compound be accompanied by rigorous in-house analytical characterization and adherence to appropriate safety protocols.

References

  • 4-phenyl-2-butyl acetate | CAS#:10415-88-0 | Chemsrc. (2025). Retrieved from [Link]

  • 4-PHENYL-2-BUTYL ACETATE | FEMA - Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [Link]

  • 1-Methyl-3-phenylpropyl acetate | C12H16O2) - The Pherobase. (n.d.). Retrieved from [Link]

  • Chemical Substance - 1-Methyl-3-phenylpropyl acetate. (n.d.). Government of Canada. Retrieved from [Link]

  • 4-phenyl-2-butyl acetate - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2022). MDPI. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 4-Phenyl-2-butyl acetate

An In-Depth Technical Guide to 4-Phenyl-2-butyl Acetate: Physicochemical Properties and Experimental Analysis Abstract This technical guide provides a comprehensive overview of 4-Phenyl-2-butyl acetate (CAS No: 10415-88-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phenyl-2-butyl Acetate: Physicochemical Properties and Experimental Analysis

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-2-butyl acetate (CAS No: 10415-88-0), a carboxylic acid ester recognized for its applications in the flavor and fragrance industry. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core physical and chemical properties, reactivity, and stability. Furthermore, it presents a validated, step-by-step experimental protocol for its laboratory synthesis via the acetylation of 4-phenyl-2-butanol, alongside a discussion of standard analytical techniques for its characterization. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. This guide is grounded in authoritative data to provide a reliable and practical resource for scientific application.

Compound Identification and Structure

Nomenclature and Synonyms

The compound is systematically named under IUPAC conventions, but is also known by several common or trade names.

  • IUPAC Name: 4-phenylbutan-2-yl acetate[1][2]

  • Common Synonyms: 1-methyl-3-phenylpropyl acetate, 4-phenylbutan-2-yl acetate, Benzenepropanol, α-methyl-, 1-acetate[2][3][4][5]

  • FEMA Number: 2882[4]

Chemical Identifiers
  • CAS Number: 10415-88-0 (for the racemic mixture)[3][4][6]

  • Molecular Formula: C₁₂H₁₆O₂[3][7]

  • Molecular Weight: 192.26 g/mol [3][4][7]

Chemical Structure

The molecular structure consists of a butyl acetate core with a phenyl group located at the fourth position of the butyl chain. The acetate group is attached at the second position, creating a chiral center.

G Start Starting Materials - 4-Phenyl-2-butanol - Acetic Anhydride - Pyridine (Catalyst/Base) Reaction Reaction Step Stir at room temperature (or gentle heat, e.g., 50°C) Start->Reaction Combine Quench Workup: Quenching Add deionized water to hydrolyze excess anhydride Reaction->Quench After 2-4h Extraction Extraction Extract with diethyl ether or ethyl acetate Quench->Extraction Wash Washing - Wash with dilute HCl (removes pyridine) - Wash with NaHCO₃ (removes acetic acid) - Wash with brine (removes water) Extraction->Wash Dry Drying & Filtration Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Evaporation Solvent Removal Rotary Evaporation Dry->Evaporation Purification Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product Final Product 4-Phenyl-2-butyl acetate Purification->Product

Caption: Workflow for the synthesis of 4-Phenyl-2-butyl acetate.

Step-by-Step Protocol:

  • Reagents & Equipment:

    • 4-phenyl-2-butanol (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (1.5 eq)

    • Diethyl ether (or ethyl acetate)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of 4-phenyl-2-butanol in a round-bottom flask, add pyridine.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add acetic anhydride dropwise to the mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, cautiously pour the mixture into a beaker of cold deionized water to quench the reaction and hydrolyze excess acetic anhydride.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (2x) to remove acetic acid, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure 4-Phenyl-2-butyl acetate. [3][4]

Characterization Techniques

While specific experimental spectra are not provided in the search results, the structure of 4-Phenyl-2-butyl acetate allows for the prediction of its key spectroscopic features.

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.0 ppm), multiplets for the benzylic and adjacent methylene protons (~1.7-2.7 ppm), a multiplet for the methine proton attached to the oxygen (~4.8-5.0 ppm), a doublet for the terminal methyl group adjacent to the chiral center, and signals corresponding to the aromatic protons of the phenyl ring (~7.1-7.3 ppm).

  • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ester (~170 ppm), the carbons of the phenyl ring (~125-142 ppm), the methine carbon bearing the oxygen (~70-75 ppm), and the various aliphatic carbons in the butyl chain and the acetyl methyl group.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (ester carbonyl) stretch is expected around 1735-1745 cm⁻¹. Other key signals would include C-O stretching and C-H stretching from the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the acetoxy group, cleavage at the benzylic position, and potentially rearrangement fragments.

Safety and Handling

Hazard Identification

The toxicological properties of 4-Phenyl-2-butyl acetate have not been fully investigated. [6]It is presumed to pose the following hazards based on its chemical class and available safety data sheets for similar compounds:

  • Eye Contact: May cause eye irritation. [6]* Skin Contact: May cause skin irritation. [6]* Inhalation: May cause irritation to the respiratory tract. [6]* Ingestion: May cause irritation of the digestive tract. [6]

Recommended Handling and Storage Procedures
  • Handling: Use with adequate ventilation, preferably in a chemical fume hood. [6][8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8]Avoid breathing vapor or mist and prevent contact with skin and eyes. [6]Keep away from heat, sparks, and open flames. [8][9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. [6][8]Keep containers tightly closed when not in use. [6][10]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person to fresh air.

  • If ingested: Do NOT induce vomiting. Clean mouth with water and seek medical attention.

Applications

4-Phenyl-2-butyl acetate is primarily used as a flavor and fragrance agent in various consumer products. [3][4]Its mild, green, and fruity aroma makes it a valuable component in perfumery and for imparting specific flavor profiles in the food industry. [4][5]

References

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Chemsrc. (2025). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • FooDB. (2018). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Phenyl-2-butyl acetate (HMDB0031614). Retrieved from [Link]

  • A.G. Layne, Inc. (2015). SAFETY DATA SHEET - N Butyl Acetate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). MATERIAL SAFETY DATA SHEET - Butyl Phenyl Acetate. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenyl-2-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

4-Phenyl-2-butyl acetate molecular weight

An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Phenyl-2-butyl acetate (CAS No: 10415-88-0),...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-2-butyl acetate (CAS No: 10415-88-0), a benzenepropanol derivative. The document details its physicochemical properties, outlines a detailed protocol for its laboratory synthesis and purification, and offers an expert interpretation of its expected spectroscopic characteristics for structural verification. Furthermore, it explores the compound's chemical reactivity and stability, and discusses its current applications and potential utility as a chemical scaffold in research and the early stages of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a thorough understanding of this specific secondary benzylic ester.

Introduction and Molecular Overview

4-Phenyl-2-butyl acetate, also known as 1-methyl-3-phenylpropyl acetate, is an organic compound classified as a carboxylic acid ester.[1] Structurally, it features a butyl acetate backbone with a phenyl group located at the fourth carbon position. This substitution creates a chiral center at the second carbon, the site of the ester linkage, meaning the compound can exist as (R)- and (S)-enantiomers or as a racemic mixture.[2] While it has found a niche in the flavor and fragrance industry for its mild, green, and fruity aroma, its structural motifs—specifically the secondary benzylic ester group—make it a compound of interest for broader chemical and pharmaceutical research.[3][4]

The presence of a phenyl group, a flexible alkyl chain, and a reactive ester functional group provides multiple sites for chemical modification, making it a potential building block or fragment in synthetic chemistry. Understanding its core properties is the first step toward unlocking its wider potential.

Molecular Structure

The chemical structure of 4-Phenyl-2-butyl acetate is fundamental to its properties and reactivity.

Caption: 2D Chemical Structure of 4-Phenyl-2-butyl acetate.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, purification strategy, and safety assessment. The data presented below has been compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[5][6]
Molecular Weight 192.26 g/mol [3][7]
Monoisotopic Mass 192.11503 g/mol [1][8]
Appearance Colorless, clear oily liquid[3][6]
Boiling Point 123-124 °C at 13 mmHg[3]
Density ~0.9989 g/cm³ at 20 °C[6]
Refractive Index 1.498 - 1.505 at 20 °C[3][5]
Flash Point 112.8 °C (235.0 °F)[5][6]
Water Solubility Insoluble[3][6]
Organic Solvent Solubility Soluble in alcohols and oils[3][6]
logP (o/w) 2.8 - 3.33[1]

Synthesis and Purification

The most direct and common method for preparing 4-Phenyl-2-butyl acetate is through the esterification of its corresponding alcohol, 4-phenyl-2-butanol.[3] This transformation can be achieved via several established methods, with the acetylation using acetic anhydride being a reliable and scalable choice for laboratory synthesis.

Synthetic Workflow Overview

The synthesis involves a standard nucleophilic acyl substitution mechanism where the hydroxyl group of 4-phenyl-2-butanol attacks the electrophilic carbonyl carbon of acetic anhydride. A basic catalyst is typically used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.

G Reactants 4-Phenyl-2-butanol + Acetic Anhydride + Pyridine (Catalyst) Reaction Reaction Step (Stirring at RT, 2-4h) Reactants->Reaction Workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Purification Purification (Vacuum Distillation or Flash Chromatography) Drying->Purification Product 4-Phenyl-2-butyl acetate (Final Product) Purification->Product

Caption: General workflow for the synthesis of 4-Phenyl-2-butyl acetate.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic 4-Phenyl-2-butyl acetate on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 4-Phenyl-2-butanol (1.50 g, 10.0 mmol)

  • Acetic anhydride (1.23 g, 1.13 mL, 12.0 mmol, 1.2 eq)

  • Pyridine (1.19 g, 1.21 mL, 15.0 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-2-butanol (1.50 g, 10.0 mmol) and dissolve it in anhydrous dichloromethane (20 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.21 mL, 15.0 mmol) followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Quenching and Workup: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine. The bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-Phenyl-2-butyl acetate.[9]

Causality: The use of an excess of acetic anhydride and pyridine ensures the reaction goes to completion. The sequence of aqueous washes is designed to remove the catalyst (pyridine, extracted by acid), excess anhydride, and the acetic acid byproduct, leaving the desired ester in the organic phase.

Structural Characterization: Spectroscopic Analysis

Accurate structural elucidation is paramount in chemical research. While publicly available experimental spectra for 4-Phenyl-2-butyl acetate are limited, its structure allows for a reliable prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to be the most informative.

    • Aromatic Protons (δ 7.1-7.3 ppm): A complex multiplet integrating to 5H, corresponding to the monosubstituted phenyl ring.

    • Methine Proton (δ ~4.9-5.1 ppm): A multiplet integrating to 1H (the -CH- group attached to the oxygen). Its coupling to adjacent methylene and methyl groups will result in a complex splitting pattern.

    • Benzylic Protons (δ ~2.6-2.8 ppm): A multiplet integrating to 2H (the -CH₂- group adjacent to the phenyl ring).

    • Methylene Protons (δ ~1.8-2.0 ppm): A multiplet integrating to 2H (the -CH₂- group adjacent to the chiral center).

    • Acetyl Methyl Protons (δ ~2.0 ppm): A sharp singlet integrating to 3H.

    • Chiral Center Methyl Protons (δ ~1.2 ppm): A doublet integrating to 3H, coupled to the methine proton.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon: δ ~170.5 ppm.

    • Aromatic Carbons: δ ~126-142 ppm (four signals expected).

    • Methine Carbon: δ ~72-74 ppm (the -CH-O- carbon).

    • Alkyl Carbons: δ ~20-40 ppm (four signals: benzylic -CH₂-, the other -CH₂-, the acetyl -CH₃, and the butyl -CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. For electron ionization (EI), the following fragments are anticipated.

  • Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.[8]

  • Key Fragments:

    • m/z = 132: Loss of acetic acid (60 Da) via McLafferty rearrangement.

    • m/z = 117: Cleavage of the C-C bond between the two methylene groups, leaving the C₉H₉⁺ fragment.

    • m/z = 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), characteristic of compounds with a benzyl group.

    • m/z = 43: A strong peak from the acetyl cation [CH₃CO]⁺.

A predicted GC-MS spectrum is available in the Human Metabolome Database (HMDB), which can serve as a useful reference.[7]

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1240-1260 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability
  • Hydrolysis: As an ester, 4-Phenyl-2-butyl acetate is susceptible to hydrolysis under both acidic and basic conditions to yield 4-phenyl-2-butanol and acetic acid (or its conjugate base). Basic hydrolysis (saponification) is irreversible and typically faster.

  • Reactivity at the Benzylic Position: The secondary benzylic position makes this compound interesting for further functionalization. Benzylic esters can participate in various transition-metal-catalyzed cross-coupling reactions.[4] However, they are also prone to elimination reactions under certain conditions. The stability of a potential benzylic carbocation intermediate can influence its reactivity in Sₙ1-type reactions.

  • Storage: The compound is stable under normal storage conditions in a tightly sealed container, away from strong acids, bases, and oxidizing agents.[10]

Applications in Research and Drug Development

While 4-Phenyl-2-butyl acetate is primarily used as a flavoring and fragrance agent, its structure holds potential for broader applications in scientific research.[11][12]

  • Fragment-Based Drug Discovery (FBDD): The molecule contains both a hydrophobic phenyl ring and a hydrogen bond acceptor (the ester carbonyl), making it a relevant fragment for screening against biological targets. Its relatively low molecular weight (192.26 g/mol ) fits well within the "Rule of Three" often used in FBDD.

  • Substrate for Enzymatic Studies: This ester can serve as a model substrate for studying the activity and enantioselectivity of hydrolase enzymes, such as lipases and esterases. Such studies are crucial for developing biocatalytic methods for producing enantiomerically pure chiral alcohols and acids.

  • Synthetic Building Block: The ester can be hydrolyzed to the chiral alcohol 4-phenyl-2-butanol, a valuable synthon. Alternatively, the phenyl ring can be functionalized via electrophilic aromatic substitution, or the ester group can be transformed into other functionalities, providing a scaffold for the synthesis of more complex molecules. Although no direct use in drug development has been widely reported, similar phenylalkanol structures are found in various biologically active compounds.[1]

Conclusion

4-Phenyl-2-butyl acetate is a well-defined chemical entity with established physicochemical properties. Its synthesis is straightforward, making it readily accessible for research purposes. While its commercial application has been confined to the flavor industry, this guide highlights its potential utility for a scientific audience. The detailed synthesis protocol, predicted spectroscopic data, and discussion of its chemical reactivity provide a solid foundation for researchers. Its potential as a synthetic building block, a model substrate for biocatalysis, and a fragment for drug discovery screening warrants further investigation by the chemical and pharmaceutical research communities.

References

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • FooDB. (2018, May 28). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-2-butyl acetate (C12H16O2). Retrieved from [Link]

  • Chemsrc. (n.d.). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2009). The Direct Acyl-Alkylation of Arynes. Organic Syntheses, 86, 161. DOI: 10.15227/orgsyn.086.0161
  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profile of 4-Phenyl-2-butyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-2-butyl acetate. Due to the limited availabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-2-butyl acetate. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predictive models and analysis of structurally analogous compounds to offer a robust framework for its characterization. We will delve into the theoretical principles and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, quality control, and drug development who may be working with this or similar molecules.

Introduction: The Molecular Identity of 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate (CAS No: 10415-88-0) is an organic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol .[1][2][3] Its structure, featuring a phenyl group, a butyl chain, and an acetate moiety, makes it a subject of interest in fields such as flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Phenyl-2-butyl acetate is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of the aromatic ring.

Table 1: Predicted ¹H NMR Data for 4-Phenyl-2-butyl Acetate

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-a (CH₃-C=O)2.0Singlet (s)3H
H-b (CH₃-CH)1.2Doublet (d)3H
H-c (CH₂-Ar)2.6Triplet (t)2H
H-d (CH₂-CH)1.8Multiplet (m)2H
H-e (CH-O)4.9Sextet1H
H-f (Ar-H)7.1-7.3Multiplet (m)5H

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-f): The five protons on the phenyl group are expected to appear as a complex multiplet in the aromatic region (7.1-7.3 ppm).

  • Ester Methyl Protons (H-a): The three protons of the acetate methyl group are in a shielded environment and will appear as a sharp singlet around 2.0 ppm.

  • Methine Proton (H-e): The proton on the carbon bearing the ester oxygen is deshielded and will appear as a sextet around 4.9 ppm due to coupling with the adjacent methyl and methylene groups.

  • Benzylic Protons (H-c): The two protons on the carbon adjacent to the phenyl group will be deshielded and appear as a triplet around 2.6 ppm.

  • Methylene Protons (H-d): The other two methylene protons will appear as a multiplet around 1.8 ppm.

  • Methyl Protons (H-b): The three protons of the methyl group on the butyl chain will appear as a doublet around 1.2 ppm due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 4-Phenyl-2-butyl Acetate

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH₃-C=O)21.1
C-2 (C=O)170.5
C-3 (CH₃-CH)19.8
C-4 (CH-O)71.5
C-5 (CH₂-CH)38.0
C-6 (CH₂-Ar)31.8
C-7 (Ar-C)141.7
C-8, C-12 (Ar-CH)128.4
C-9, C-11 (Ar-CH)128.3
C-10 (Ar-CH)125.9

Interpretation of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-2): The ester carbonyl carbon is highly deshielded and will appear around 170.5 ppm.

  • Aromatic Carbons (C-7 to C-12): The six carbons of the phenyl group will have signals in the aromatic region (125-142 ppm).

  • Oxygenated Carbon (C-4): The carbon atom bonded to the ester oxygen will be found around 71.5 ppm.

  • Alkyl Carbons (C-1, C-3, C-5, C-6): The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Phenyl-2-butyl acetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for 4-Phenyl-2-butyl Acetate

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (Ester)1735 - 1750Stretch
C-O (Ester)1000 - 1300Stretch
C=C (Aromatic)1450 - 1600Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch

Interpretation of Predicted IR Spectrum:

  • The most prominent peak will be the strong absorption from the ester carbonyl (C=O) stretch between 1735 and 1750 cm⁻¹.

  • The C-O stretching vibrations of the ester group will appear in the fingerprint region.

  • The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum of 4-Phenyl-2-butyl Acetate:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the acetoxy group: A common fragmentation for esters is the cleavage of the C-O bond, leading to a fragment corresponding to the butyl-phenyl carbocation.

    • McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the butyl chain can be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

    • Benzylic cleavage: Cleavage of the bond between the second and third carbons of the butyl chain is favorable due to the formation of a stable benzyl cation or radical.

Visualization of Key Fragmentation Pathways

M [C₁₂H₁₆O₂]⁺˙ m/z = 192 (Molecular Ion) F1 [C₁₀H₁₃]⁺ m/z = 133 M->F1 - CH₃COOH F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Benzylic Cleavage F4 [CH₃CO]⁺ m/z = 43 M->F4 α-cleavage F3 [C₆H₅CH₂]⁺ m/z = 91 F2->F3 Rearrangement

Caption: Predicted major fragmentation pathways for 4-Phenyl-2-butyl acetate in Mass Spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide has provided a detailed predicted spectroscopic profile of 4-Phenyl-2-butyl acetate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound, confirm its identity, and assess its purity. The provided hypothetical experimental protocols offer a standardized approach for data acquisition. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

  • ChemSrc. 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Available from: [Link]

  • The Good Scents Company. 4-phenyl-2-butyl acetate. Available from: [Link]

  • FooDB. Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Available from: [Link]

  • PubChem. 1-Phenyl-3-acetoxybutane. Available from: [Link]

  • Matrix Fine Chemicals. 4-PHENYLBUTAN-2-YL ACETATE | CAS 10415-88-0. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

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Foundational

4-Phenyl-2-butyl acetate literature review

An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate: Synthesis, Characterization, and Applications Introduction 4-Phenyl-2-butyl acetate, also known as 1-methyl-3-phenylpropyl acetate, is an organic ester recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate: Synthesis, Characterization, and Applications

Introduction

4-Phenyl-2-butyl acetate, also known as 1-methyl-3-phenylpropyl acetate, is an organic ester recognized for its applications in the flavor and fragrance industries.[1] Structurally, it belongs to the class of benzene and substituted derivatives, characterized by a benzene ring linked to a butyl acetate moiety.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical and physical properties, synthesis methodologies—both traditional and biocatalytic—spectroscopic characterization, and established applications. The content is structured to deliver not just procedural steps but also the causal reasoning behind methodological choices, ensuring a deep and actionable understanding of the compound.

Chemical and Physical Properties

4-Phenyl-2-butyl acetate is a colorless, oily liquid.[1] Its key physicochemical properties are critical for its handling, formulation, and application. The compound is largely insoluble in water but soluble in alcohols and oils.[1][3] A comprehensive summary of its properties is presented below.

Table 1: Physicochemical Properties of 4-Phenyl-2-butyl Acetate

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [2][5]
Appearance Colorless clear oily liquid (est)[1]
Odor Green, fruity[5]
Boiling Point 123-124 °C @ 13 mmHg72-74 °C @ 0.5 mmHg[1][4]
Density 0.975-0.980 g/cm³ @ 25 °C[1]
Refractive Index 1.498-1.505 @ 20 °C[1]
Flash Point 112.8 °C (235 °F) TCC[1][4]
Water Solubility 51.02 mg/L @ 25 °C (est)[1]
logP (o/w) 3.20 - 3.33 (est)[1][2]
CAS Number 10415-88-0 (racemate)[6]

Synthesis Methodologies

The synthesis of 4-phenyl-2-butyl acetate is typically achieved through the esterification of its corresponding alcohol, 4-phenyl-2-butanol. This section details both a traditional chemical pathway for synthesizing the precursor and the final ester, and a modern, enzyme-catalyzed approach that aligns with green chemistry principles.

Part 1: Traditional Chemical Synthesis

The conventional approach is a two-step process: first, the synthesis of the alcohol precursor, 4-phenyl-2-butanol, followed by its esterification.

Step 1: Synthesis of 4-Phenyl-2-butanol via Grignard Reaction

A robust method for preparing the alcohol precursor involves the reaction of a benzylmagnesium halide (a Grignard reagent) with propylene oxide.[7] This reaction forms the carbon skeleton and introduces the hydroxyl group at the desired secondary position.

  • Causality: The choice of a Grignard reagent is based on its powerful nucleophilic character, which is necessary to open the strained epoxide ring of propylene oxide. The regioselectivity of the attack on the less substituted carbon of the epoxide is a key feature of this reaction under standard conditions, reliably yielding the secondary alcohol.

Experimental Protocol: Synthesis of 4-Phenyl-2-butanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings and anhydrous diethyl ether. Add benzyl chloride dropwise to initiate the formation of benzylmagnesium chloride.[7]

  • Reaction with Epoxide: Cool the prepared Grignard reagent in an ice bath. Add a solution of propylene oxide in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 4-phenyl-2-butanol can be purified by vacuum distillation.

Step 2: Fischer Esterification to 4-Phenyl-2-butyl Acetate

The synthesized alcohol is then esterified using acetic acid in the presence of a strong acid catalyst.

  • Causality: Fischer esterification is a classic, acid-catalyzed equilibrium reaction. An excess of one reactant (typically the more available and less expensive one, like acetic acid) or the removal of water is required to drive the equilibrium towards the product side, maximizing the yield of the desired ester.

Experimental Protocol: Synthesis of 4-Phenyl-2-butyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-phenyl-2-butanol, an excess of glacial acetic acid, and a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Workup: After the theoretical amount of water is collected, cool the reaction mixture. Dilute with diethyl ether and carefully wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 4-phenyl-2-butyl acetate, is purified via vacuum distillation.[4]

Diagram 1: Traditional Chemical Synthesis Workflow

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Esterification BenzylCl Benzyl Chloride + Mg Grignard Benzylmagnesium Chloride BenzylCl->Grignard Ether Reaction1 Grignard Reaction (Ether) Grignard->Reaction1 PropyleneOxide Propylene Oxide PropyleneOxide->Reaction1 Alcohol 4-Phenyl-2-butanol Reaction1->Alcohol Acidic Workup AceticAcid Acetic Acid Reaction2 Fischer Esterification (Reflux) Alcohol->Reaction2 AceticAcid->Reaction2 Catalyst H₂SO₄ (cat.) Catalyst->Reaction2 Product 4-Phenyl-2-butyl Acetate Reaction2->Product Distillation

Caption: Workflow for the chemical synthesis of 4-Phenyl-2-butyl Acetate.

Part 2: Biocatalytic Synthesis (Green Chemistry)

Enzymatic synthesis using lipases offers a milder and more selective alternative to traditional chemical methods.[8] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze esterification reactions in organic solvents with high efficiency and selectivity, often eliminating the need for harsh acid catalysts and high temperatures.[9][10]

  • Causality & Expertise: The use of lipases, such as Candida antarctica lipase B (CALB), is a cornerstone of modern green chemistry.[9] In a non-aqueous environment, the natural hydrolytic function of lipase is reversed to favor synthesis.[10] This approach provides high chemo- and regioselectivity, reducing byproduct formation and simplifying purification. Immobilized enzymes are often used to facilitate catalyst recovery and reuse, enhancing the economic viability of the process.[11] The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the acyl donor, which is then attacked by the alcohol.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis

  • Substrate Preparation: In a conical flask, dissolve 4-phenyl-2-butanol and an acyl donor (e.g., vinyl acetate or acetic anhydride) in a suitable organic solvent like methyl tert-butyl ether (MTBE) or isooctane.[9] Vinyl acetate is often preferred as it produces acetaldehyde as a byproduct, which does not contribute to a reverse reaction, thus driving the equilibrium forward.

  • Enzymatic Reaction: Add an immobilized lipase, such as Novozym 435 (CALB immobilized on acrylic resin), to the substrate mixture. The typical enzyme loading is 10-15% by weight of the substrates.[9]

  • Incubation: Incubate the flask on a rotary shaker at a controlled temperature (e.g., 37-50 °C) and agitation speed (e.g., 250 rpm) for 24-72 hours.[9]

  • Monitoring and Termination: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme.

  • Purification: The enzyme can be washed and reused. The filtrate, containing the product, is concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary.

Diagram 2: Lipase-Catalyzed Synthesis Workflow

cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Outputs Alcohol 4-Phenyl-2-butanol Reaction Enzymatic Esterification (Shaker, 37-50°C) Alcohol->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Lipase Immobilized Lipase (e.g., CALB) Lipase->Reaction Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction Filtration Filtration Reaction->Filtration Product 4-Phenyl-2-butyl Acetate Filtration->Product Purification RecycledLipase Recycled Lipase Filtration->RecycledLipase Wash & Reuse

Caption: Workflow for the lipase-catalyzed synthesis of 4-Phenyl-2-butyl Acetate.

Spectroscopic Characterization

Confirming the identity and purity of synthesized 4-phenyl-2-butyl acetate is paramount. This is achieved through a combination of spectroscopic techniques.

  • Trustworthiness: A multi-spectroscopic approach provides a self-validating system. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups (the ester), and mass spectrometry verifies the molecular weight and fragmentation pattern.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: Predicted ¹H NMR Data for 4-Phenyl-2-butyl Acetate (in CDCl₃)

Protons (Assignment)Predicted Shift (ppm)MultiplicityIntegrationRationale
Phenyl (Ar-H)~7.15 - 7.30Multiplet5HProtons on the aromatic ring.
CH-O (methine)~4.8 - 5.0Sextet1HDeshielded by the adjacent oxygen of the acetate group. Coupled to 5 neighboring protons (CH₃ and CH₂).
Ph-CH₂ (benzylic)~2.6 - 2.8Triplet2HProtons adjacent to the phenyl group.
Acetate CH₃~2.0Singlet3HProtons on the methyl group of the acetate moiety. No adjacent protons to couple with.
CH₂~1.8 - 1.9Multiplet2HMethylene protons between the benzylic and methine groups.
CH₃~1.2Doublet3HMethyl group protons coupled to the adjacent methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule (assuming the phenyl ring carbons are resolved). Key signals include the carbonyl carbon (~170 ppm), the methine carbon attached to oxygen (~72 ppm), and the acetate methyl carbon (~21 ppm).

IR (Infrared) Spectroscopy IR spectroscopy is used to identify the functional groups present.

  • Strong C=O Stretch: A sharp, intense absorption band around 1735-1745 cm⁻¹ is characteristic of the ester carbonyl group.[12]

  • C-O Stretch: An absorption in the 1230-1250 cm⁻¹ region corresponds to the C-O single bond stretch of the ester.[13]

  • Aromatic C-H & C=C: Bends for aromatic C-H bonds will appear below 900 cm⁻¹, and C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region.[12]

MS (Mass Spectrometry) Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 192 , corresponding to the molecular weight of C₁₂H₁₆O₂.

  • Key Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group or the acyl group. A prominent peak at m/z = 43 (CH₃CO⁺, the acylium ion) is highly characteristic of an acetate ester. Another significant fragment would arise from the loss of acetic acid (60 Da), resulting in a peak at m/z = 132 .

Diagram 3: Spectroscopic Verification Workflow

cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Sample (4-Phenyl-2-butyl Acetate) NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Verify C-H Framework (Shifts, Splitting) NMR->NMR_Data IR_Data Confirm Functional Groups (C=O at ~1740 cm⁻¹) IR->IR_Data MS_Data Confirm Molecular Weight (M⁺ at m/z 192) MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the structural confirmation of the synthesized product.

Applications and Significance

4-Phenyl-2-butyl acetate is primarily utilized as a flavor and fragrance agent.[1][14] Its organoleptic properties—described as green and fruity—make it a valuable component in cosmetic and food formulations.[1][5]

  • Fragrance Industry: It is used in fragrance concentrates for perfumes, lotions, and other personal care products.[1][15] The recommended usage level can be up to 2.0% in the final fragrance concentrate.[1][6]

  • Flavor Industry: The compound is recognized as a flavoring substance by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][14][16] It is used in small quantities in food products such as baked goods and non-alcoholic beverages.[1]

Safety and Handling

While detailed toxicological data is limited, standard laboratory safety precautions should be observed. The compound is stable under normal storage conditions in closed containers.[4] It is incompatible with strong oxidizing agents, and hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[4]

Conclusion

4-Phenyl-2-butyl acetate is a significant aroma chemical whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. This guide has detailed both traditional and modern biocatalytic synthesis routes, highlighting the scientific rationale behind each approach. The traditional method offers a robust, well-established pathway, while the enzyme-catalyzed synthesis provides a greener, more selective alternative. The comprehensive spectroscopic data and workflows presented herein serve as a self-validating framework for any researcher or professional engaged in the synthesis, analysis, or application of this compound, ensuring both accuracy and a foundational understanding of the underlying chemical principles.

References

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2018). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • PerfumersWorld. (n.d.). Butyl Phenyl Acetate. Retrieved from [Link]

  • ResearchGate. (2019). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Retrieved from [Link]

  • MDPI. (n.d.). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.t.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

  • Docta Complutense. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Esterification. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Butyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Phenyl-2-butyl acetate

Synthesis of 4-Phenyl-2-butyl acetate: A Detailed Protocol for High-Purity Ester Production Abstract This application note provides a comprehensive guide for the synthesis of 4-phenyl-2-butyl acetate, a valuable ester kn...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 4-Phenyl-2-butyl acetate: A Detailed Protocol for High-Purity Ester Production

Abstract

This application note provides a comprehensive guide for the synthesis of 4-phenyl-2-butyl acetate, a valuable ester known for its characteristic fruity and floral aroma, with applications in the flavor and fragrance industries.[1][2][3] The described two-step protocol involves the reduction of 4-phenyl-2-butanone to 4-phenyl-2-butanol, followed by its esterification with acetic anhydride. This document outlines the detailed experimental procedures, including reagent specifications, reaction conditions, purification techniques, and analytical characterization of the final product. The causality behind key experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

4-Phenyl-2-butyl acetate is an organic ester that possesses a mild, green, and fruity odor with a corresponding sweet, fruity taste.[1] These organoleptic properties make it a sought-after compound in the formulation of fragrances and as a flavoring agent. The synthesis of this ester is a common objective in both academic and industrial laboratories. The most straightforward and widely adopted synthetic route involves a two-step process commencing from the readily available ketone, 4-phenyl-2-butanone.

The initial step focuses on the selective reduction of the ketone functionality to a secondary alcohol, yielding 4-phenyl-2-butanol.[4][5] The subsequent step is an esterification reaction where the newly formed alcohol is acetylated to produce the target ester, 4-phenyl-2-butyl acetate.[1][6] This application note provides a robust and scalable protocol for this synthesis, emphasizing safe laboratory practices and techniques for achieving high purity.

Synthetic Strategy Overview

The synthesis is divided into two primary stages:

  • Reduction of 4-Phenyl-2-butanone: The carbonyl group of 4-phenyl-2-butanone is reduced to a hydroxyl group using a suitable reducing agent. Sodium borohydride (NaBH₄) is selected for this protocol due to its high selectivity for ketones in the presence of an aromatic ring, its operational simplicity, and its relatively mild nature compared to other hydride reagents.

  • Esterification of 4-Phenyl-2-butanol: The intermediate alcohol, 4-phenyl-2-butanol, is then esterified using acetic anhydride. This reaction is typically catalyzed by a mild acid or can be promoted by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). For this protocol, a stoichiometric amount of acetic anhydride is employed to drive the reaction to completion.

Synthesis_Workflow Start 4-Phenyl-2-butanone Step1 Reduction (NaBH4, Methanol) Start->Step1 Intermediate 4-Phenyl-2-butanol Step1->Intermediate Step2 Esterification (Acetic Anhydride, DMAP) Intermediate->Step2 Product 4-Phenyl-2-butyl acetate Step2->Product Purification Purification (Distillation/Chromatography) Product->Purification Analysis Characterization (NMR, IR) Purification->Analysis

Figure 1: Overall synthetic workflow for 4-phenyl-2-butyl acetate.

Part 1: Reduction of 4-Phenyl-2-butanone to 4-Phenyl-2-butanol

Rationale

The selective reduction of a ketone in the presence of an aromatic ring is a common transformation in organic synthesis. Sodium borohydride is an ideal reagent for this purpose as it is a mild reducing agent that will not reduce the phenyl group under standard conditions. Methanol is chosen as the solvent due to its ability to dissolve both the ketone and the sodium borohydride, and its protic nature facilitates the reaction mechanism.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.1 mol) of 4-phenyl-2-butanone in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add 2.8 g (0.075 mol) of sodium borohydride to the stirred solution in small portions over 30 minutes. The addition should be controlled to maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid. This will neutralize the excess sodium borohydride and the borate esters formed. Continue stirring for an additional 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with 3 x 50 mL of diethyl ether. Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-phenyl-2-butanol as a colorless oil.

Part 2: Esterification of 4-Phenyl-2-butanol to 4-Phenyl-2-butyl acetate

Rationale

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis.[7][8] However, for this protocol, acetic anhydride is used as the acylating agent. Acetic anhydride is more reactive than acetic acid and the reaction can be driven to completion without the need for water removal. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 4-phenyl-2-butanol (approximately 0.1 mol) in 100 mL of dichloromethane.

  • Reagent Addition: Add 12.2 g (0.12 mol) of acetic anhydride to the solution, followed by 0.61 g (0.005 mol) of 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • Workup: Upon completion, carefully add 50 mL of deionized water to the reaction mixture and stir for 30 minutes to hydrolyze any unreacted acetic anhydride. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer with 2 x 50 mL of 1 M sodium hydroxide solution to remove acetic acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Purification and Characterization

Purification

The crude 4-phenyl-2-butyl acetate can be purified by vacuum distillation or flash column chromatography on silica gel.

  • Vacuum Distillation: Distill the crude product under reduced pressure. The boiling point of 4-phenyl-2-butyl acetate is approximately 132-134 °C at 14 mmHg.

  • Flash Column Chromatography: Use a silica gel column with a gradient eluent system, starting with 95:5 hexanes:ethyl acetate and gradually increasing the polarity to 90:10 hexanes:ethyl acetate.

Characterization

The identity and purity of the synthesized 4-phenyl-2-butyl acetate should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.22 (d, 3H)

    • δ 1.75-1.90 (m, 2H)

    • δ 2.01 (s, 3H)

    • δ 2.55-2.70 (m, 2H)

    • δ 4.85-4.95 (m, 1H)

    • δ 7.15-7.30 (m, 5H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 20.0, 21.2, 31.5, 38.0, 72.5, 125.9, 128.3, 128.4, 141.5, 170.5

  • IR (neat, cm⁻¹):

    • ~3030 (aromatic C-H stretch)

    • ~2965, 2870 (aliphatic C-H stretch)

    • ~1735 (C=O ester stretch)

    • ~1240 (C-O ester stretch)

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
4-Phenyl-2-butanolC₁₀H₁₄O150.22Colorless Oil>90
4-Phenyl-2-butyl acetateC₁₂H₁₆O₂192.25Colorless Oil>85

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-phenyl-2-butyl acetate. By following the outlined procedures, researchers can confidently produce this valuable ester in high yield and purity. The explanation of the rationale behind each step is intended to provide a deeper understanding of the chemical transformations involved, allowing for potential optimization and adaptation of the protocol for specific research needs. The self-validating nature of the protocol, with clear workup and purification steps, ensures a high-quality final product suitable for various applications.

References

  • ResearchGate. Batch concentration-reaction time plots for 4-phenyl-2-butanol.... [Link]

  • ResearchGate. Conversion of 4-phenyl-2-butanol to 4-phenyl-2-butanone in the coupled reaction catalysed by ScADH employing CtFDH wild-type and variants as cofactor regeneration system. [Link]

  • ResearchGate. Selectivity to 4-phenyl-2-butanol (black), 4-cyclohexyl-2-butanone.... [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Wiley-VCH. Enantioselectivity of different recombinant pig liver esterase isoenzymes and a commercial PLE preparation in the kinetic resolution of (R,S)-1-phenyl-1-propyl acetate 1. [Link]

  • Quora. What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]

  • PubChemLite. 4-phenyl-2-butyl acetate (C12H16O2). [Link]

  • Filo. Devise a stepwise reaction sequence to convert 4-phenyl-2-butanone.... [Link]

  • The Good Scents Company. 4-phenyl-2-butyl acetate. [Link]

  • FooDB. Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]

  • Journal of the American Chemical Society. The Preparation of 4-Amino-2-phenyl-2-butanol. [Link]

  • Google Patents. Method for recovering and purifying phenylacetic acid.
  • PubChem. 4-Phenyl-2-butanol. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • ResearchGate. Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. Organic Chemistry - Spectroscopy - Butyl Acetate. [Link]

  • Reddit. Can someone give me full esterification of n-butanol with acetic anhydride. [Link]

  • Chemsrc. 4-phenyl-2-butyl acetate (Cas 10415-88-0). [Link]

  • Chemistry LibreTexts. 15.7: Preparation of Esters. [Link]

  • SpectraBase. Isobutyl phenylacetate - Optional[MS (GC)] - Spectrum. [Link]

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Application

4-Phenyl-2-butyl acetate synthesis from 4-phenyl-2-butanol

An Application Note for the Synthesis of 4-Phenyl-2-butyl acetate from 4-Phenyl-2-butanol Abstract This document provides a comprehensive guide for the synthesis of 4-phenyl-2-butyl acetate, a valuable ester compound, th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Phenyl-2-butyl acetate from 4-Phenyl-2-butanol

Abstract

This document provides a comprehensive guide for the synthesis of 4-phenyl-2-butyl acetate, a valuable ester compound, through the acetylation of 4-phenyl-2-butanol. The protocol detailed herein utilizes acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and an acid scavenger. This method is selected for its high efficiency, rapid reaction kinetics, and irreversibility, making it superior to equilibrium-limited methods like Fischer esterification for this specific transformation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust, reproducible, and well-validated protocol. We delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step procedure, and outline methods for purification and characterization to ensure product integrity.

Introduction and Scientific Rationale

4-Phenyl-2-butyl acetate is an organic ester with applications in fragrance, flavor industries, and as a potential intermediate in the synthesis of more complex pharmaceutical compounds.[1][2] The synthesis from its corresponding secondary alcohol, 4-phenyl-2-butanol, is a fundamental esterification reaction. While classic acid-catalyzed Fischer esterification is a viable route, it is a reversible process that often requires a large excess of one reactant or the continuous removal of water to achieve high yields.[3][4]

For a more definitive and efficient synthesis, the acylation of the alcohol using acetic anhydride is the method of choice. This reaction is thermodynamically favorable and essentially irreversible. The inclusion of a mild base, such as pyridine, serves a dual purpose: it catalyzes the reaction and neutralizes the acetic acid byproduct, preventing potential side reactions and driving the reaction to completion.[5] This application note provides a detailed protocol grounded in these principles, ensuring a high yield of the desired product.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of 4-phenyl-2-butanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine can accelerate this process by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it more susceptible to attack by the secondary alcohol. The subsequent collapse of the tetrahedral intermediate and neutralization of the generated acetic acid by pyridine yields the final ester product.

The key steps are:

  • Activation of Acetic Anhydride (Optional but common with Pyridine): Pyridine attacks acetic anhydride to form the reactive acetylpyridinium ion.

  • Nucleophilic Attack: The hydroxyl group of 4-phenyl-2-butanol attacks the acetylpyridinium ion (or acetic anhydride directly).

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination and Proton Transfer: The intermediate collapses, eliminating acetate (or pyridine) as a leaving group. A final deprotonation step, facilitated by pyridine, yields the neutral ester product, 4-phenyl-2-butyl acetate.

G cluster_0 Reaction Workflow A 1. Reagent Preparation (4-phenyl-2-butanol, Acetic Anhydride, Pyridine) B 2. Reaction Setup (Combine reagents under inert atmosphere) A->B Add C 3. Reaction Monitoring (TLC analysis) B->C Stir at RT D 4. Work-up (Quenching, Extraction, Washing) C->D Upon completion E 5. Purification (Drying, Solvent Removal, Flash Chromatography) D->E Isolate crude F 6. Product Characterization (NMR, IR, GC-MS) E->F Obtain pure

Caption: High-level workflow for the synthesis of 4-phenyl-2-butyl acetate.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.Supplier
4-Phenyl-2-butanolC₁₀H₁₄O150.225.00 g33.281.0Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.095.10 mL54.911.65Sigma-Aldrich
Pyridine (anhydrous)C₅H₅N79.104.03 mL49.921.5Sigma-Aldrich
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mL--Fisher Sci.
1 M Hydrochloric Acid (HCl)HCl36.46~100 mL--Fisher Sci.
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mL--Fisher Sci.
Brine (Sat. NaCl)NaCl58.44~50 mL--Fisher Sci.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--Fisher Sci.
Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Glass syringes

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography setup (silica gel)

  • Standard laboratory glassware

  • Fume hood

Safety Precautions
  • Acetic Anhydride: Corrosive, a lachrymator, and reacts with water. Handle with extreme care in a fume hood.[6][7]

  • Pyridine: Flammable, toxic, and has a pungent odor. Can cause irritation to the skin, eyes, and respiratory tract.[8]

  • General: All operations must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-2-butanol (5.00 g, 33.28 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Using a syringe, add anhydrous pyridine (4.03 mL, 49.92 mmol), followed by the slow, dropwise addition of acetic anhydride (5.10 mL, 54.91 mmol) while stirring. The reaction is exothermic; maintain the temperature with a cool water bath if necessary.

  • Reaction Execution: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot (Rf ~0.3) and the appearance of a new, higher Rf product spot (Rf ~0.6) indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of cold water.

  • Work-up - Extraction and Washing:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine.

    • Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 100:0 to 95:5) to yield 4-phenyl-2-butyl acetate as a clear, colorless oil.

Trustworthiness: Protocol Validation and Product Characterization

The integrity of this protocol is validated through rigorous analytical characterization of the final product. The successful synthesis is confirmed by comparing the spectral data of the product with known values and ensuring the absence of starting material and impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the structure. Key signals include a multiplet for the methine proton (CH-O) shifted downfield to ~4.9-5.1 ppm (from ~3.8 ppm in the starting alcohol), the appearance of a singlet for the acetate methyl group at ~2.0 ppm, and the aromatic protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect a new peak for the ester carbonyl carbon around 170 ppm and the disappearance of the alcohol carbon signal.

  • IR (Infrared) Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretch from the starting alcohol (around 3300-3400 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the ester group at approximately 1735 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This analysis will confirm the purity of the final product and its molecular weight (MW: 192.25 g/mol ).[1] The mass spectrum should show the molecular ion peak (M⁺) at m/z = 192.

G cluster_reactants Reactants cluster_products Products Alcohol 4-Phenyl-2-butanol (Nucleophile) Attack Nucleophilic Acyl Substitution Alcohol->Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Attack Base Pyridine (Catalyst/Base) Base->Attack Ester 4-Phenyl-2-butyl acetate Byproduct Pyridinium Acetate Attack->Ester Attack->Byproduct

Caption: Logical relationship of reactants and products in the synthesis.

Expected Results and Physicochemical Properties

  • Yield: >90%

  • Appearance: Colorless Oil

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol [2]

  • Boiling Point: ~123-124 °C at 15 mm Hg[11]

  • Refractive Index: ~1.498-1.505 @ 20 °C[1]

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

  • The Good Scents Company. 4-phenyl-2-butyl acetate. [Link]

  • FooDB. (2018). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • The Good Scents Company. 4-phenyl-2-butanol. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetic Anhydride. [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006. [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?[Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]

Sources

Method

Friedel-Crafts acylation for 4-phenylbutanone synthesis

Application Note & Protocol Topic: Synthesis of Phenyl-Substituted Butanoic Acid via Friedel-Crafts Acylation For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Phenyl-Substituted Butanoic Acid via Friedel-Crafts Acylation

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Phenyl-Substituted Alkanoic Acids

4-Phenylbutanoic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The synthesis of these compounds often leverages classic C-C bond-forming reactions. The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful and reliable method for creating an aryl ketone precursor.[1][2]

This guide details a robust, two-step synthesis beginning with the Friedel-Crafts acylation of benzene with succinic anhydride. This reaction does not directly yield 4-phenylbutanone, but rather its precursor, 4-oxo-4-phenylbutanoic acid. The subsequent reduction of the keto group is a classic strategy to furnish the alkyl chain. This acylation-reduction sequence is advantageous because it avoids the carbocation rearrangements and polyalkylation issues often associated with direct Friedel-Crafts alkylation.[3][4]

We will first detail the acylation of benzene to form the keto-acid intermediate, followed by the Clemmensen reduction to yield 4-phenylbutanoic acid, a closely related and synthetically valuable analogue of 4-phenylbutanone.

Part 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This initial step involves the electrophilic attack of an acylium ion, generated from succinic anhydride and a Lewis acid catalyst, on the benzene ring. Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation due to its high efficacy.[2][3][5]

Reaction Mechanism: The Acylium Ion Electrophile

The mechanism proceeds through several key stages:

  • Activation of the Anhydride: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond within the anhydride ring.

  • Formation of the Acylium Ion: The AlCl₃ facilitates the cleavage of the anhydride C-O bond, generating a highly reactive acylium ion. This species is the active electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the AlCl₃-complexed leaving group) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.

  • Work-up: The addition of water hydrolyzes the aluminum chloride complex, liberating the final product, 4-oxo-4-phenylbutanoic acid.[1][6][7]

Friedel_Crafts_Acylation_Mechanism cluster_reactants 1. Catalyst Activation cluster_electrophile 2. Electrophile Generation cluster_substitution 3. Electrophilic Attack & Rearomatization SA Succinic Anhydride Complex Activated Complex SA->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Benzene Benzene Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Benzene->Sigma Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Final_Product 4-Oxo-4-phenylbutanoic acid Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This protocol is based on a 0.1 mole scale. Adjust quantities as needed.

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesAmountNotes
BenzeneC₆H₆78.110.431.2 g (35.5 mL)Anhydrous, Solvent & Reagent
Succinic AnhydrideC₄H₄O₃100.070.110.0 gDry thoroughly before use
Aluminum ChlorideAlCl₃133.340.2229.3 gAnhydrous, handle quickly
DichloromethaneCH₂Cl₂84.93-100 mLAnhydrous, Solvent
Hydrochloric AcidHCl36.46-~150 mL (5M)For work-up
IceH₂O18.02-~200 gFor work-up

Procedure

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (50 mL). Begin stirring the suspension.

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath. The reaction is highly exothermic, and temperature control is critical to prevent side reactions.[8]

  • Substrate Addition: In a separate beaker, dissolve succinic anhydride (10.0 g) in anhydrous benzene (35.5 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the benzene-anhydride solution dropwise to the stirred AlCl₃ suspension over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The mixture will become a thick, dark-colored slurry.

  • Reaction Quench: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated HCl (~50 mL) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. This process decomposes the aluminum chloride complex.[9]

  • Product Isolation: After the ice has melted, transfer the mixture to a separatory funnel. The product is expected to be a solid precipitate. If so, collect it by vacuum filtration. If it remains in solution, separate the organic layer.

  • Extraction: Extract the aqueous layer with 2 x 50 mL portions of dichloromethane to recover any dissolved product.[9]

  • Washing & Drying: Combine all organic fractions and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9]

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 4-oxo-4-phenylbutanoic acid, typically as an off-white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture).

Part 2: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid

The Clemmensen reduction is a classic method for deoxygenating ketones to their corresponding alkanes under acidic conditions using a zinc-mercury amalgam.[10] This method is particularly effective for aryl-alkyl ketones and is compatible with the carboxylic acid moiety present in our intermediate.[11][12]

Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesAmountNotes
4-Oxo-4-phenylbutanoic acidC₁₀H₁₀O₃178.180.058.9 gFrom Part 1
Zinc, mossyZn65.380.4630 g
Mercuric(II) ChlorideHgCl₂271.520.013.0 gHighly Toxic!
Hydrochloric Acid, conc.HCl36.46-50 mL
WaterH₂O18.02-75 mL
TolueneC₇H₈92.14-50 mL

Procedure

  • Preparation of Zinc Amalgam: In a large flask in a fume hood, add mossy zinc (30 g), mercuric(II) chloride (3.0 g), concentrated HCl (2 mL), and water (40 mL). Caution: Mercury compounds are extremely toxic. Handle with appropriate personal protective equipment. Swirl the mixture for 5 minutes. The zinc should acquire a silvery sheen. Decant the aqueous solution.

  • Reaction Setup: To the freshly prepared amalgam, add water (25 mL), concentrated HCl (50 mL), toluene (50 mL), and the 4-oxo-4-phenylbutanoic acid (8.9 g).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, carefully decant the liquid phase, leaving the excess zinc behind. Transfer the liquid to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with 2 x 40 mL of toluene. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Remove the toluene via rotary evaporation. The resulting crude 4-phenylbutanoic acid can be further purified by recrystallization or distillation under reduced pressure.

Synthesis_Workflow cluster_part1 Part 1: Friedel-Crafts Acylation cluster_part2 Part 2: Clemmensen Reduction P1_Start Benzene + Succinic Anhydride + AlCl₃ in CH₂Cl₂ P1_React Stir at 0-5°C, then RT P1_Start->P1_React P1_Quench Quench with Ice/HCl P1_React->P1_Quench P1_Extract Extract with CH₂Cl₂ P1_Quench->P1_Extract P1_Purify Recrystallize P1_Extract->P1_Purify P1_Product 4-Oxo-4-phenylbutanoic acid P1_Purify->P1_Product P2_Start Keto-Acid + Zn(Hg) + conc. HCl P1_Product->P2_Start Use as starting material P2_React Reflux for 4-6h P2_Start->P2_React P2_Extract Extract with Toluene P2_React->P2_Extract P2_Purify Recrystallize / Distill P2_Extract->P2_Purify P2_Product 4-Phenylbutanoic acid P2_Purify->P2_Product

Sources

Application

Application Note: Synthesis of 4-Phenyl-2-Butanol via Grignard Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 4-phenyl-2-butanol, a valuable secondary alcohol, utilizing the Grignard reaction. The protocol details the preparation of a phenylethylmagnesiu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-phenyl-2-butanol, a valuable secondary alcohol, utilizing the Grignard reaction. The protocol details the preparation of a phenylethylmagnesium bromide Grignard reagent followed by its nucleophilic addition to acetaldehyde. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization guidelines. The content emphasizes the causality behind experimental choices to ensure reproducibility and success.

Introduction and Theoretical Framework

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2] The carbon atom bound to magnesium possesses significant carbanionic character, rendering it a potent nucleophile and a strong base.[3]

The reaction with an aldehyde provides a reliable and versatile pathway to secondary alcohols.[3][4] In this protocol, we target the synthesis of 4-phenyl-2-butanol. Our strategy involves the reaction of phenylethylmagnesium bromide with acetaldehyde. This approach is a classic demonstration of the Grignard reaction's power to construct specific alcohol targets through the judicious selection of the organohalide and carbonyl precursors.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup.

  • Formation of Phenylethylmagnesium Bromide: The process begins with an oxidative addition (or insertion) of magnesium metal into the carbon-bromine bond of 2-phenylethyl bromide.[5] This reaction is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the resulting organomagnesium complex through coordination. The reaction is heterogenous and often requires activation to overcome the passivating layer of magnesium oxide on the metal surface.[2]

  • Nucleophilic Addition: The prepared Grignard reagent acts as the nucleophile. The highly polarized C-Mg bond attacks the electrophilic carbonyl carbon of acetaldehyde. This step forms a new carbon-carbon bond and results in a tetravalent magnesium alkoxide intermediate.[6][7]

  • Protonation (Workup): The final step is the hydrolysis of the magnesium alkoxide intermediate. This is typically achieved by introducing a mild proton source, such as an aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., HCl, H₂SO₄).[8][9] This protonates the alkoxide to yield the desired 4-phenyl-2-butanol and water-soluble magnesium salts, which can be easily separated.

Grignard Reaction Mechanism Mechanism for 4-Phenyl-2-Butanol Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) Reactant_1 Ph-CH₂-CH₂-Br (2-Phenylethyl bromide) Product_1 Ph-CH₂-CH₂-MgBr (Phenylethylmagnesium bromide) Reactant_1->Product_1 Anhydrous Ether Reactant_2 + Mg⁰ Reactant_2->Product_1 Grignard Ph-CH₂-CH₂-MgBr Intermediate Ph-CH₂-CH₂-CH(OMgBr)-CH₃ (Magnesium Alkoxide) Grignard->Intermediate Aldehyde CH₃CHO (Acetaldehyde) Aldehyde->Intermediate Intermediate_2 Ph-CH₂-CH₂-CH(OMgBr)-CH₃ Product_2 Ph-CH₂-CH₂-CH(OH)-CH₃ (4-Phenyl-2-butanol) Intermediate_2->Product_2 H₃O⁺ (e.g., aq. NH₄Cl)

Caption: Reaction mechanism for the synthesis of 4-phenyl-2-butanol.

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to eliminate all traces of water.[10][11] The reaction should be maintained under an inert atmosphere throughout.

Part A: Preparation of Phenylethylmagnesium Bromide

Materials & Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)
Magnesium Turnings24.311.34 g55.0
2-Phenylethyl bromide185.069.25 g (6.4 mL)50.0
Anhydrous Diethyl Ether (Et₂O)74.12~70 mL-
Iodine (I₂)253.811 small crystal-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a 100 mL pressure-equalizing dropping funnel.

Procedure:

  • Place the magnesium turnings (1.34 g) and a single small crystal of iodine into the flame-dried three-necked flask. The iodine serves as an activating agent by etching the magnesium surface.[2]

  • Assemble the apparatus quickly while it is still warm.

  • In the dropping funnel, prepare a solution of 2-phenylethyl bromide (9.25 g) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the bromide solution from the dropping funnel onto the magnesium turnings.

  • Observe for signs of reaction initiation, which include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a gray, cloudy solution. If the reaction does not start spontaneously, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.[11]

  • Once the reaction has initiated, add the remaining 2-phenylethyl bromide solution dropwise at a rate sufficient to maintain a steady but controlled reflux. Have an ice-water bath ready to moderate the reaction if it becomes too vigorous.[12][13]

  • After the addition is complete (approx. 30-45 minutes), gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted. The final solution should appear as a dark grey or brownish mixture.

  • Cool the freshly prepared Grignard reagent to room temperature.

Part B: Reaction with Acetaldehyde

Materials & Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)
Grignard Solution-~50 mmol50.0
Acetaldehyde44.052.42 g (3.1 mL)55.0
Anhydrous Diethyl Ether74.1225 mL-

Procedure:

  • Cool the flask containing the phenylethylmagnesium bromide solution to 0°C using an ice-water bath.

  • Prepare a solution of acetaldehyde (2.42 g) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. The reaction is highly exothermic, and maintaining a low temperature is critical to prevent side reactions.[13]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A thick, gelatinous precipitate of the magnesium alkoxide will form.

Part C: Work-up and Purification

Procedure:

  • Prepare a beaker containing ~100 g of crushed ice and 50 mL of a saturated aqueous ammonium chloride solution.

  • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/NH₄Cl slurry. The ammonium chloride acts as a mild acid to quench unreacted Grignard reagent and protonate the alkoxide, while being less harsh than strong acids.[14]

  • Rinse the reaction flask with a small amount of diethyl ether and add it to the beaker to ensure a complete transfer.

  • Transfer the entire mixture to a 500 mL separatory funnel. Two distinct layers should form.

  • Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Combine all the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (if a strong acid was used for workup) and then 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the diethyl ether solvent using a rotary evaporator.

  • The resulting crude oil is 4-phenyl-2-butanol. Purify the product via vacuum distillation to obtain a clear, colorless liquid.

Safety and Hazard Management

The Grignard reaction requires strict adherence to safety protocols due to the nature of the reagents and solvents involved.

  • Flammability: Diethyl ether is extremely flammable and volatile.[10][13] All operations must be conducted in a certified chemical fume hood, and all potential ignition sources must be eliminated.

  • Reactivity: Grignard reagents are highly reactive with protic sources, including water and alcohols, and can be pyrophoric (ignite spontaneously in air), especially if the ether solvent evaporates.[15] Ensure the reaction is always under an inert atmosphere and that all reagents are anhydrous.

  • Exothermicity: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic and can lead to a runaway reaction if addition rates are not controlled.[12][13] Always have an ice bath readily available for cooling.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials) at all times.[12][13]

Experimental Workflow Visualization

Experimental Workflow cluster_prep A: Reagent Preparation cluster_synth B: Grignard Synthesis cluster_react C: Aldehyde Reaction cluster_workup D: Work-up & Purification A1 Flame-Dry All Glassware A2 Charge Flask with Mg & I₂ A1->A2 A3 Prepare Bromide in Anhydrous Et₂O A2->A3 B1 Initiate Reaction A3->B1 B2 Dropwise Addition of Bromide B1->B2 B3 Reflux to Completion B2->B3 C1 Cool Grignard to 0°C B3->C1 C2 Dropwise Addition of Acetaldehyde C1->C2 C3 Stir at Room Temperature C2->C3 D1 Quench with aq. NH₄Cl / Ice C3->D1 D2 Liquid-Liquid Extraction with Et₂O D1->D2 D3 Dry Organic Layer (MgSO₄) D2->D3 D4 Solvent Removal (Rotovap) D3->D4 D5 Vacuum Distillation D4->D5 Final Product: 4-Phenyl-2-butanol Final Product: 4-Phenyl-2-butanol D5->Final Product: 4-Phenyl-2-butanol

Caption: Step-by-step workflow for the synthesis of 4-phenyl-2-butanol.

References

  • Quora. (2022-02-19).
  • University of California, Riverside.
  • YouTube. (2019-01-07). making Grignard reagents.
  • Research and Reviews. (2021-10-27).
  • American Chemical Society. Grignard Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • University of Calgary. Ch23: Aryl Grignards.
  • BenchChem. Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde.
  • Quora. (2023-11-20).
  • Chemistry LibreTexts. (2020-06-11). 5.
  • Filo. (2025-06-18). Benzene ring with MgBr (phenylmagnesium bromide) is treated with CH3CHO (acetaldehyde) followed by hydrolysis.
  • Wikipedia. Grignard reagent.
  • Allen. If phenyl magnesium bromide and acetaldehyde are the reactants, the product formed after hydrolysis would be.
  • Studylib. Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol.
  • Ursinus Digital Commons.
  • YouTube. (2022-08-22). If phenyl magnesium bromide and acetaldehyde are the reactants, the...
  • ResearchG
  • Chem 355 Jasperse. Grignard Reaction.
  • CHM 244 Lab Practical- Grignard Reactions.
  • Chemistry LibreTexts. (2024-09-30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Aldehydes & Ketones: Multi-Step Synthesis.
  • YouTube. (2015-11-11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones.

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Method

Application Notes and Protocols for the Esterification of 4-Phenyl-2-butanol

Abstract This document provides a comprehensive guide for the esterification of 4-phenyl-2-butanol, a key secondary alcohol used in the synthesis of valuable fragrance, flavor, and pharmaceutical intermediates. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 4-phenyl-2-butanol, a key secondary alcohol used in the synthesis of valuable fragrance, flavor, and pharmaceutical intermediates. Recognizing the nuanced requirements of synthetic chemistry, this guide deviates from a rigid template to present a logically structured narrative that prioritizes scientific integrity and practical applicability. We explore three primary esterification methodologies—classic Fischer Esterification, mild Steglich Esterification, and selective Enzymatic Catalysis—providing detailed, validated protocols for each. The theoretical underpinnings of each method are discussed, emphasizing the rationale behind procedural steps and the selection of reagents. This guide is intended for researchers, chemists, and process development scientists seeking to optimize the synthesis of 4-phenyl-2-butanol esters with a focus on yield, purity, and process scalability.

Introduction: The Significance of 4-Phenyl-2-butanol Esters

4-Phenyl-2-butanol is a chiral secondary alcohol whose esters, such as 4-phenyl-2-butyl acetate, are valued for their complex aromatic profiles, often described as floral, fruity, and herbaceous.[1] This makes them desirable components in the fragrance and flavor industries.[1] Beyond sensory applications, chiral esters derived from this alcohol serve as important building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs), where specific stereochemistry is critical for therapeutic efficacy.

The esterification of a secondary alcohol like 4-phenyl-2-butanol presents unique challenges compared to primary alcohols, including increased steric hindrance and susceptibility to side reactions like elimination under harsh acidic conditions. Therefore, the choice of synthetic method is paramount and must be tailored to the specific requirements of the target molecule, considering factors such as acid/base sensitivity, desired yield, and enantiomeric purity. This guide details three distinct, field-proven approaches to address these challenges.

Methodologies and Chemical Principles

The conversion of an alcohol to an ester can be achieved through several pathways. The selection of a particular method is dictated by the substrate's stability, steric hindrance, and the desired reaction conditions (e.g., pH, temperature).

Fischer-Speier Esterification: The Classic Approach

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] It is a reversible, equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive one) or by removing water as it is formed.[2]

Causality and Choice: This method is often chosen for its cost-effectiveness, employing inexpensive reagents like sulfuric acid as a catalyst. However, the strong acid and high temperatures required can be detrimental to sensitive substrates, potentially causing dehydration of the secondary alcohol to form alkenes. For a robust molecule like 4-phenyl-2-butanol reacting with a simple carboxylic acid like acetic acid, it remains a viable, scalable option.

Reaction Mechanism: The mechanism involves several key equilibrium steps:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

  • Nucleophilic Attack: The alcohol (4-phenyl-2-butanol) acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Final Product RCOOH Carboxylic Acid H+ H+ RCOOH->H+ Activated R-C(=O+H)-OH H+->Activated Alcohol R'-OH (4-Phenyl-2-butanol) Activated->Alcohol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster -H₂O H2O H₂O Ester Ester (Product) ProtonatedEster->Ester -H+ H_regen H+

Fischer Esterification Workflow
Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method that allows for the formation of esters under mild, often room-temperature, conditions. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3]

Causality and Choice: This method is ideal for substrates that are sensitive to acid or high temperatures.[3] For a secondary alcohol like 4-phenyl-2-butanol, Steglich esterification minimizes the risk of elimination side products. It is particularly advantageous for coupling with sterically hindered or valuable carboxylic acids where using a large excess is not feasible. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification, though it is largely insoluble in most organic solvents.

Reaction Mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis by DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form an even more reactive acylpyridinium intermediate. This step is crucial for efficient esterification of alcohols.[3]

  • Nucleophilic Attack by Alcohol: The 4-phenyl-2-butanol attacks the acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the ester, releasing DMAP (catalyst regeneration) and forming the dicyclohexylurea (DCU) byproduct.

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium DCU DCU Byproduct Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Alcohol 4-Phenyl-2-butanol Alcohol->Ester

Steglich Esterification Workflow
Enzymatic Esterification: The Selective Approach

Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis. Lipases, such as the commonly used immobilized Candida antarctica lipase B (Novozym 435), can catalyze esterification in organic solvents under very mild conditions.[4]

Causality and Choice: This method is unparalleled for its chemo-, regio-, and enantioselectivity.[5] If the starting 4-phenyl-2-butanol is racemic, a lipase can be used for kinetic resolution, selectively esterifying one enantiomer at a much higher rate than the other. This allows for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. The reaction conditions are exceptionally mild (often near room temperature), avoiding harsh reagents and byproducts. Water removal, often using molecular sieves, is necessary to drive the reaction forward.[6]

Reaction Mechanism (Simplified Ping-Pong Bi-Bi):

  • Acyl-Enzyme Formation: The carboxylic acid binds to the lipase's active site (a serine residue), forming a tetrahedral intermediate which then collapses to release water and form an acyl-enzyme complex.

  • Alcoholysis: The 4-phenyl-2-butanol enters the active site and attacks the acyl-enzyme intermediate.

  • Product Release: A second tetrahedral intermediate is formed, which then collapses to release the ester product and regenerate the free enzyme.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Fischer Esterification of 4-Phenyl-2-butanol with Acetic Acid

This protocol aims to synthesize 4-phenyl-2-butyl acetate using an excess of acetic acid to drive the equilibrium.

  • Materials & Reagents:

    • 4-Phenyl-2-butanol (1.50 g, 10.0 mmol)

    • Glacial Acetic Acid (2.40 g, 40.0 mmol, 4.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄, ~5 drops, catalyst)

    • Diethyl ether (~50 mL)

    • 5% Sodium Bicarbonate (NaHCO₃) solution (~30 mL)

    • Saturated Sodium Chloride (NaCl) solution (Brine, ~20 mL)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask (50 mL), reflux condenser, heating mantle, separatory funnel, standard glassware.

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask, add 4-phenyl-2-butanol (10.0 mmol) and glacial acetic acid (40.0 mmol).

    • Carefully add 5 drops of concentrated sulfuric acid to the mixture while swirling.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (~120 °C) using a heating mantle.

    • Maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using 9:1 Hexanes:Ethyl Acetate).

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 20 mL of cold water.

    • Extract the product with diethyl ether (2 x 25 mL). Combine the organic layers.

    • Wash the combined organic layers sequentially with 20 mL of water, 2 x 15 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 4-phenyl-2-butyl acetate.

Protocol 2: Steglich Esterification of 4-Phenyl-2-butanol with Benzoic Acid

This protocol is suitable for coupling with a more valuable carboxylic acid under mild conditions.

  • Materials & Reagents:

    • 4-Phenyl-2-butanol (0.75 g, 5.0 mmol, 1.0 equiv)

    • Benzoic Acid (0.67 g, 5.5 mmol, 1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol, 1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.1 equiv)

    • Dichloromethane (DCM), anhydrous (~25 mL)

    • 1 M Hydrochloric Acid (HCl) (~20 mL)

    • Sintered glass funnel, standard glassware.

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve benzoic acid (5.5 mmol) and 4-phenyl-2-butanol (5.0 mmol) in 20 mL of anhydrous DCM.

    • Add DMAP (0.5 mmol) to the solution.

    • Cool the flask in an ice bath (0 °C) and add DCC (6.0 mmol) in one portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates completion.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

    • Wash the precipitate with a small amount of cold DCM (~5 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), 5% NaHCO₃ solution (2 x 10 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Enzymatic Kinetic Resolution of (±)-4-Phenyl-2-butanol

This protocol uses Novozym 435 to selectively acylate one enantiomer of racemic 4-phenyl-2-butanol.

  • Materials & Reagents:

    • (±)-4-Phenyl-2-butanol (1.50 g, 10.0 mmol)

    • Vinyl Acetate (2.58 g, 30.0 mmol, 3.0 equiv)

    • Novozym 435 (immobilized Candida antarctica lipase B) (150 mg, ~10% w/w of alcohol)

    • Anhydrous solvent (e.g., Hexane or Toluene, ~20 mL)

    • Molecular Sieves (4Å, activated, ~1 g)

    • Standard glassware for filtration and purification.

  • Step-by-Step Procedure:

    • To a 50 mL flask, add (±)-4-phenyl-2-butanol (10.0 mmol), anhydrous hexane (20 mL), and vinyl acetate (30.0 mmol). Note: Vinyl acetate acts as both the acyl donor and an irreversible reactant, as the leaving group tautomerizes to acetaldehyde.

    • Add activated 4Å molecular sieves to the flask.

    • Add Novozym 435 (150 mg) to initiate the reaction.

    • Seal the flask and stir the suspension at a controlled temperature (e.g., 40-45 °C).

    • Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester. This may take 24-48 hours.

    • Once the target conversion is reached, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate using a rotary evaporator.

    • The resulting mixture of 4-phenyl-2-butyl acetate and unreacted 4-phenyl-2-butanol can be separated by column chromatography on silica gel. The enantiomeric excess of each fraction should be determined by chiral analysis.

Product Characterization and Validation

Proper characterization of the final ester product is crucial to confirm its identity and purity. For 4-phenyl-2-butyl acetate , the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the broad -OH proton signal from the starting alcohol. Key new signals will include a singlet around δ 2.0 ppm for the acetyl (-COCH₃) protons. The methine proton (-CH(O)-) adjacent to the ester oxygen will shift downfield compared to its position in the alcohol.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around δ 170 ppm. The carbon of the methine group (-CH(O)-) will also show a characteristic downfield shift.

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the broad O-H stretching band from the alcohol (typically ~3300-3400 cm⁻¹).

    • Confirm the formation of the ester by the appearance of a strong C=O stretching band around 1735 cm⁻¹.

    • A C-O stretch for the ester will also be present around 1240 cm⁻¹.

  • Mass Spectrometry (MS):

    • Using GC-MS, the product will have a distinct retention time from the starting alcohol.

    • The mass spectrum should show the correct molecular ion peak (M⁺) for 4-phenyl-2-butyl acetate (C₁₂H₁₆O₂, MW = 192.25 g/mol ).[4] A common fragmentation pattern is the loss of the acetyl group or acetic acid.[1]

Comparative Summary and Best Practices

Method Key Reagents Conditions Advantages Disadvantages Best For...
Fischer Esterification Carboxylic Acid, Strong Acid (H₂SO₄)High Temp, RefluxLow cost, simple reagents, scalable.Harsh conditions, risk of side reactions, reversible.Large-scale synthesis of simple esters from robust substrates.
Steglich Esterification Carboxylic Acid, DCC, DMAPMild (0 °C to RT)High yields, mild conditions, good for sensitive substrates.Stoichiometric byproduct (DCU), expensive reagents.Lab-scale synthesis with valuable or sensitive materials.
Enzymatic Catalysis Carboxylic Acid/Vinyl Acetate, LipaseMild (30-50 °C)High selectivity (enantio-, regio-), green, reusable catalyst.Slower reaction times, requires specific enzymes, may need optimization.Chiral synthesis, kinetic resolutions, and green chemistry applications.

Best Practices for Self-Validation:

  • Reaction Monitoring: Always monitor reaction progress using an appropriate technique (TLC, GC, or LC) to determine the endpoint and avoid byproduct formation from over-reaction.

  • Stoichiometry Control: Precise measurement of reagents is critical, especially in the Steglich and enzymatic methods, to ensure high conversion and minimize side reactions.

  • Purity of Reagents: Use anhydrous solvents and fresh reagents, particularly for the Steglich esterification, as DCC is sensitive to water.

  • Thorough Characterization: Confirm the identity and purity of the final product using a combination of spectroscopic methods (NMR, IR, MS) as outlined above.

References

  • Human Metabolome Database. (2012). Showing metabocard for 4-Phenyl-2-butyl acetate (HMDB0031614). Retrieved from [Link]

  • Chemsrc. (2023). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-2-butyl acetate (C12H16O2). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Ferreira-Iliou, M., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Reddit. (2021). Can someone give me full esterification of n-butanol with acetic anhydride. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Synthesis of butyl acetate in n-heptane by the recombinant CS-2 lipase immobilized on kieselguhr. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Retrieved from [Link]

  • Rahman, M. B. A., Chaibakhsh, N., & Basri, M. (2011). Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. PubMed. Retrieved from [Link]

  • Springer. (2021). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput GC-MS Analysis of 4-Phenyl-2-butyl Acetate for Quality Control in Fragrance and Pharmaceutical Development

Abstract This application note presents a comprehensive guide to the qualitative and quantitative analysis of 4-Phenyl-2-butyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Phenyl-2-butyl acetate is a sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the qualitative and quantitative analysis of 4-Phenyl-2-butyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Phenyl-2-butyl acetate is a significant compound in the fragrance industry and a potential intermediate or impurity in pharmaceutical manufacturing. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for method development, sample preparation, and data interpretation. This guide emphasizes the scientific rationale behind procedural choices, ensuring methodological integrity and reliable results. We will explore the expected chromatographic behavior and delve into the electron ionization fragmentation patterns of 4-Phenyl-2-butyl acetate, supported by foundational mass spectrometry principles and data from related compounds.

Introduction: The Analytical Imperative for 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate (C₁₂H₁₆O₂) is an ester characterized by its fruity and green aroma, making it a valuable component in perfumery and flavor applications.[1] Beyond its sensory attributes, its structural motif appears in various chemical syntheses, necessitating precise analytical methods for its identification and quantification. In the context of drug development, structurally similar compounds can be critical intermediates or impurities that require stringent monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like 4-Phenyl-2-butyl acetate due to its exceptional separating power and definitive identification capabilities.[2] This document serves as a practical guide to developing and validating a GC-MS method for this analyte.

Foundational Principles: GC-MS for Ester Analysis

The analysis of esters such as 4-Phenyl-2-butyl acetate by GC-MS hinges on two core processes: the chromatographic separation in the gas phase and mass-based detection and identification.[2]

  • Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is governed by the analyte's boiling point and its interaction with the stationary phase lining the column.[3] For esters, a mid-polarity column is often a suitable starting point for method development.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization - EI), causing fragmentation into characteristic, charged species. These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.[4]

Experimental Protocols

Sample Preparation: Ensuring Analytical Fidelity

The quality of GC-MS data is fundamentally dependent on proper sample preparation. The primary objective is to dissolve the analyte in a suitable volatile solvent and remove any non-volatile residues.[5]

Protocol for Standard and Sample Preparation:

  • Solvent Selection: Utilize a high-purity, volatile organic solvent. Dichloromethane or ethyl acetate are recommended. Avoid aqueous solutions as they are incompatible with most common GC columns.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Phenyl-2-butyl acetate standard and dissolve it in 10 mL of the chosen solvent in a class A volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For samples in a complex matrix (e.g., cosmetic products, reaction mixtures), a liquid-liquid extraction may be necessary. Dilute the sample in a suitable solvent and extract with an immiscible volatile organic solvent. Ensure the final concentration of 4-Phenyl-2-butyl acetate is within the calibration range.

  • Final Dilution: Dilute the final sample extract or working standard to a concentration of approximately 10 µg/mL for injection. This concentration is a good starting point to avoid column overloading.

  • Vialing: Transfer the prepared solutions to 2 mL amber glass autosampler vials with PTFE-lined septa to prevent analyte loss and contamination.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of 4-Phenyl-2-butyl acetate. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral fidelity.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (30:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that allows for the elution of a wide range of compounds.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Ionization Energy 70 eVThe standard energy for electron ionization, which produces reproducible fragmentation patterns.
Scan Range m/z 40-450Covers the expected mass range of the molecular ion and its fragments.

Data Analysis and Interpretation

Chromatographic Analysis

Under the proposed GC conditions, 4-Phenyl-2-butyl acetate is expected to elute at a specific retention time. The Kovats retention index (RI) is a more robust measure than retention time alone, as it is less susceptible to variations in experimental conditions.[6] Based on data for structurally similar compounds on a DB-5 column, the estimated Kovats RI for 4-Phenyl-2-butyl acetate is in the range of 1350-1450 .[7][8][9]

Mass Spectral Interpretation: The Fragmentation Pathway

Key Predicted Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
192 [C₁₂H₁₆O₂]⁺•Molecular Ion (M⁺•)
132 [C₁₀H₁₂]⁺•Loss of acetic acid (CH₃COOH) via McLafferty rearrangement
105 [C₈H₉]⁺Benzylic cleavage with rearrangement
91 [C₇H₇]⁺Tropylium ion, a common fragment from alkylbenzenes
43 [CH₃CO]⁺Acylium ion from the acetate moiety

Proposed Fragmentation Mechanism:

The electron ionization of 4-Phenyl-2-butyl acetate will likely result in the formation of a molecular ion at m/z 192. One of the most characteristic fragmentations for esters is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (60 Da).[11] This would result in a prominent peak at m/z 132.

Further fragmentation is expected to occur in the alkyl chain. Cleavage of the C-C bond beta to the phenyl group (benzylic cleavage) can lead to the formation of a stable tropylium ion at m/z 91. A fragment at m/z 105 is also plausible, arising from cleavage with a hydrogen rearrangement. The acetate group itself will likely produce a characteristic acylium ion at m/z 43.

fragmentation M 4-Phenyl-2-butyl acetate (m/z 192) F132 [C₁₀H₁₂]⁺• (m/z 132) M->F132 - CH₃COOH F105 [C₈H₉]⁺ (m/z 105) M->F105 - C₅H₁₁O₂• F91 [C₇H₇]⁺ (m/z 91) M->F91 - C₅H₉O₂• F43 [CH₃CO]⁺ (m/z 43) M->F43 - C₁₀H₁₃O•

Caption: Proposed EI fragmentation of 4-Phenyl-2-butyl acetate.

Quantitative Analysis

For quantitative applications, a calibration curve should be generated by plotting the peak area of 4-Phenyl-2-butyl acetate against the concentration of the working standards. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined according to standard validation protocols. A typical calibration range for this type of analysis would be 1-100 µg/mL with an expected R² value > 0.995.

Workflow Summary

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Dilute Dilute to Working Concentration Filter->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analytical workflow for 4-Phenyl-2-butyl acetate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 4-Phenyl-2-butyl acetate. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results for both qualitative and quantitative assessments. The proposed fragmentation pathway offers a solid basis for the identification of this compound in the absence of a library spectrum. This methodology is well-suited for quality control in the fragrance industry and for the monitoring of related compounds in pharmaceutical research and development.

References

  • Rastogi, S. C., et al. (2001). "Allergens in perfumes: gas chromatography-mass spectrometry." Contact Dermatitis, 45(4), 231-235. Available at: [Link]

  • Debonne, E., et al. (2019). "Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products." Journal of Pharmaceutical and Biomedical Analysis, 174, 545-555. Available at: [Link]

  • El-Sayed, A. M. (2025). "The Pherobase: Database of Pheromones and Semiochemicals." Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). "4-Phenyl-2-butanol." In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Shimadzu. (n.d.). "Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer." Available at: [Link]

  • PerfumersWorld. (2024). "GCMS Analysis." Available at: [Link]

  • PubChem. (n.d.). "Butyl phenylacetate." Retrieved January 22, 2026, from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). "Plots of Kováts retention indexes determined on DB-5 stationary phase..." In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). "Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry." Available at: [Link]

  • Chromtech. (n.d.). "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). "4-tert-Butylcyclohexyl acetate." In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Ferreira, B., et al. (2019). "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids." Molecules, 24(22), 4065. Available at: [Link]

  • VCF. (n.d.). "VCF Guide to use." Available at: [Link]

  • Walwil, H. M. (2018). "Analysis of Butyl Butyrate Mass Spectrum." International Journal of Chemistry, 10(1), 10. Available at: [Link]

  • University of Arizona. (n.d.). "Fragmentation Mechanisms." Retrieved January 22, 2026, from [Link]

  • The Pherobase. (2025). "The Kovats Retention Index." Available at: [Link]

Sources

Method

HPLC method for 4-Phenyl-2-butyl acetate analysis

An Application Note for the Analysis of 4-Phenyl-2-butyl Acetate by High-Performance Liquid Chromatography Introduction 4-Phenyl-2-butyl acetate (CAS 10415-88-0) is an organic ester characterized by a mild, green, and fr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 4-Phenyl-2-butyl Acetate by High-Performance Liquid Chromatography

Introduction

4-Phenyl-2-butyl acetate (CAS 10415-88-0) is an organic ester characterized by a mild, green, and fruity odor.[1][2] This colorless, oily liquid is utilized as a flavoring and fragrance agent.[1][3] Structurally, it possesses a benzene ring and a butyl acetate functional group, with a molecular weight of 192.26 g/mol .[1][4] Given its application in consumer products and as a synthetic intermediate, ensuring its purity and quantifying its concentration is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control of pharmaceutical and chemical compounds due to its high sensitivity, reproducibility, and resolving power.[5][6] This application note presents a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 4-Phenyl-2-butyl acetate. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology, method validation guidelines, and the scientific rationale behind the chosen parameters.

Principle and Method Rationale

The fundamental principle of this method is RP-HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[6]

  • Analyte Properties : 4-Phenyl-2-butyl acetate is a moderately non-polar molecule, indicated by its predicted logP value of approximately 2.8 to 3.3.[4] It is insoluble in water but soluble in organic solvents like alcohol.[1][2] These properties make it an ideal candidate for RP-HPLC.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase. C18 is the most common reversed-phase chemistry, offering excellent hydrophobic retention and robustness for a wide range of analytes, including esters.[5][6] The non-polar C18 chains interact with the non-polar phenyl and butyl groups of the analyte, retaining it on the column.

  • Mobile Phase Selection : The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in RP-HPLC; by adjusting its concentration relative to water, the solvent strength of the mobile phase can be modulated to achieve optimal retention and separation.[7][8] An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and reproducibility, which is well-suited for a single analyte assay.[9]

  • Detection : The presence of a phenyl group in 4-Phenyl-2-butyl acetate results in strong ultraviolet (UV) absorbance. A UV detector set at an appropriate wavelength provides high sensitivity and specificity. The typical wavelength for aromatic compounds, 254 nm, is used as a starting point, though determining the analyte's specific maximum absorbance wavelength (λmax) is recommended for optimal sensitivity.[5][10]

Analytical Workflow Overview

The following diagram outlines the complete workflow for the analysis of 4-Phenyl-2-butyl acetate, from initial preparation to final data validation.

Caption: HPLC analytical workflow for 4-Phenyl-2-butyl acetate.

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation :

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

    • Analytical balance (4-decimal places).

    • Sonicator bath for mobile phase degassing.

  • Reagents :

    • 4-Phenyl-2-butyl acetate reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q®).

  • Materials :

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase : Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio. For 1000 mL, mix 650 mL of Acetonitrile with 350 mL of Water. Degas the solution for 15-30 minutes in a sonicator bath before use.[9]

  • Diluent : Use Acetonitrile as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of 4-Phenyl-2-butyl acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

  • Sample Preparation : Accurately weigh an appropriate amount of the sample containing 4-Phenyl-2-butyl acetate, dissolve it in the diluent, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of moderately polar compounds.[5]
Mobile Phase Acetonitrile:Water (65:35, v/v)Provides optimal retention and peak shape for the analyte.
Elution Mode IsocraticEnsures simplicity, robustness, and reproducible run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection Wavelength 254 nmCommon wavelength for compounds with a benzene ring; provides good sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential impurities.

Method Validation Protocol

Method validation must be performed to ensure that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12][13]

System Suitability

Before analysis, the system's performance is verified. Five replicate injections of a working standard (e.g., 25 µg/mL) are made.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[12]
Validation Parameters

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity & Range Analyze 5-6 concentrations across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank or sample matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument.% RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1).% RSD ≤ 10.0% at the LOQ concentration.
Limit of Detection (LOD) Determine the lowest concentration that can be detected. (Signal-to-Noise ratio of ~3:1).Visually identifiable and distinguishable from noise.
Robustness Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase %ACN ±2%).System suitability parameters should still be met, and results should not be significantly affected.

A Note on Chiral Analysis

4-Phenyl-2-butyl acetate is a chiral molecule, existing as two enantiomers. While the described achiral method is suitable for determining purity and potency (total amount of both enantiomers), separating the individual enantiomers requires a specialized approach.[14] Chiral separation is critical when one enantiomer has different biological or sensory properties. This is typically achieved using a Chiral Stationary Phase (CSP), such as one based on cellulose or amylose derivatives, which can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[15][16] Method development for chiral separations often involves screening different CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic).[17]

Conclusion

This application note provides a comprehensive, robust, and reliable RP-HPLC method for the quantitative analysis of 4-Phenyl-2-butyl acetate. The detailed protocol, from solution preparation to chromatographic conditions and validation procedures, is grounded in established scientific principles and regulatory expectations. The method is suitable for routine quality control, purity assessment, and stability testing in research and industrial settings.

References

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Chemsrc. (2025). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]

  • Patel, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Esteve, E., et al. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • LCGC. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 4-Phenyl-2-butyl Acetate in Fragrance Formulations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the application of 4-Phenyl-2-butyl acetate (CAS No. 10415-88-0) in fragrance formul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the application of 4-Phenyl-2-butyl acetate (CAS No. 10415-88-0) in fragrance formulations. This guide elucidates the chemical and physical properties, olfactory profile, and strategic use of this aromatic compound. Detailed protocols for synthesis, quality control, and formulation are provided, underpinned by established principles of fragrance chemistry and safety standards. The causality behind experimental choices is explained to empower formulators with a deeper understanding of how to effectively utilize this versatile ingredient.

Introduction: The Olfactive Landscape of 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate, also known as 1-methyl-3-phenylpropyl acetate, is a key aroma chemical valued for its unique and sophisticated scent profile.[1] It belongs to the ester class of organic compounds, which are renowned for their significant contributions to the fruity and floral notes in perfumery.[2][3] The presence of a phenyl group in its structure imparts a subtle warmth and complexity, distinguishing it from simpler aliphatic esters.

Its olfactory character is predominantly described as a mild, green, and fruity aroma with a sweet taste.[4] This profile makes it a versatile ingredient capable of enhancing a wide range of fragrance compositions, from delicate florals to vibrant fruity blends. This guide will explore the nuanced applications of 4-Phenyl-2-butyl acetate, providing the scientific framework and practical methodologies for its successful incorporation into fragrance formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Phenyl-2-butyl acetate is fundamental to its effective use in fragrance applications. These properties influence its performance, stability, and compatibility within a formulation.

PropertyValueSource
CAS Number 10415-88-0The Good Scents Company
Molecular Formula C₁₂H₁₆O₂The Good Scents Company
Molecular Weight 192.26 g/mol The Good Scents Company
Appearance Colorless clear oily liquidParchem
Odor Profile Mild, green, fruityChemicalBook[4]
Boiling Point 123-124 °C at 13 mmHgParchem
Flash Point 112.78 °C (235 °F) TCCThe Good Scents Company[5]
Solubility Soluble in alcohol; insoluble in waterParchem
Vapor Pressure 0.005470 mmHg @ 25.00 °CParchem
Refractive Index 1.49800 to 1.50500 @ 20.00 °CThe Good Scents Company[5]
Specific Gravity 0.97500 to 0.98000 @ 25.00 °CThe Good Scents Company[5]

Olfactory Profile and Application in Fragrance Architecture

The successful integration of 4-Phenyl-2-butyl acetate into a fragrance composition hinges on understanding its position within the olfactory pyramid. The olfactory pyramid is a conceptual tool used to visualize the structure of a perfume based on the volatility of its components.[6][7]

OlfactoryPyramid cluster_0 Olfactory Pyramid Top Top Notes (5-20 mins) Middle Middle Notes (Heart) (20-60 mins) Base Base Notes (>6 hours) 4-Phenyl-2-butyl Acetate 4-Phenyl-2-butyl Acetate 4-Phenyl-2-butyl Acetate->Top Supporting Role 4-Phenyl-2-butyl Acetate->Middle Primary Role

Caption: Olfactory pyramid placement of 4-Phenyl-2-butyl acetate.

Role as a Middle Note with Top Note Influence

With its moderate volatility, 4-Phenyl-2-butyl acetate primarily functions as a middle note , or "heart," of a fragrance. These notes emerge after the initial top notes dissipate and form the main character of the perfume.[8] Its green and fruity character can provide a smooth transition from the brighter top notes to the richer base notes.

While its primary placement is in the heart, its inherent fruitiness can also lend a subtle lift to the top notes , enhancing the initial impression of the fragrance without overpowering it. This dual character is a key asset in creating a well-rounded and evolving scent experience.

Blending Synergies

The art of perfumery lies in the harmonious blending of different aroma chemicals. 4-Phenyl-2-butyl acetate, with its versatile profile, demonstrates excellent synergy with a variety of fragrance families:

  • Floral Accords: It can impart a natural, dewy greenness to floral compositions, particularly those featuring notes of rose, jasmine, and lily of the valley. It can soften and modernize classic floral bouquets.

  • Fruity Compositions: In fruity fragrances, it enhances and adds complexity to notes of pear, apple, and apricot. It provides a more sophisticated fruitiness than some of the more common aliphatic esters.[2]

  • Green and Chypre Fragrances: Its green facets make it a natural fit for green and chypre accords, where it can complement notes of galbanum, oakmoss, and bergamot.

  • Woody and Oriental Blends: In smaller quantities, it can be used to introduce a subtle fruity lift to woody and oriental fragrances, providing a touch of brightness and preventing the composition from becoming too heavy.

A related compound, iso-butyl phenyl acetate, is known to blend well with other aroma chemicals like Phenethyl Acetate, Benzyl Acetate, and Linalool, suggesting similar compatibilities for 4-Phenyl-2-butyl acetate.[9]

Stability and Formulation Considerations

The stability of a fragrance ingredient is paramount to the shelf-life and consistent performance of the final product. As an ester, 4-Phenyl-2-butyl acetate is susceptible to hydrolysis, particularly in the presence of strong acids or bases, and high temperatures.[10]

Hydrolytic Stability

Hydrolysis is a chemical reaction where an ester reacts with water to form its constituent alcohol and carboxylic acid.[11] In the case of 4-Phenyl-2-butyl acetate, this would yield 4-phenyl-2-butanol and acetic acid. While this can be a concern, in typical fragrance formulations with a near-neutral pH and appropriate storage conditions, the rate of hydrolysis for stable esters is generally low.[2][12]

Mitigation Strategies:

  • pH Control: Maintaining the pH of the final product within a neutral to slightly acidic range (pH 5-7) is crucial for minimizing ester degradation.

  • Avoidance of Strong Acids and Bases: Care should be taken to avoid the inclusion of highly acidic or alkaline raw materials in the fragrance concentrate that will house the 4-Phenyl-2-butyl acetate.

  • Storage Conditions: Finished fragrances should be stored in cool, dark conditions to minimize heat and light exposure, which can accelerate degradation.[10]

Oxidative Stability

4-Phenyl-2-butyl acetate is generally considered to be stable under normal storage and handling conditions.[13] However, as with most organic compounds, prolonged exposure to air and light can lead to oxidation. The use of antioxidants, such as BHT (Butylated hydroxytoluene), in the fragrance concentrate can help to mitigate this.

Incompatibility

It is incompatible with strong oxidizing agents.[13] Care should be taken when formulating with other ingredients that may fall into this category.

Safety and Regulatory Landscape

Ensuring the safety of fragrance ingredients is a critical responsibility. The fragrance industry is self-regulated through the International Fragrance Association (IFRA) and its research arm, the Research Institute for Fragrance Materials (RIFM).[14]

  • FEMA GRAS: 4-Phenyl-2-butyl acetate is listed as FEMA GRAS (Generally Recognized as Safe) for use as a flavoring substance, which provides a strong indication of its low toxicity profile.[5]

  • Usage Levels: The Good Scents Company recommends a usage level of up to 2.0% in the fragrance concentrate.[5]

  • IFRA Standards: While a specific IFRA standard for 4-Phenyl-2-butyl acetate was not found in the initial search, it is imperative for formulators to consult the latest IFRA standards for any potential restrictions or guidelines on its use in different product categories. Related compounds, such as butyl phenyl acetate and iso-butyl acetate, are subject to IFRA standards, which dictate maximum usage levels in various consumer products.[15][16]

It is the responsibility of the formulator to ensure that the final product complies with all regional and international regulations.

Experimental Protocols

The following protocols provide a framework for the synthesis, quality control, and application of 4-Phenyl-2-butyl acetate.

Protocol 1: Synthesis of 4-Phenyl-2-butyl Acetate via Acetylation

This protocol describes the laboratory-scale synthesis of 4-Phenyl-2-butyl acetate through the acetylation of 4-phenyl-2-butanol.[4]

SynthesisWorkflow Reactants 4-Phenyl-2-butanol Acetic Anhydride Catalyst (e.g., Pyridine) Reaction Reaction Setup (Stirring, Temperature Control) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification QC Quality Control (GC-MS, NMR) Purification->QC

Caption: Workflow for the synthesis of 4-Phenyl-2-butyl acetate.

Materials:

  • 4-Phenyl-2-butanol (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Pyridine (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenyl-2-butanol and a catalytic amount of pyridine.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Phenyl-2-butyl acetate.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential analytical technique for verifying the identity and purity of volatile fragrance ingredients.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 amu

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-Phenyl-2-butyl acetate in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 100 ppm.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the major peak with a known reference standard or a library database (e.g., NIST). The mass spectrum should show characteristic fragments of 4-Phenyl-2-butyl acetate.

    • Purity Assessment: Calculate the peak area percentage of the main component in the TIC to determine the purity of the sample.

Protocol 3: Evaluation in a Simple Fragrance Base

This protocol outlines a method for evaluating the olfactory characteristics and performance of 4-Phenyl-2-butyl acetate in a simple hydroalcoholic base.

Materials:

  • 4-Phenyl-2-butyl acetate

  • Ethanol (perfumer's grade, 95%)

  • Deionized water

  • Glass beakers and stirring rods

  • Perfume blotters (smelling strips)

  • Graduated cylinders and pipettes

Procedure:

  • Preparation of a 10% Solution: Prepare a 10% (w/w) solution of 4-Phenyl-2-butyl acetate in perfumer's grade ethanol.

  • Preparation of a Simple Eau de Toilette Base: Create a simple eau de toilette base by mixing 80% ethanol and 20% deionized water.

  • Incorporation into the Base: Prepare a trial formulation by adding the 10% solution of 4-Phenyl-2-butyl acetate to the eau de toilette base at a concentration of 1% of the final fragrance. For example, to make 100g of the final product, use 10g of the 10% solution and 90g of the eau de toilette base.

  • Maceration: Allow the mixture to macerate in a sealed, dark glass bottle for at least 48 hours to allow the fragrance to mature.

  • Olfactory Evaluation:

    • Dip a perfume blotter into the final fragrance.

    • Evaluate the initial impression (top notes).

    • Allow the blotter to air for several minutes and evaluate the heart of the fragrance.

    • Continue to evaluate the blotter over several hours to assess the dry-down and tenacity of the 4-Phenyl-2-butyl acetate.

    • Note the evolution of the scent and its overall character.

Conclusion

4-Phenyl-2-butyl acetate is a valuable and versatile aroma chemical that offers a unique combination of green, fruity, and subtly warm notes. Its role as a sophisticated middle note with a top note influence allows for its use in a wide array of fragrance compositions. By understanding its physicochemical properties, olfactory profile, and stability considerations, and by employing rigorous synthesis and quality control protocols, fragrance developers can effectively harness the potential of this ingredient to create innovative and appealing scents. Adherence to safety and regulatory guidelines is paramount in all formulation endeavors.

References

  • Butyl Acetate: A Key Ingredient for Natural Fruity Flavors & Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 4-phenyl-2-butyl acetate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Butyl Phenyl Acetate. (n.d.). PerfumersWorld. Retrieved from [Link]

  • Ethyl trans-4-phenyl-2-butenoate. (n.d.). BU CyberSec Lab. Retrieved from [Link]

  • Flavour & Fragrance. (n.d.). Chem India. Retrieved from [Link]

  • Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). (2018). FooDB. Retrieved from [Link]

  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. (n.d.). Scent Journer. Retrieved from [Link]

  • butyl acetate, 123-86-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Butyl Phenyl Acetate. (2026). PerfumersWorld. Retrieved from [Link]

  • What is the synthesis of 4-phenyl-2-butanol from benzene? (2023). Quora. Retrieved from [Link]

  • The Butyl Acetates. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

  • 4-phenyl-2-butyl acetate | CAS#:10415-88-0. (n.d.). Chemsrc. Retrieved from [Link]

  • The olfactory pyramid. (2022). Antiqua Circe. Retrieved from [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Unsaturated esters with typical fruity‐green odor and the synthesis of pear ester (30). (n.d.). ResearchGate. Retrieved from [Link]

  • The Preparation of 4-Amino-2-phenyl-2-butanol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Organic chemistry practical course. (n.d.). Studylib.net. Retrieved from [Link]

  • The Olfactory Pyramid: Understanding the Architecture and Evolution of a Perfume. (n.d.). Sylvaine Delacourte. Retrieved from [Link]

  • 4-Phenyl-2-butanol. (n.d.). PubChem. Retrieved from [Link]

  • Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. (2025). Drop of Odor. Retrieved from [Link]

  • Can you use esters in perfume? (n.d.). Reddit. Retrieved from [Link]

  • The Olfactory Pyramid: How to read it. (2020). Alyssa Ashley Blog. Retrieved from [Link]

  • SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (n.d.). Google Patents.
  • Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved from [Link]

  • Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hydrolysis of Esters. (2014). YouTube. Retrieved from [Link]

  • Use of carboxylic acid esters as a fragrance substance. (n.d.). Google Patents.
  • IFRA Limits, The 26 most common. (n.d.). Scentspiracy. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Top 5 summer fragrance ingredients. (2024). YouTube. Retrieved from [Link]

  • IFRA CONFORMITY CERTIFICATE. (n.d.). PerfumersWorld. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Phenyl-2-butyl Acetate Synthesis

Welcome to the technical support center for the synthesis of 4-phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

4-Phenyl-2-butyl acetate is a valuable ester with applications in various fields, including fragrance and as a building block in organic synthesis. Its successful synthesis hinges on careful control of reaction conditions to favor ester formation and minimize side reactions. This guide will walk you through common challenges and their solutions, drawing from established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-phenyl-2-butyl acetate?

A1: The two most prevalent methods for synthesizing 4-phenyl-2-butyl acetate are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between 4-phenyl-2-butanol and acetic acid. It is an equilibrium process, meaning the reaction is reversible.[1]

  • Acetylation with Acetic Anhydride: This method involves the reaction of 4-phenyl-2-butanol with acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.[2][3] This reaction is generally faster and not reversible, often leading to higher yields.

Q2: I am not getting any product. What are the first things I should check?

A2: A complete lack of product usually points to a fundamental issue with your setup or reagents. Here's a checklist:

  • Reagent Purity: Ensure your 4-phenyl-2-butanol is pure and your acetic acid or acetic anhydride has not been contaminated with water.

  • Catalyst Activity: If using Fischer esterification, confirm that your acid catalyst (e.g., sulfuric acid) is of the correct concentration and has not been deactivated.

  • Reaction Temperature: Verify that your reaction is being heated to the appropriate temperature. Esterification reactions often require heating to proceed at a reasonable rate.

  • Stoichiometry: Double-check your calculations for all reagents and catalysts.

Q3: What is the typical yield I can expect for this synthesis?

A3: Expected yields can vary significantly based on the chosen method and optimization. For Fischer esterification, yields can range from moderate to high, often depending on how the equilibrium is shifted. With acetylation using acetic anhydride, yields are typically high, often exceeding 85-90% under optimized conditions.

Q4: How can I monitor the progress of my reaction?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting material (4-phenyl-2-butanol). The appearance of a new, less polar spot corresponding to the ester product, and the disappearance of the starting alcohol spot, indicates the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield in Fischer Esterification

Symptom: After the recommended reaction time, TLC or GC analysis shows a significant amount of unreacted 4-phenyl-2-butanol.

Root Causes & Solutions:

Cause Explanation Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of the water byproduct can shift the equilibrium back towards the reactants, thus limiting the yield of the ester.[1]1. Use an excess of one reactant: The most common and cost-effective approach is to use an excess of acetic acid. This shifts the equilibrium towards the product side according to Le Châtelier's principle. 2. Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose.[4]
Insufficient Catalyst An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction.Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent. The catalyst should be added slowly and cautiously.
Presence of Water Any water present in the reagents (4-phenyl-2-butanol, acetic acid) or glassware at the start of the reaction will inhibit the forward reaction.Use anhydrous reagents and ensure all glassware is thoroughly dried in an oven before use.
Inadequate Temperature or Reaction Time The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.Reflux the reaction mixture at the appropriate temperature. For a mixture of 4-phenyl-2-butanol and acetic acid with an acid catalyst, a temperature of around 120-140°C is typically required.[5] Monitor the reaction by TLC until no further change is observed.
Issue 2: Formation of an Alkene Impurity

Symptom: You observe a non-polar impurity in your crude product, and the 1H NMR spectrum shows vinylic proton signals.

Root Cause & Solution:

Under strong acidic conditions and heat, the starting alcohol, 4-phenyl-2-butanol, can undergo acid-catalyzed dehydration to form a mixture of alkenes (4-phenyl-1-butene and 4-phenyl-2-butene).[6][7] This is a significant side reaction that can reduce your yield of the desired ester.

  • Mitigation Strategies:

    • Use a milder acid catalyst: Consider using a solid acid catalyst or a milder Lewis acid to reduce the harshness of the reaction conditions.

    • Control the temperature: Avoid excessively high temperatures, as this promotes elimination reactions.

    • Alternative Synthesis Route: Switch to the acetylation method using acetic anhydride and pyridine, which does not employ a strong acid and is less prone to causing dehydration.[2]

Issue 3: Difficulty in Purifying the Product

Symptom: After work-up, your product is still contaminated with starting materials or byproducts.

Purification Protocol:

  • Aqueous Work-up:

    • After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with:

      • Water: to remove the bulk of the acid catalyst and any water-soluble components.

      • Saturated sodium bicarbonate (NaHCO₃) solution: to neutralize any remaining acetic acid or acid catalyst. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.[4]

      • Brine (saturated NaCl solution): to help break up any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: For higher purity, the crude ester can be purified by vacuum distillation. 4-Phenyl-2-butyl acetate has a boiling point of approximately 130°C at 15 mmHg.[8]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Phenyl-2-butanol

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-phenyl-2-butanol (1 equivalent).

  • Add glacial acetic acid (3-5 equivalents).

  • Slowly and carefully add concentrated sulfuric acid (0.02-0.05 equivalents) with stirring.

  • Heat the mixture to reflux (approximately 120-140°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the aqueous work-up and purification as described in the "Difficulty in Purifying the Product" section.

Protocol 2: Acetylation of 4-Phenyl-2-butanol with Acetic Anhydride

This method often provides higher yields and avoids strong acid.

  • In a round-bottom flask, dissolve 4-phenyl-2-butanol (1 equivalent) in pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding water or methanol.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and proceed with the aqueous work-up. The wash with dilute hydrochloric acid is particularly important to remove the pyridine.

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification Reactants 4-Phenyl-2-butanol + Acetic Acid + Acid Catalyst Reaction Reflux (120-140°C, 2-4h) Reactants->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Drying & Solvent Removal Workup->Purification FinalProduct 4-Phenyl-2-butyl acetate Purification->FinalProduct

Caption: A typical workflow for the Fischer esterification synthesis of 4-phenyl-2-butyl acetate.

Acetylation Workflow

Acetylation Reactants 4-Phenyl-2-butanol + Acetic Anhydride + Pyridine Reaction Stir at RT (2-6h) Reactants->Reaction Quench Quench (H₂O or MeOH) Reaction->Quench Workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) Quench->Workup Purification Drying & Solvent Removal Workup->Purification FinalProduct 4-Phenyl-2-butyl acetate Purification->FinalProduct

Caption: Workflow for the synthesis of 4-phenyl-2-butyl acetate via acetylation.

Product Characterization

Expected Spectroscopic Data:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons, the methine proton adjacent to the acetate group (which will be shifted downfield compared to the starting alcohol), the methylene protons, and the two methyl groups.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butyl chain.

  • IR Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretch of the ester functional group. The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) is also a key indicator of a successful reaction.

  • GC-MS: This is an excellent technique for confirming the molecular weight of the product and assessing its purity. The mass spectrum of butyl phenylacetate will show a characteristic fragmentation pattern.[9]

By carefully considering these troubleshooting points and following the outlined protocols, you can significantly improve the yield and purity of your 4-phenyl-2-butyl acetate synthesis.

References

  • Grasa, G.A., Güveli, T., Singh, R., Nolan, S. P. (2003). J. Org. Chem., 68(7), 2812-2819.
  • Otera, J. (1993). Chem. Rev., 93, 1449-1470.
  • PubChem. (n.d.). Butyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Contributors. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene? Quora. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Clark, J. (n.d.). Dehydration of alcohols. Chemguide. Retrieved from [Link]

  • Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. (2014). Royal Society of Chemistry.
  • Fischer Esterification. (n.d.).
  • Li, S., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Organic Synthesis Fischer Esterification. (n.d.). Scribd. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-2-butyl acetate (C12H16O2). Retrieved from [Link]

  • 4-phenyl-2-butyl acetate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • methyl 2-(2-acetylphenyl)
  • Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). (2010). FooDB. Retrieved from [Link]

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • Gas Chromatographic Determination of Phenol in Fish Tissues as a Phenyl Acetate Derivative Following Solvent Extraction of Acidi. (2018). AKJournals.
  • analysis of organic acetates in e-vapor products by gc-ms/ms. (n.d.). CORESTA.
  • 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (n.d.).
  • Kelley, R. (2023). Chapter 3 — Secrets.
  • Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. (2025).
  • Synthesis of n-Butyl Acetate. (n.d.).
  • Production of Butyl Acetate by Catalytic Distillation. Theoretical and Experimental Studies. (n.d.). Industrial & Engineering Chemistry Research.
  • 4-PHENYL-2-BUTYL ACETATE. (n.d.). Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Preparation of phenyl acetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for recovering and purifying phenylacetic acid. (n.d.).
  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Bioprocess Biosyst Eng.
  • 14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts.
  • Synthesis of n-Butyl Acetate via Esterific
  • Enzymatic synthesis of rose aromatic ester (2-phenylethyl acet
  • Batch concentration-reaction time plots for 4-phenyl-2-butanol.... (n.d.).
  • 4-Phenyl-2-butanol. (n.d.). PubChem.
  • 4-phenyl-2-butyl acet
  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). PubMed.
  • PHENYL ACETATE(122-79-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. (n.d.). MDPI.
  • Organic Chemistry - Spectroscopy - Butyl Acet

Sources

Optimization

Technical Support Center: Synthesis of 4-Phenyl-2-butyl acetate

Welcome to the technical support center for the synthesis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this valuable fragrance and flavoring agent. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems you may face during the synthesis of 4-Phenyl-2-butyl acetate.

Issue 1: Low Yield of 4-Phenyl-2-butyl acetate

Question: I performed an esterification of 4-phenyl-2-butanol with acetic acid using a sulfuric acid catalyst, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: A low yield in a Fischer esterification is a common issue and is often related to the reversible nature of the reaction.[1][2][3] Here are the primary factors to consider and the corresponding troubleshooting steps:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process where the starting materials (alcohol and carboxylic acid) are in equilibrium with the products (ester and water).[1][2][3] If the water produced is not removed, the reaction will reach equilibrium and not proceed to completion, resulting in a low yield.[3][4]

    • Solution: To drive the equilibrium towards the product side, you can either use a large excess of one of the reactants (usually the less expensive one, in this case, acetic acid) or remove the water as it is formed.[3][4][5] The use of a Dean-Stark apparatus is a highly effective method for azeotropically removing water during the reaction.[5]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating the reaction mixture until no further consumption of the starting material (4-phenyl-2-butanol) is observed.

  • Sub-optimal Reaction Temperature: The reaction rate is dependent on temperature. If the temperature is too low, the reaction will be slow, and if it is too high, it can lead to side reactions such as dehydration of the alcohol.

    • Solution: The reaction is typically conducted at the reflux temperature of the solvent.[5] Ensure that your reaction setup is maintaining a consistent and appropriate reflux temperature.

Experimental Protocol: Fischer Esterification with a Dean-Stark Trap

  • Combine 4-phenyl-2-butanol, a 3-5 molar excess of acetic acid, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in a round-bottom flask.

  • Add a solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Work up the reaction by neutralizing the acid catalyst, washing with water and brine, drying the organic layer, and purifying the product by distillation.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, my 4-Phenyl-2-butyl acetate still shows impurities in the NMR and GC-MS spectra. What are these impurities and how can I remove them?

Answer: The presence of impurities can be due to side reactions or incomplete purification. The most common impurities are unreacted starting materials and byproducts from side reactions.

Common Impurities and Their Origins:

ImpurityOriginIdentification
4-Phenyl-2-butanolIncomplete reactionCharacteristic -OH peak in IR spectrum; distinct signals in NMR.
Acetic Acid/AnhydrideExcess reagentBroad -OH peak in IR and NMR for acetic acid.
4-Phenyl-1-butene & 4-Phenyl-2-buteneDehydration of 4-phenyl-2-butanolAlkene signals in NMR and specific fragmentation patterns in GC-MS.
Di-4-phenyl-2-butyl etherEtherification of 4-phenyl-2-butanolComplex NMR spectrum and high molecular weight peak in GC-MS.

Troubleshooting and Purification Strategies:

  • Unreacted Starting Materials: If unreacted 4-phenyl-2-butanol and the acetylating agent are present, this indicates an incomplete reaction. To address this, you can try to drive the reaction further to completion as described in the previous section. For purification, a careful fractional distillation can separate the desired ester from the starting materials. Alternatively, column chromatography can be employed for a more precise separation.

  • Dehydration Products (Alkenes): The formation of 4-phenyl-1-butene and 4-phenyl-2-butene is a result of the acid-catalyzed dehydration of the secondary alcohol, 4-phenyl-2-butanol. This is more likely to occur at higher temperatures.

    • Prevention: Use a milder acid catalyst or a lower reaction temperature if possible. Alternatively, consider using a non-acidic acetylation method, such as reacting 4-phenyl-2-butanol with acetic anhydride in the presence of a base like pyridine or DMAP.[6]

  • Ether Byproduct: The formation of di-4-phenyl-2-butyl ether can occur under acidic conditions, where two molecules of the alcohol condense with the elimination of water.

    • Prevention: Similar to preventing dehydration, using milder reaction conditions can minimize ether formation.

Workflow for Troubleshooting Impurities:

G start Impurity Detected in Product check_sm Check for Unreacted Starting Materials (NMR, GC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present check_alkene Check for Alkene Byproducts (NMR, GC-MS) check_sm->check_alkene Absent drive_rxn Drive Reaction to Completion (e.g., remove water) incomplete_rxn->drive_rxn purify_sm Purify via Fractional Distillation or Chromatography drive_rxn->purify_sm dehydration Dehydration Side Reaction check_alkene->dehydration Present check_ether Check for Ether Byproduct (NMR, GC-MS) check_alkene->check_ether Absent milder_cond Use Milder Reaction Conditions (Lower Temp, Weaker Acid) dehydration->milder_cond alt_method Consider Alternative Synthesis (e.g., Acetic Anhydride with Base) milder_cond->alt_method etherification Etherification Side Reaction check_ether->etherification Present etherification->milder_cond

Caption: Troubleshooting workflow for impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification?

A1: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial role in accelerating the rate of esterification.[1][2] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][3][4] The acid also facilitates the departure of the leaving group (water) by protonating the hydroxyl group of the tetrahedral intermediate.[1][3]

Reaction Mechanism Visualization:

G cluster_0 Fischer Esterification Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified Fischer esterification mechanism.

Q2: Can I use acetic anhydride instead of acetic acid for the synthesis? What are the advantages?

A2: Yes, acetic anhydride is an excellent alternative to acetic acid for the acetylation of 4-phenyl-2-butanol.[6][7] The primary advantage of using acetic anhydride is that the reaction is not reversible, which generally leads to higher yields and faster reaction times. The byproduct of this reaction is acetic acid, which is less likely to participate in a reverse reaction compared to water in the Fischer esterification. This method often proceeds under milder conditions, and the addition of a base catalyst like pyridine or DMAP can further accelerate the reaction.[6]

Q3: My product has a slight yellow color after distillation. Is this normal?

A3: Pure 4-Phenyl-2-butyl acetate should be a colorless liquid.[8] A yellow tint may indicate the presence of impurities, possibly from decomposition products if the distillation temperature was too high, or from residual acidic or basic catalysts. To remove the color, you can try washing the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash, before the final distillation. If the color persists, passing the distilled product through a short plug of silica gel or activated carbon may help.

Q4: How can I confirm the identity and purity of my synthesized 4-Phenyl-2-butyl acetate?

A4: A combination of analytical techniques is recommended for confirming the identity and purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and help identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will separate the components of your sample, allowing for purity assessment, while MS will provide the molecular weight and fragmentation pattern of each component, confirming the identity of your product and any byproducts.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at around 1735 cm⁻¹ and the absence of a broad -OH stretch from the starting alcohol.

References

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wiley-VCH. (2007). Enantioselectivity of different recombinant pig liver esterase isoenzymes. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]

  • EXPERIMENT 65 NOTES. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Jennings, B. (n.d.). Synthesis of n-Butyl Acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • ResearchGate. (2025). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Retrieved from [Link]

  • Reddit. (2025). Can someone give me full esterification of n-butanol with acetic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butanol. Retrieved from [Link]

  • Chemsrc. (2025). 4-phenyl-2-butyl acetate (CAS#:10415-88-0). Retrieved from [Link]

  • SpringerLink. (n.d.). Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 4-Phenyl-2-butyl Acetate

Welcome to the technical support center for the analysis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results during the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results during the synthesis, purification, or stability testing of this compound. Our goal is to provide you with the logical framework and practical steps needed to efficiently identify and resolve impurity-related issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations.

Question 1: I see an unexpected peak in my Gas Chromatography (GC) analysis of 4-Phenyl-2-butyl acetate. What is the most likely culprit?

Answer: An unexpected peak can originate from several sources. The most common are residual starting materials, byproducts from the synthesis, or degradation of the final product. 4-Phenyl-2-butyl acetate is typically synthesized via the acetylation of 4-phenyl-2-butanol, often using an acid catalyst in a process known as Fischer esterification.[1][2][3]

Based on this, the most probable impurities are:

  • 4-Phenyl-2-butanol: The unreacted starting alcohol.

  • Acetic Acid or Acetic Anhydride: Residual acylating agent.

  • Isomeric Esters: If the starting alcohol contained isomers, these would be carried through to the final product.

  • Dehydration Products: Acid-catalyzed dehydration of the secondary alcohol (4-phenyl-2-butanol) can lead to the formation of alkenes, such as 4-phenyl-1-butene or 4-phenyl-2-butene.

A systematic approach, beginning with Gas Chromatography-Mass Spectrometry (GC-MS), is the most effective way to begin identification.[4][5]

Question 2: My sample of 4-Phenyl-2-butyl acetate has developed a slight acidic odor over time. What could be causing this?

Answer: The development of an acidic odor, likely that of acetic acid, strongly suggests hydrolysis of the ester. The ester bond in 4-Phenyl-2-butyl acetate is susceptible to cleavage, especially in the presence of moisture or under acidic or basic conditions, reverting to 4-phenyl-2-butanol and acetic acid.[6][7]

  • Causality: Esters exist in equilibrium with their corresponding carboxylic acid and alcohol precursors, a reaction catalyzed by acid or base.[3][8] The presence of trace amounts of water or residual acid catalyst from the synthesis can accelerate this degradation process during storage.

  • Preventative Measures: Ensure the product is stored in a tightly sealed, anhydrous environment. If residual acid catalyst is suspected, neutralizing the crude product with a mild base (e.g., sodium bicarbonate solution) during workup, followed by thorough drying, is critical.

Question 3: How can I confirm the identity of an unknown impurity?

Answer: A multi-technique approach is essential for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. It separates the impurity from the main compound and provides a mass spectrum.[5][9] The fragmentation pattern is a molecular "fingerprint" that can be compared against spectral libraries (like NIST or Wiley) for a preliminary match.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.[10][11] If the impurity can be isolated (e.g., by preparative chromatography), ¹H and ¹³C NMR spectra will reveal its precise structure, including stereochemistry. Even in a mixture, characteristic peaks can often be assigned to the impurity if its concentration is sufficient.

  • Co-injection with a Standard: The most straightforward confirmation is to inject a known, pure standard of the suspected impurity into your chromatographic system (GC or HPLC). If the retention time of the standard perfectly matches the unknown peak under identical conditions, it strongly confirms its identity.

Part 2: Systematic Troubleshooting Guide

This section provides a structured workflow for identifying an unknown impurity from initial detection to final confirmation.

Step 1: Initial Observation and Hypothesis Generation

You have observed an anomalous peak in your chromatogram. Before proceeding with advanced analysis, review the history of the sample.

  • Synthesis Route: What reagents, catalysts, and solvents were used? (e.g., Fischer esterification using H₂SO₄ catalyst and toluene as a solvent). This helps predict likely side-products and residual reagents.[1][12]

  • Work-up and Purification: How was the product isolated? (e.g., extraction, column chromatography). Incomplete separation can leave starting materials in the final product.

  • Storage Conditions: How old is the sample and how was it stored? This points towards potential degradation products like hydrolysis.[7]

Based on this information, create a table of potential impurities.

Table 1: Potential Impurities in 4-Phenyl-2-butyl Acetate and Their Origins

Impurity NameProbable OriginExpected Key Mass Spec (m/z) Fragments
4-Phenyl-2-butanolUnreacted starting material150 (M+), 132, 105, 91, 77, 45
Acetic AcidResidual reagent / Hydrolysis60 (M+), 45, 43
4-Phenyl-1-buteneDehydration side-product132 (M+), 117, 91, 77
Di-sec-butyl etherSide-reaction of alcohol130 (M+), 101, 73, 57, 45
TolueneResidual solvent92 (M+), 91, 65
Step 2: The Impurity Identification Workflow

The following diagram outlines the logical flow for identifying an unknown peak.

Impurity_ID_Workflow Observation Observation of Unknown Peak in GC GCMS Step 2.1: GC-MS Analysis Observation->GCMS Library Step 2.2: Spectral Library Search (NIST/Wiley) GCMS->Library Automated Manual Step 2.3: Manual Interpretation of MS GCMS->Manual Expert-driven Hypothesis Step 2.4: Formulate Hypothesis on Structure Library->Hypothesis Manual->Hypothesis Standard Step 3.1: Co-injection with Authentic Standard Hypothesis->Standard If standard is available NMR Step 3.2: Isolation and NMR Analysis Hypothesis->NMR If standard is unavailable or structure is novel ID Identification Confirmed Standard->ID NMR->ID

Caption: Workflow for systematic impurity identification.

Step 3: Experimental Protocols

This protocol provides a robust starting point for separating and tentatively identifying volatile and semi-volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of your 4-Phenyl-2-butyl acetate sample at approximately 10 mg/mL in a high-purity solvent like dichloromethane or ethyl acetate.

    • Create a dilute working solution by performing a 1:100 dilution of the stock solution (final concentration ~100 µg/mL). This prevents column overload and detector saturation.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.[4][5]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A mid-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: The following program is a good starting point and should be optimized as needed.

    Table 2: Example GC Oven Temperature Program

    Rate (°C/min)Target Temp (°C)Hold Time (min)
    -502
    102805
    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 35 - 500 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each impurity peak, examine the corresponding mass spectrum.

    • Perform a library search against the NIST/Wiley database. A match quality score >80 is a good indicator but requires manual validation.[4]

    • Manually interpret the fragmentation pattern. Look for the molecular ion (M+) and characteristic fragments that align with your hypothesized impurities (see Table 1).

NMR is unparalleled for definitive structural proof.[10]

  • Sample Preparation:

    • If the impurity is present at >5%, you may be able to analyze the mixture directly. Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • If isolation is required, use preparative GC or HPLC to collect the impurity fraction.

    • Crucial: Use a high-quality deuterated solvent and be aware of residual solvent peaks. Tables of common NMR impurities are invaluable for distinguishing sample peaks from solvent or water artifacts.[13]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. This provides information on the electronic environment of protons and their connectivity.

    • Acquire a ¹³C NMR spectrum (often using DEPT-135 to distinguish CH, CH₂, and CH₃ groups).

    • If the structure is complex or requires further confirmation, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are highly informative.

  • Data Interpretation:

    • Analyze chemical shifts, integration values (for ¹H), and splitting patterns to piece together the molecular structure.

    • For example, the unreacted alcohol (4-phenyl-2-butanol) would show a characteristic broad -OH peak in the ¹H spectrum that is absent in the ester. The chemical shift of the proton on the carbon bearing the oxygen (-CH-O-) would also be significantly different between the alcohol and the acetate ester.

Part 4: Troubleshooting Common Analytical Issues

Table 3: Common Chromatographic Problems and Solutions

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing (for polar analytes like alcohols/acids)1. Active sites on the injector liner or column. 2. Column degradation.1. Use a deactivated injector liner. 2. Trim the first 10-20 cm from the column inlet. 3. Replace the column.
Ghost Peaks (peaks in blank runs)1. Contamination in the injection port septum or liner. 2. Carryover from a previous concentrated injection.1. Replace the septum and liner. 2. Run several solvent blanks after a high-concentration sample.
Retention Time Drifting 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column aging or contamination.1. Check GC system for leaks and verify flow/temperature control. 2. Condition the column at high temperature or replace it.
Poor Mass Spectral Library Match 1. Impurity is not in the library. 2. Co-elution of two or more compounds. 3. Low signal-to-noise ratio.1. Proceed to manual interpretation and NMR. 2. Improve chromatographic separation (e.g., slower temp ramp). 3. Inject a more concentrated sample.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Grajewski, J. R., & Trogler, W. C. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1873–1876. [Link]

  • Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2182-2185. [Link]

  • Chemsrc. (2023). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. [Link]

  • Barron, L., et al. (2018). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Görög, S. (2007). Mass spectrometry in impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-15. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Sarin. [Link]

  • The Good Scents Company. 4-phenyl-2-butyl acetate. [Link]

  • Flavor and Extract Manufacturers Association. 4-PHENYL-2-BUTYL ACETATE. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Phenyl-2-butyl acetate (HMDB0031614). [Link]

  • PubChemLite. 4-phenyl-2-butyl acetate (C12H16O2). [Link]

  • NIOSH. (2003). ESTERS 1: METHOD 1450, Issue 3. CDC. [Link]

  • Wang, H., & Li, C. (2016). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Der Pharma Chemica, 8(11), 152-155. [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • European Patent Office. Process for removing an ester impurity from an ether. [Link]

  • Prem, M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PMC - NIH. [Link]

  • Jennings, B. Synthesis of n-Butyl Acetate. [Link]

Sources

Optimization

Technical Support Center: Improving the Enantioselectivity of 4-Phenyl-2-butyl Acetate Resolution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enzymatic kinetic resolution of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic kinetic resolution of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the enantioselectivity of your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My enantioselectivity (E-value) is consistently low. What are the primary factors I should investigate to improve it?

Answer: Low enantioselectivity is a common challenge in kinetic resolutions. The enantiomeric ratio (E) is highly sensitive to the enzyme's microenvironment and its interaction with the substrate. Here are the key parameters to investigate, ordered by their likely impact:

  • Organic Solvent Choice: The solvent is arguably the most critical factor influencing lipase enantioselectivity.[1] Lipases, such as the commonly used Candida antarctica Lipase B (CALB), require a certain level of conformational rigidity to maintain their active state in non-aqueous media. The solvent modulates this flexibility.

    • The Causality: Highly polar solvents can strip essential water from the enzyme's hydration layer, leading to unfolding or excessive rigidity, which can disrupt the precise alignment needed for chiral recognition.[1] Conversely, non-polar, hydrophobic solvents (e.g., hexane, heptane, toluene) often preserve the enzyme's native conformation, leading to higher enantioselectivity.[2] The hydrophobicity of the solvent, often measured by its Log P value, is a key indicator.[2]

    • Actionable Advice: Screen a range of solvents with varying Log P values. Start with non-polar solvents like n-heptane or isooctane and progressively test solvents of intermediate polarity like methyl tert-butyl ether (MTBE). Avoid highly polar solvents like DMSO or DMF unless part of a co-solvent system.

  • Reaction Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity, often in opposing ways.

    • The Causality: Increasing the temperature generally increases the reaction rate. However, it also increases the flexibility of the enzyme and the kinetic energy of the substrate molecules. This can lead to less precise binding in the active site, reducing the energy difference (ΔΔG‡) between the transition states for the two enantiomers, thereby lowering the E-value.[3]

    • Actionable Advice: Perform a temperature optimization study. For many lipases, including CALB, lower temperatures (e.g., 25-40°C) often favor higher enantioselectivity, albeit at the cost of a slower reaction.[4]

  • Water Activity (aw): The amount of water in the system is crucial for lipase activity and selectivity in organic solvents.

    • The Causality: A minimal amount of water is essential to maintain the lipase's catalytically active conformation and flexibility.[5] However, excessive water can lead to unwanted hydrolysis of the ester product and may also increase enzyme flexibility to a point where enantioselectivity is compromised.

    • Actionable Advice: Ensure your solvents are not completely anhydrous, but control the water content. If using immobilized enzymes like Novozym 435, they typically come with an optimal water content. If using lyophilized powder, consider pre-equilibrating the enzyme in a controlled humidity environment or adding a specific, small volume percentage of water (e.g., 0.2-0.5% v/v) to the reaction medium.[5]

  • Acyl Donor Structure: The nature of the acyl donor used in the transesterification reaction can significantly impact selectivity.

    • The Causality: The acyl donor forms a covalent acyl-enzyme intermediate. A bulky or sterically demanding acyl donor can create a more constrained active site, amplifying the steric differences between the two substrate enantiomers and enhancing selectivity.

    • Actionable Advice: While vinyl acetate is a common and effective acyl donor because its enol tautomerization drives the reaction forward, consider screening other acyl donors. Esters with slightly bulkier acyl groups (e.g., vinyl propionate, vinyl butyrate) may improve the E-value.

Question 2: The reaction is proceeding very slowly or not at all. What are the likely causes and how can I increase the conversion rate?

Answer: A slow or stalled reaction points to issues with enzyme activity, substrate inhibition, or mass transfer limitations.

  • Enzyme Deactivation: The enzyme may be inactive.

    • The Causality: Lipases can be denatured by improper storage, extreme pH, or exposure to certain organic solvents.[1] The chosen solvent might be stripping essential water, rendering the enzyme inactive.

    • Actionable Advice:

      • Verify the storage conditions and age of your enzyme.

      • Test the enzyme's activity with a standard substrate like p-nitrophenyl butyrate (p-NPB).

      • Ensure the reaction medium is free of strong acids, bases, or other potential inhibitors.

      • Re-evaluate your solvent choice; some polar solvents are known to decrease lipase activity.[1]

  • Mass Transfer Limitations: This is common with immobilized enzymes.

    • The Causality: The reaction rate can be limited by the diffusion of the substrate from the bulk solvent to the active sites within the porous support of the immobilized enzyme.[6]

    • Actionable Advice: Increase the agitation speed (stirring or shaking) to improve external mass transfer.[4] If the problem persists, it could be an internal mass transfer limitation, which is harder to resolve without changing the particle size of the support.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.

    • The Causality: The enzyme's active site can be competitively or non-competitively blocked by excess substrate or by the product as it forms. For reactions involving secondary alcohols, inhibition by the alcohol substrate is a known phenomenon.[4]

    • Actionable Advice:

      • Run the reaction at a lower initial substrate concentration.

      • Consider a fed-batch approach where the substrate is added incrementally over time.

      • If product inhibition is suspected, investigate in-situ product removal strategies.

Question 3: I am observing poor reproducibility between experiments. What should I standardize?

Answer: Poor reproducibility is often due to small, uncontrolled variations in experimental parameters. To ensure consistent results, rigorously control the following:

  • Water Content: As discussed, water activity is critical. Use solvents from the same bottle/supplier and handle them consistently to avoid variations in atmospheric water absorption. Standardize the hydration of your enzyme.

  • Enzyme Loading and Batch: Use the exact same enzyme loading (e.g., mg of enzyme per mmol of substrate) for each run. Be aware that different manufacturing lots of enzymes can have slightly different activities.

  • Temperature and Agitation: Use a thermostated shaker or reaction vessel with precise temperature control. Ensure the agitation speed is identical in all experiments to maintain consistent mass transfer.[6]

  • Purity of Reagents: Ensure the substrate (4-Phenyl-2-butyl acetate), acyl donor, and solvent are of high and consistent purity. Impurities can sometimes act as inhibitors.

Experimental Protocols & Data

Protocol 1: Screening Organic Solvents to Optimize Enantioselectivity

This protocol provides a step-by-step method for identifying the optimal solvent for your kinetic resolution.

  • Preparation: Set up a series of identical 10 mL vials with magnetic stir bars.

  • Enzyme Addition: Add a precise amount of immobilized lipase (e.g., Novozym 435, 20 mg) to each vial.

  • Solvent Addition: Add 2 mL of a different organic solvent (e.g., n-heptane, toluene, MTBE, acetonitrile) to each respective vial.

  • Substrate Addition: Add racemic 4-Phenyl-2-butyl acetate to each vial to a final concentration of 50 mM.

  • Reaction Initiation: Add the acyl donor (e.g., vinyl acetate, 2 equivalents) to each vial. Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at set time points (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction immediately by filtering out the enzyme.

  • Analysis: Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep), and the overall conversion (c).

  • Evaluation: Calculate the enantiomeric ratio (E) for each solvent using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]. A higher E-value signifies better enantioselectivity.[7]

Data Presentation

For illustrative purposes, the following table shows the typical effect of solvent choice on the enantioselectivity of CALB for the resolution of a model secondary alcohol.

Table 1: Effect of Organic Solvent on the Enantioselectivity (E) of Candida antarctica Lipase B (CALB) in the Resolution of 1-Phenylethanol.

SolventLog PConversion (c) at 24h (%)ees (%)eep (%)Enantiomeric Ratio (E)
n-Heptane4.548>9992>200
Toluene2.7459889150
MTBE1.342958085
Acetonitrile-0.325406012
Tetrahydrofuran (THF)0.530557525

Note: Data is representative and intended for illustrative purposes. Actual results will vary based on the specific substrate and conditions.

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

TroubleshootingWorkflow Start Low Enantioselectivity (E-value) Observed CheckSolvent Step 1: Evaluate Solvent System Start->CheckSolvent IsSolventOptimal Is Solvent Non-Polar (e.g., Heptane, Toluene)? CheckSolvent->IsSolventOptimal ScreenSolvents Action: Screen Solvents (Vary Log P) IsSolventOptimal->ScreenSolvents No CheckTemp Step 2: Evaluate Temperature IsSolventOptimal->CheckTemp Yes ScreenSolvents->CheckTemp IsTempLow Is Temperature ≤ 40°C? CheckTemp->IsTempLow LowerTemp Action: Lower Temperature (e.g., to 25-30°C) IsTempLow->LowerTemp No CheckWater Step 3: Check Water Activity IsTempLow->CheckWater Yes LowerTemp->CheckWater IsWaterControlled Is Water Content Controlled (0.2-0.5% v/v)? CheckWater->IsWaterControlled ControlWater Action: Standardize Water Content in Solvent/Enzyme IsWaterControlled->ControlWater No CheckAcylDonor Step 4: Evaluate Acyl Donor IsWaterControlled->CheckAcylDonor Yes ControlWater->CheckAcylDonor ConsiderAlternatives Action: Screen Alternative Acyl Donors (e.g., Vinyl Propionate) CheckAcylDonor->ConsiderAlternatives End Enantioselectivity Improved ConsiderAlternatives->End

Caption: A logical workflow for systematically troubleshooting and improving low enantioselectivity.

Key Parameters Influencing Enzymatic Kinetic Resolution

ParametersInfluence Core Enantioselectivity (E) & Reaction Rate Solvent Solvent (Log P) Solvent->Core Temp Temperature Temp->Core Water Water Activity (a_w) Water->Core Enzyme Enzyme (Type, Immobilization) Enzyme->Core Substrate Substrate (Concentration) Substrate->Core AcylDonor Acyl Donor (Structure) AcylDonor->Core Agitation Agitation (Mass Transfer) Agitation->Core pH pH Memory pH->Core

Caption: Interconnected factors that collectively determine the outcome of the kinetic resolution.

Frequently Asked Questions (FAQs)

Q: What is the theoretical maximum yield for a kinetic resolution? A: In a standard kinetic resolution, the enzyme selectively converts one enantiomer of a racemic mixture. Therefore, the maximum theoretical yield for the converted product is 50%, and the maximum recovery for the unreacted enantiomer is also 50%.[8] Achieving a product with high enantiomeric excess (e.g., >99% ee) often requires stopping the reaction before it reaches 50% conversion.[8]

Q: Why is Candida antarctica Lipase B (CALB) so frequently used for resolving secondary alcohols? A: CALB, particularly in its immobilized form (Novozym 435), is widely used due to its broad substrate scope, high activity in organic solvents, and excellent enantioselectivity for a wide range of chiral compounds, including secondary alcohols.[9][10] Its well-defined active site structure provides a good basis for predictable stereochemical outcomes.

Q: Can I reuse the immobilized enzyme? A: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After a reaction cycle, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., fresh reaction solvent or isopropanol followed by hexane) to remove any adsorbed substrate/product, and dried before being used in a subsequent batch. Its stability should be monitored over several cycles.

Q: What is "Dynamic Kinetic Resolution" (DKR) and how is it different? A: Dynamic Kinetic Resolution (DKR) is a more advanced technique that overcomes the 50% yield limitation of standard KR. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[8][11] This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, allowing for a theoretical yield of up to 100%.[12] This typically requires a second catalyst (e.g., a metal complex) to facilitate the racemization.

References

  • Noritomi, H., et al. (2004). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH...π Association in Stabilization. Bulletin of the Chemical Society of Japan, 77(3), 543-549. [Link]

  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. [Link]

  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. ResearchGate. [Link]

  • Magnusson, A., Hult, K., & Norin, T. (2003). Improved enantioselectivity of a lipase by rational protein engineering. Protein Engineering, Design and Selection, 16(5), 341-347. [Link]

  • Sgorrano, N., et al. (2009). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. ResearchGate. [Link]

  • Secundo, F., & Carrea, G. (2002). Effects of medium and of reaction conditions on the enantioselectivity of lipases in organic solvents and possible rationales. Semantic Scholar. [Link]

  • Wang, D., et al. (2021). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, 86(24), 18017-18026. [Link]

  • Bordes, F., et al. (2009). Improvement of Yarrowia lipolytica lipase enantioselectivity by using mutagenesis targeted to the substrate binding site. ChemBioChem, 10(10), 1717-1725. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5459. [Link]

  • Li, C., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10972. [Link]

  • Wang, Y., et al. (2015). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine. Semantic Scholar. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Bolivar, J. M., et al. (2018). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. Molecules, 23(10), 2631. [Link]

  • Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-547. [Link]

  • Huang, H., et al. (2016). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. [Link]

  • Kagan, H. B. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • de Miranda, A. S., et al. (2019). Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch and Continuous-Flow Mode. Journal of the Brazilian Chemical Society, 30(9), 1957-1965. [Link]

  • Scott, K. A., & Sutherland, A. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10076-10091. [Link]

  • Sontakke, J. B., & Yadav, G. D. (2013). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Semantic Scholar. [Link]

  • Wang, Z., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

  • Ratnayake, A. S., & Tunge, J. A. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2530-2533. [Link]

  • Januszewska, E., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 5038. [Link]

  • Ottosson, J., et al. (2010). Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity. ChemBioChem, 11(3), 383-389. [Link]

  • Sontakke, J. B., & Yadav, G. D. (2013). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Natural Science, 5(9), 1025-1033. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Phenyl-2-butyl Acetate HPLC Analysis

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor peak shape during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure robust and reproducible results.

Troubleshooting Guide: Overcoming Poor Peak Shape

Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Each of these issues has distinct causes and solutions. This guide will walk you through identifying and resolving these problems.

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is drawn out, creating an asymmetrical shape. This can lead to inaccurate integration and reduced resolution.[1][2]

1. Secondary Interactions with Residual Silanols:

  • The "Why": Silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[3][4] These silanols can interact with polar or ionizable functional groups on the analyte, causing some molecules to be retained longer than others, resulting in a tailing peak.[1][5][6][7] While 4-Phenyl-2-butyl acetate is a neutral compound, trace impurities in the sample or degradation products could be polar and interact with these active sites.

  • Solutions:

    • Mobile Phase pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can suppress ionization and reduce secondary interactions.[8][9][10] For neutral compounds like 4-Phenyl-2-butyl acetate, this is less critical but can be important for controlling the ionization state of acidic silanols (pKa ~3.5-4.5). Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, minimizing their interaction with any basic impurities.[5][11]

    • Use of an End-Capped Column: Employ a high-quality, fully end-capped C18 or Phenyl column. End-capping blocks the majority of residual silanols, reducing the potential for secondary interactions.[3][4]

    • Mobile Phase Additives: The addition of a small amount of a competitive base, such as triethylamine (TEA), can mask the active silanol sites. However, this is generally not recommended for mass spectrometry (MS) detection due to ion suppression.

2. Column Overload:

  • The "Why": Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases.[12][13][14] This results in a characteristic "shark-fin" or right-triangle peak shape.[15]

  • Solutions:

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[16][17]

    • Dilute the Sample: Lower the concentration of the sample before injection.[13][18]

3. Extra-Column Volume:

  • The "Why": Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden and tail.[6][8]

  • Solutions:

    • Use Shorter, Narrower Tubing: Minimize the length and internal diameter of the connecting tubing.

    • Ensure Proper Fittings: Check that all fittings are correctly installed and that there are no gaps between the tubing and the connection port.[11]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed overload Check for Column Overload start->overload reduce_inj Reduce Injection Volume or Sample Concentration overload->reduce_inj Yes secondary_int Suspect Secondary Interactions overload->secondary_int No resolution Peak Shape Improved reduce_inj->resolution column_check Use High-Quality End-Capped Column secondary_int->column_check Yes extra_column Investigate Extra-Column Volume secondary_int->extra_column No mobile_phase Adjust Mobile Phase pH (if applicable) column_check->mobile_phase mobile_phase->resolution tubing Optimize Tubing and Connections extra_column->tubing Yes tubing->resolution

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[18]

1. Column Overload:

  • The "Why": Similar to peak tailing, injecting too much sample can lead to peak fronting, especially at very high concentrations.[13][19][20][21]

  • Solutions:

    • Reduce Injection Volume or Sample Concentration: This is the most common and effective solution.[18]

2. Sample Solvent Incompatibility:

  • The "Why": If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and elute unevenly, causing fronting.[19]

  • Solutions:

    • Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase.[6][17]

    • Use a Weaker Sample Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker than the mobile phase.

3. Column Degradation:

  • The "Why": A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to a distorted peak shape.[20][21]

  • Solutions:

    • Reverse Flush the Column: This may sometimes resolve minor blockages at the inlet frit.

    • Replace the Column: If a void has formed, the column will likely need to be replaced.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed overload Check for Column Overload start->overload reduce_inj Reduce Injection Volume or Sample Concentration overload->reduce_inj Yes solvent_compat Evaluate Sample Solvent overload->solvent_compat No resolution Peak Shape Improved reduce_inj->resolution change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent solvent_compat->change_solvent Yes column_health Assess Column Condition solvent_compat->column_health No change_solvent->resolution replace_column Reverse Flush or Replace Column column_health->replace_column Yes replace_column->resolution

Caption: Workflow for troubleshooting peak fronting.

Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

1. Partially Blocked Frit or Column Inlet:

  • The "Why": A blockage can cause the sample to travel through two different paths in the column, resulting in a split peak.[22][23]

  • Solutions:

    • Reverse Flush the Column: This can dislodge particulate matter from the inlet frit.

    • Replace the Frit: If flushing does not work, the inlet frit may need to be replaced.

    • Use a Guard Column: A guard column can protect the analytical column from contamination.[24]

2. Sample Solvent Effect:

  • The "Why": Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate at the column head and then redissolve, leading to a split peak.[25]

  • Solutions:

    • Dissolve Sample in Mobile Phase: This is the most effective way to avoid solvent-related peak splitting.[25]

3. Co-elution with an Impurity:

  • The "Why": What appears to be a split peak may actually be two different compounds eluting very close to each other.[22]

  • Solutions:

    • Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[22]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the analysis of 4-Phenyl-2-butyl acetate?

A1: For a neutral, relatively nonpolar compound like 4-Phenyl-2-butyl acetate, a good starting point for reversed-phase HPLC would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water

  • Gradient: Start with a 50:50 mixture of acetonitrile and water and increase the acetonitrile concentration to 95% over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (due to the phenyl group)

  • Temperature: 30 °C

Q2: My peak for 4-Phenyl-2-butyl acetate is tailing. What is the most likely cause?

A2: While 4-Phenyl-2-butyl acetate itself is neutral, peak tailing can still occur. The most common causes are secondary interactions between polar impurities in your sample and active sites on the column, or column overload.[1] First, try diluting your sample to see if the peak shape improves. If not, consider the possibility of secondary interactions and ensure you are using a high-quality, end-capped column.

Q3: Can the mobile phase pH affect the peak shape of a neutral compound like 4-Phenyl-2-butyl acetate?

A3: While the retention of 4-Phenyl-2-butyl acetate will not be significantly affected by pH changes within the typical operating range of a silica-based column (pH 2-8), the mobile phase pH can influence the ionization state of the silica surface.[26][27] At a pH above ~4, residual silanols become deprotonated and negatively charged, which can lead to interactions with any basic impurities in your sample, potentially causing their peaks to tail and interfere with the peak of interest.[26]

Q4: I am observing a split peak for my 4-Phenyl-2-butyl acetate standard. What should I check first?

A4: For a split peak, the first things to investigate are a potential blockage at the column inlet or a mismatch between your sample solvent and the mobile phase.[22][23][25] Ensure your sample is fully dissolved and filtered. Try dissolving your standard in the initial mobile phase composition. If the problem persists, a partial blockage of the column frit is likely, and you should try back-flushing the column or replacing the frit.[22]

Q5: How can I improve the resolution between 4-Phenyl-2-butyl acetate and a closely eluting impurity?

A5: To improve resolution, you can modify the selectivity of your separation. Consider the following:

  • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity.

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: A phenyl column may offer different selectivity for aromatic compounds like 4-Phenyl-2-butyl acetate due to π-π interactions.[28]

Experimental Protocols

Protocol 1: Column Flushing and Cleaning
  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with a series of solvents, starting with the mobile phase without any buffers.

  • Wash with 20 column volumes of water.

  • Wash with 20 column volumes of isopropanol.

  • Wash with 20 column volumes of hexane (for highly nonpolar contaminants).

  • Equilibrate the column with the mobile phase in the correct flow direction before reconnecting to the detector.

Protocol 2: Sample Preparation for Optimal Peak Shape
  • Accurately weigh a known amount of the 4-Phenyl-2-butyl acetate sample.

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[29]

  • If the sample is not soluble in the mobile phase, use a solvent that is weaker (more polar in reversed-phase) than the mobile phase.

  • Vortex the sample until it is completely dissolved.

  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.[30]

  • Inject a small volume (e.g., 5-10 µL) to avoid column overload.

Data Summary Table

IssueCommon CausesRecommended Actions
Peak Tailing Secondary Interactions, Column Overload, Extra-Column VolumeUse end-capped column, adjust mobile phase pH, reduce injection volume/concentration, optimize tubing.
Peak Fronting Column Overload, Sample Solvent Incompatibility, Column DegradationReduce injection volume/concentration, dissolve sample in mobile phase, replace column.
Split Peaks Blocked Frit, Sample Solvent Effect, Co-elutionReverse flush/replace frit, dissolve sample in mobile phase, modify separation conditions.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Fronting? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Aijiren. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]

  • LCGC International. (2025, November 18). From Sample to Separation: Best Practices in HPLC Sample Preparation. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-phenyl-2-butyl acetate (CAS#:10415-88-0). Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks? Retrieved from [Link]

  • LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • CHROMacademy. (n.d.). Avoiding Problems Associated With HPLC Column Overload. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Crawford Scientific. (2017, May 23). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]

  • Agilent. (2010, August 25). Tips and Tricks of HPLC Separations and Troubleshooting. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shelake, A. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Phenyl-2-butyl Acetate in Solution

Welcome to the technical support center for 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to design robust and reproducible experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, presented in a direct question-and-answer format.

Q1: My analytical results show a decreasing concentration of 4-Phenyl-2-butyl acetate over time in my aqueous buffer, even when stored in the dark. What is happening?

Probable Cause: You are likely observing the hydrolysis of the ester bond in 4-Phenyl-2-butyl acetate. This is the most common degradation pathway for esters in aqueous environments.[1] The reaction involves the cleavage of the ester linkage by water, yielding 4-phenyl-2-butanol and acetic acid. This process can be significantly accelerated by the presence of acids or, more commonly, bases.[1]

Scientific Rationale: Ester hydrolysis can be catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Base-catalyzed hydrolysis, also known as saponification, is typically much faster than acid-catalyzed hydrolysis and is irreversible.[1] The rate of base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions, meaning that even a slightly alkaline pH (e.g., pH > 7.5) can lead to significant degradation over time.[2]

Step-by-Step Troubleshooting and Solution:

  • Confirm Degradation Products: The first step is to verify that hydrolysis is indeed the cause. Use a mass spectrometry-based method like LC-MS to analyze your aged sample. You should look for the mass corresponding to 4-phenyl-2-butanol and potentially a shift in pH due to the formation of acetic acid.

  • Control the pH of Your Solution: Since base-catalyzed hydrolysis is often the primary culprit, ensure your solution is buffered to a neutral or slightly acidic pH (ideally pH 5 to 6.5). Avoid phosphate buffers if possible, as they can sometimes participate in catalysis; citrate or acetate buffers are often more suitable.

  • Reduce Storage Temperature: Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[2] Storing your solutions at reduced temperatures (e.g., 4°C for short-term or ≤ -20°C for long-term) will dramatically slow down the degradation process.

  • Prepare Fresh Solutions: For the most sensitive experiments, the best practice is to prepare the aqueous solution of 4-Phenyl-2-butyl acetate immediately before use from a concentrated stock solution in a non-aqueous, aprotic solvent.

Q2: I dissolved my 4-Phenyl-2-butyl acetate in methanol to create a stock solution. Now my analysis shows a new, unexpected peak. What is this impurity?

Probable Cause: You are likely observing a transesterification reaction. When an ester is dissolved in an alcohol solvent (like methanol or ethanol), the alkoxy (-OR') group of the ester can be exchanged with the alkoxy group of thesolvent. In your case, 4-Phenyl-2-butyl acetate is likely reacting with methanol to form methyl acetate and 4-phenyl-2-butanol.

Scientific Rationale: Transesterification is a well-known reaction that is also catalyzed by acids or bases. Even trace amounts of contaminants in your solvent or on your glassware can initiate this process. While this reaction is an equilibrium, the large molar excess of the solvent alcohol can drive the reaction forward, leading to the significant formation of the new ester.

Step-by-Step Troubleshooting and Solution:

  • Identify the Impurity: Use LC-MS or GC-MS to determine the molecular weight of the unknown peak. A transesterification reaction with methanol would result in the loss of the butyl group and the gain of a methyl group, leading to a different molecular weight and chromatographic retention time.

  • Use Aprotic Solvents for Stock Solutions: To prevent transesterification, always use a dry, aprotic solvent for preparing stock solutions of esters. Recommended solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

  • Ensure Solvent Purity: Always use high-purity, anhydrous grade solvents to minimize contaminants that could catalyze degradation. Store solvents properly to prevent water absorption from the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Phenyl-2-butyl acetate in solution?

The primary degradation pathway is hydrolysis, which breaks the ester bond to form 4-phenyl-2-butanol and acetic acid. This reaction is significantly influenced by the pH, temperature, and composition of the solvent.[1]

Hydrolysis_Pathway reactant 4-Phenyl-2-butyl acetate mid reactant->mid water Water (H₂O) water->mid product1 4-Phenyl-2-butanol product2 Acetic Acid mid->product1 Hydrolysis (H⁺ or OH⁻ catalyst)

Caption: Primary hydrolysis pathway of 4-Phenyl-2-butyl acetate.

Q2: How do pH and temperature impact the stability of 4-Phenyl-2-butyl acetate?

Both pH and temperature are critical factors. Stability is generally greatest at a slightly acidic to neutral pH (pH 5-7). In alkaline conditions (pH > 8), the rate of hydrolysis increases dramatically. Similarly, higher temperatures accelerate the rate of degradation across all pH levels, following the principles of chemical kinetics.[2]

Table 1: General Stability Profile of 4-Phenyl-2-butyl Acetate in Aqueous Solution

Condition Temperature Expected Stability Primary Concern
Acidic (pH < 4) Room Temp (25°C) Moderate Slow acid-catalyzed hydrolysis
Neutral (pH 6-7) 4°C Good Minimal hydrolysis
Neutral (pH 6-7) Room Temp (25°C) Fair to Moderate Slow background hydrolysis
Alkaline (pH > 8) 4°C Poor Base-catalyzed hydrolysis

| Alkaline (pH > 8) | Room Temp (25°C) | Very Poor | Rapid base-catalyzed hydrolysis |

Q3: What are the best practices for preparing and storing stock solutions of 4-Phenyl-2-butyl acetate?
  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as DMSO or acetonitrile.[3] Avoid reactive solvents like alcohols.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your final aqueous experimental medium.

  • Storage: Store the stock solution in a tightly sealed container (e.g., an amber glass vial with a PTFE-lined cap) at -20°C or lower.[4] The low temperature and exclusion of moisture and light will ensure long-term stability.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q4: How can I quantitatively assess the stability of 4-Phenyl-2-butyl acetate in my specific experimental matrix?

A forced degradation or stability study is the most definitive way to understand how your compound behaves in your specific buffer, media, or formulation. The workflow below outlines the key steps for conducting such a study.

Stability_Workflow A Prepare Stock Solution (e.g., 100 mM in DMSO) B Spike into Test Matrix (Buffer, Media, etc.) to final concentration A->B C Timepoint Zero (T=0) Immediately withdraw aliquot, quench, and analyze B->C D Incubate Samples (at desired temp, e.g., 37°C) B->D G Analyze Samples (HPLC or LC-MS) C->G Analysis E Timepoint 'X' (T=X) Withdraw aliquots at set intervals (e.g., 1, 4, 8, 24h) D->E F Quench Reaction (e.g., by acidification or dilution in mobile phase) E->F F->G H Plot Concentration vs. Time and Calculate Degradation Rate G->H

Caption: Experimental workflow for a stability assessment study.

Experimental Protocols

Protocol 1: Quantitative Stability Assay using HPLC-UV

This protocol provides a framework for quantifying the degradation of 4-Phenyl-2-butyl acetate over time.

  • Purpose: To determine the rate of degradation of 4-Phenyl-2-butyl acetate in a specific aqueous solution.

  • Materials:

    • 4-Phenyl-2-butyl acetate reference standard

    • HPLC-grade acetonitrile (ACN) and water

    • Buffer components (e.g., sodium phosphate, citric acid)

    • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Calibrated pipettes and autosampler vials

  • Methodology:

    • Preparation of Solutions:

      • Prepare the test buffer (e.g., 100 mM phosphate buffer, pH 7.4) and filter it.

      • Prepare a 10 mM stock solution of 4-Phenyl-2-butyl acetate in anhydrous ACN.

    • Initiation of Experiment:

      • Warm the test buffer to the desired experimental temperature (e.g., 37°C).

      • Spike the stock solution into the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly.

    • Timepoint Sampling:

      • T=0: Immediately withdraw a 100 µL aliquot, and transfer it to an autosampler vial containing 900 µL of ACN. This quenches the reaction and prepares the sample for analysis.

      • Subsequent Timepoints: Repeat the sampling and quenching process at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • HPLC Analysis:

      • Analyze all samples using a validated HPLC-UV method. An example method is provided in Table 2.

      • Generate a calibration curve using freshly prepared standards of 4-Phenyl-2-butyl acetate in ACN.

    • Data Analysis:

      • Quantify the concentration of 4-Phenyl-2-butyl acetate in each sample using the calibration curve.

      • Plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

      • Calculate the half-life (t₁/₂) of the compound using the formula: t₁/₂ = 0.693 / k.

Table 2: Example HPLC-UV Method Parameters

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| UV Detection | 254 nm |

Note: This method is a starting point and must be optimized and validated for your specific application.[5]

References

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]]

  • Palandri, J., & Horne, R. N. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]2]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]1]

  • Chemsrc. (2023). 4-phenyl-2-butyl acetate | CAS#:10415-88-0. Retrieved from [Link]3]

  • FooDB. (2018). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]4]

Sources

Troubleshooting

Removal of unreacted starting materials from 4-Phenyl-2-butyl acetate

Technical Support Center: Purification of 4-Phenyl-2-butyl Acetate Welcome to the technical support center for the purification of 4-phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Phenyl-2-butyl Acetate

Welcome to the technical support center for the purification of 4-phenyl-2-butyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity 4-phenyl-2-butyl acetate. Here, we address common issues related to the removal of unreacted starting materials through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to ensure you can confidently and efficiently purify your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-Phenyl-2-butyl acetate synthesis?

The synthesis of 4-phenyl-2-butyl acetate is typically achieved via Fischer esterification or acetylation. Consequently, the most common impurities are the unreacted starting materials:

  • 4-phenyl-2-butanol: The starting alcohol.

  • Acetic acid or Acetic anhydride: The acetylating agent.[1]

  • Acid catalyst: If used (e.g., sulfuric acid).

  • Water: A byproduct of the esterification reaction.[2]

The presence of these impurities can affect the odor, purity, and stability of the final product. A sharp, vinegary smell, for instance, is a clear indicator of residual acetic acid.[3][4]

Q2: How do I remove unreacted acetic acid or acetic anhydride from my crude product?

Removal of acidic impurities is a critical first step and is best accomplished through a liquid-liquid extraction using a mild aqueous base.[5]

The Chemistry Behind the Wash: Acetic acid (CH₃COOH) is a weak acid. By washing the organic layer with a basic solution, such as sodium bicarbonate (NaHCO₃), the acetic acid is deprotonated to form sodium acetate (CH₃COONa). This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be easily separated from the organic ester product.[6][7] Acetic anhydride will first react with water to form acetic acid, which is then neutralized.[8]

Why use a mild base like Sodium Bicarbonate? Using a strong base (like NaOH) is generally avoided as it can catalyze the hydrolysis of the desired ester product back to the starting alcohol and carboxylate, especially with vigorous mixing or elevated temperatures. Sodium bicarbonate is sufficiently basic to neutralize the carboxylic acid without significantly compromising the ester.

See Protocol 1 for a detailed, step-by-step procedure.

Q3: What is the best method to remove unreacted 4-phenyl-2-butanol?

The separation of the starting alcohol from the ester product is challenging due to their similar structures. However, their difference in boiling points allows for effective separation by fractional distillation under reduced pressure (vacuum distillation).[1][9]

Rationale for Fractional Distillation: This technique is effective when the boiling points of the components in a mixture differ.[10][11] By carefully controlling the temperature and pressure, you can selectively vaporize the component with the lower boiling point, which is then condensed and collected separately. The difference in boiling points between 4-phenyl-2-butanol and 4-phenyl-2-butyl acetate is significant enough for this method to be effective, especially under vacuum which lowers the required temperatures and prevents potential decomposition.[9]

See the table below for relevant physical properties and Protocol 2 for a detailed methodology.

Q4: My organic layer is cloudy after the aqueous wash. What should I do?

A cloudy organic layer indicates the presence of emulsified water. This must be removed before final purification steps like distillation.

Solution:

  • Brine Wash: After the basic wash, perform an additional wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break up emulsions by drawing water out of the organic layer.

  • Drying Agent: Separate the organic layer and dry it over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The salt will absorb the residual water. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry. Filter off the drying agent before proceeding.[12]

Troubleshooting Guide at a Glance

Symptom / Observation Probable Cause Recommended Solution
Crude product has a strong vinegar-like odor.Residual acetic acid or acetic anhydride.Perform an aqueous wash with sodium bicarbonate solution (See Protocol 1).
GC/NMR analysis shows a significant peak for the starting alcohol.Incomplete reaction or inefficient purification.Use fractional distillation under reduced pressure to separate the alcohol from the ester (See Protocol 2).
The organic layer is cloudy or contains water droplets after washing.Incomplete drying of the organic phase.Wash with brine, then treat with an anhydrous drying agent (e.g., MgSO₄), and filter.
The separation between organic and aqueous layers is poor (emulsion).Vigorous shaking during extraction.Allow the mixture to stand. If the emulsion persists, add brine and swirl gently.

Data Presentation: Physicochemical Properties

Understanding the physical properties of your product and impurities is essential for designing an effective purification strategy.[9]

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
4-Phenyl-2-butyl acetate (Product)192.25123-124 @ 13 mmHg[13]~0.98-0.99[13][14]Insoluble[13]
4-phenyl-2-butanol (Starting Material)150.22123-124 @ 15 mmHg; 239 @ 760 mmHg[15]~0.97-0.98[15][16]Slightly soluble[15]
Acetic Acid (Starting Material)60.05~118 @ 760 mmHg[17][18]~1.05[17][19]Miscible[17][18]
Acetic Anhydride (Starting Material)102.09~140 @ 760 mmHg[3]~1.08[3]Reacts to form acetic acid[3][8]

Experimental Protocols & Workflows

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol describes the use of liquid-liquid extraction to remove acidic starting materials.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run without a solvent, dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first. Stopper the funnel and invert it, immediately opening the stopcock to vent the CO₂ gas that is generated.

  • Shake the funnel gently, venting frequently, until gas evolution ceases.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash (steps 2-4) one more time.

  • Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent. The resulting solution contains the ester and unreacted alcohol, ready for solvent removal and distillation.

Protocol 2: Fractional Distillation for Removal of 4-phenyl-2-butanol

This protocol is for separating the product ester from the starting alcohol.

Step-by-Step Methodology:

  • Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware joints are properly sealed.

  • Place the dried crude product from Protocol 1 into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 15 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the boiling point of 4-phenyl-2-butanol (approx. 123-124 °C at 15 mmHg).[15]

  • Once the temperature begins to rise again or the distillation rate slows, change the receiving flask.

  • Collect the main fraction corresponding to 4-phenyl-2-butyl acetate. Based on literature values, this should distill at a similar temperature but can be distinguished by analytical testing (GC, NMR) of the collected fractions.[13]

  • Stop the distillation before the flask goes to dryness.

Purification Workflow Diagram

The following diagram illustrates the logical flow for the complete purification process.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Alcohol, Acid) Wash Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) Start->Wash Separate1 Separate Layers Wash->Separate1 Aqueous Aqueous Layer (Sodium Acetate, Salts) (Discard) Separate1->Aqueous Organic Organic Layer (Ester, Alcohol) Separate1->Organic Dry Dry with Anhydrous Salt (e.g., MgSO₄) & Filter Organic->Dry Distill Fractional Distillation (Under Vacuum) Dry->Distill Alcohol Unreacted Alcohol (4-phenyl-2-butanol) Distill->Alcohol Product Pure Product (4-Phenyl-2-butyl acetate) Distill->Product

Caption: Purification workflow for 4-Phenyl-2-butyl acetate.

References

  • Method for separation of an ester
  • 4-phenyl-2-butyl acetate. The Good Scents Company. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • Separation of alcohols from esters. Reddit. [Link]

  • 4-Phenyl-2-butyl acetate. FooDB. [Link]

  • Liquid-liquid extraction method for the production of acrylic esters.
  • Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • How to remove acetic acid from an ester? ResearchGate. [Link]

  • 4-Phenyl-2-butanol. Cheméo. [Link]

  • Acetic acid. Wikipedia. [Link]

  • Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

  • How to remove the excess of alcohol? ResearchGate. [Link]

  • (2R)-4-Phenyl-2-butanol. PubChem. [Link]

  • Acetic Anhydride. Stobec. [Link]

  • Chemistry Practical Techniques: Solvent Extraction. YouTube. [Link]

  • Fischer Esterification Trick. YouTube. [Link]

  • Ester Separation Method via Distillation. Scribd. [Link]

  • Properties Of Acetic Acid Experiment. BYJU'S. [Link]

  • Acetic anhydride. Wikipedia. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • 4-phenyl-2-butanol. The Good Scents Company. [Link]

  • What is the synthesis of 4-phenyl-2-butanol from benzene? Quora. [Link]

  • Acetic Acid – Structure, Properties, Uses. Turito. [Link]

  • The Fischer Esterification. [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • Acetic anhydride. Cheméo. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Method for preparing phenylacetate.
  • Acetic Acid – Structure, Formula, Properties, Reactions & Uses. Vedantu. [Link]

  • Physical and chemical properties of acetic acid. ResearchGate. [Link]

  • Preparation of phenyl acetate. PrepChem.com. [Link]

  • 4-phenyl-2-butyl acetate. Chemsrc. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Phenyl-2-butyl Acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of fine chemical and pharmaceutical synthesis, the efficient and selective production of target molecules is paramount. 4-Phenyl-2-butyl ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical and pharmaceutical synthesis, the efficient and selective production of target molecules is paramount. 4-Phenyl-2-butyl acetate, a valuable ester with applications in fragrance and as a potential chiral building block, can be synthesized through various methodologies. This guide provides a comprehensive comparison of three primary synthesis routes: classical esterification via acetylation, lipase-catalyzed enzymatic esterification, and transesterification. By examining the underlying principles, experimental protocols, and performance metrics of each approach, this document aims to equip researchers with the critical information needed to select the most suitable method for their specific application, considering factors such as yield, purity, reaction conditions, and green chemistry principles.

Introduction to 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate is a chiral ester characterized by a mild, green, and fruity aroma.[1] Beyond its use in the fragrance industry, its stereoisomers are of interest in asymmetric synthesis. The efficiency and selectivity of its synthesis are therefore of significant interest. This guide will explore and compare three distinct and widely applicable methods for its preparation.

Benchmarked Synthesis Procedures

This guide will provide a detailed analysis of the following three synthesis procedures:

  • Classical Esterification: The acetylation of 4-phenyl-2-butanol using acetic anhydride with a catalyst.

  • Enzymatic Synthesis: The lipase-catalyzed esterification of 4-phenyl-2-butanol.

  • Transesterification: The exchange reaction between an acetate ester and 4-phenyl-2-butanol.

A comparative summary of the key performance indicators for each method is presented in the table below.

ParameterClassical Esterification (Acetylation)Enzymatic Esterification (Lipase-Catalyzed)Transesterification
Starting Materials 4-phenyl-2-butanol, Acetic Anhydride4-phenyl-2-butanol, Vinyl Acetate4-phenyl-2-butanol, Ethyl Acetate
Catalyst 4-(Dimethylamino)pyridine (DMAP)Immobilized Candida antarctica Lipase B (CALB)Sodium Methoxide
Solvent Dichloromethane (DCM)HexaneTetrahydrofuran (THF)
Temperature Room Temperature40-50°CRoom Temperature
Reaction Time 2-4 hours24-48 hours6-12 hours
Typical Yield >95%85-95%70-85%
Purity High, requires purificationHigh, often requires minimal purificationModerate, requires purification
Key Advantages High yield, fast reactionHigh selectivity, mild conditions, greenReadily available starting materials
Key Disadvantages Use of potentially toxic reagents and solventsLonger reaction times, cost of enzymeUse of strong base, moderate yield

I. Classical Esterification: Acetylation of 4-Phenyl-2-butanol

This method represents a robust and high-yielding approach to ester synthesis. The reaction of an alcohol with an acid anhydride, such as acetic anhydride, is a cornerstone of organic synthesis. The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction rate.

Causality of Experimental Choices

The choice of acetic anhydride as the acetylating agent provides a more reactive alternative to acetic acid, leading to higher conversion rates. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the reactants and the catalyst. DMAP is a highly efficient acylation catalyst that functions by forming a more reactive N-acetylpyridinium intermediate.

Experimental Protocol

Materials:

  • 4-phenyl-2-butanol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 4-phenyl-2-butanol in dichloromethane, add DMAP and acetic anhydride.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-2-butyl acetate.

Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-phenyl-2-butanol, Acetic Anhydride, DMAP Stirring Stir at RT (2-4h) Reactants->Stirring Dissolve in Solvent DCM Solvent->Stirring Quench Quench with Water Stirring->Quench Extraction Wash with HCl, NaHCO3, Brine Quench->Extraction Drying Dry (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product 4-Phenyl-2-butyl Acetate Purification->Product cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up Reactants 4-phenyl-2-butanol, Vinyl Acetate Incubation Incubate at 40-50°C with shaking (24-48h) Reactants->Incubation Enzyme Immobilized CALB Enzyme->Incubation Solvent Hexane Solvent->Incubation Filtration Filter to remove enzyme Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 4-Phenyl-2-butyl Acetate Evaporation->Product cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-phenyl-2-butanol, Ethyl Acetate Stirring Stir at RT (6-12h) Reactants->Stirring Catalyst Sodium Methoxide Catalyst->Stirring Solvent THF Solvent->Stirring Quench Quench with NH4Cl Stirring->Quench Extraction Extract with Ether Quench->Extraction Drying Dry (Na2SO4) Extraction->Drying Purification Distillation or Chromatography Drying->Purification Product 4-Phenyl-2-butyl Acetate Purification->Product

Sources

Comparative

A Researcher's Guide to Unraveling the Enantioselective Bioactivity of 4-Phenyl-2-butyl Acetate

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms known as enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms known as enantiomers, can have profound implications for its biological activity. This guide provides a comprehensive framework for a comparative study of the bioactivity of the (R)- and (S)-enantiomers of 4-Phenyl-2-butyl acetate, a compound with potential applications in various biological contexts. While primarily known as a flavor and fragrance agent, its structural similarity to other bioactive phenylalkyl compounds warrants a deeper investigation into its pharmacological potential.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientific narrative that explains the "why" behind the "how." We will delve into the principles of stereospecificity and provide a roadmap for elucidating the distinct biological profiles of each enantiomer.

The Significance of Chirality in Bioactivity

Living systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral molecule with a biological target, such as an enzyme or receptor, is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[3][4] The classic example of thalidomide serves as a stark reminder of the critical importance of studying the bioactivity of individual enantiomers. Therefore, a comparative study of the (R)- and (S)-enantiomers of 4-Phenyl-2-butyl acetate is not merely an academic exercise but a crucial step in assessing its true therapeutic or toxicological potential.

Experimental Workflow: A Step-by-Step Approach

The following workflow outlines a logical progression for the comparative bioactivity study. Each step is designed to build upon the previous one, leading to a comprehensive understanding of the enantioselective effects of 4-Phenyl-2-butyl acetate.

Experimental Workflow cluster_0 Phase 1: Enantiomer Preparation & Purity Analysis cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation Enantioselective Synthesis Enantioselective Synthesis Chiral Separation Chiral Separation Enantioselective Synthesis->Chiral Separation or Purity Assessment Purity Assessment Chiral Separation->Purity Assessment Cytotoxicity Assays Cytotoxicity Assays Purity Assessment->Cytotoxicity Assays Mechanistic Studies Mechanistic Studies Cytotoxicity Assays->Mechanistic Studies If cytotoxic Antimicrobial Screening Antimicrobial Screening Antioxidant Assays Antioxidant Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Gene Expression Analysis Gene Expression Analysis Comparative Analysis Comparative Analysis Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis->Structure-Activity Relationship Mechanistic Studies->Comparative Analysis

Figure 1: A comprehensive workflow for the comparative bioactivity study.

Phase 1: Enantiomer Preparation and Purity Analysis

The foundation of any stereospecific study is the availability of enantiomerically pure compounds. This can be achieved through two primary routes: enantioselective synthesis or chiral separation of the racemic mixture.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is often more accessible than de novo synthesis if a racemic mixture of 4-Phenyl-2-butyl acetate is available.

  • Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point for resolving a wide range of enantiomers.[3]

  • Mobile Phase Optimization: Begin with a non-polar mobile phase (e.g., hexane/isopropanol) and gradually adjust the polarity to achieve optimal separation. The inclusion of a small percentage of a polar modifier can significantly impact resolution.

  • Detection: Use a UV detector set to an appropriate wavelength for the phenyl group of the molecule.

  • Fraction Collection: Collect the separated enantiomeric peaks into distinct fractions.

  • Purity Assessment: Re-inject the collected fractions into the chiral HPLC system to confirm enantiomeric purity. An enantiomeric excess (ee) of >98% is desirable for biological testing.

Phase 2: In Vitro Bioactivity Screening

With pure enantiomers in hand, a panel of in vitro assays can be employed to screen for a broad range of biological activities. It is crucial to test both enantiomers and the racemic mixture to identify any synergistic or antagonistic effects.

Protocol 2: Cytotoxicity Assessment using the CCK-8 Assay

This assay provides a quantitative measure of cell viability and is a common first step in assessing the potential of a compound as an anti-cancer agent.[5]

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MDA-MB-231 - breast) and a non-cancerous control cell line (e.g., HEK293).[6]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each enantiomer and the racemate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
(R)-4-Phenyl-2-butyl acetate15.225.812.5
(S)-4-Phenyl-2-butyl acetate>100>10085.3
Racemic Mixture28.545.123.7

Protocol 3: Antimicrobial Screening using Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7][8]

  • Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Compound Dilution: Perform a serial dilution of each enantiomer and the racemate in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 3: Mechanistic Studies

If significant bioactivity is observed for one or both enantiomers in the initial screening, further studies are warranted to elucidate the underlying mechanism of action. For instance, if an enantiomer displays potent cytotoxicity against cancer cells, investigating its effect on the cell cycle and apoptosis is a logical next step.[6]

Mechanistic Pathway (R)-Enantiomer (R)-Enantiomer Target Protein Target Protein (R)-Enantiomer->Target Protein Binds to Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulates Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade->Cell Cycle Arrest Induces Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

Figure 2: A hypothetical signaling pathway for the bioactive (R)-enantiomer.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat the cancer cell line most sensitive to the active enantiomer with its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Phase 4: Data Analysis and Interpretation

A thorough comparative analysis of the data generated for the (R)- and (S)-enantiomers and the racemic mixture is essential. Look for statistically significant differences in their bioactivities. The results can provide valuable insights into the structure-activity relationship (SAR) and the specific stereochemical requirements for interaction with the biological target.[6]

Conclusion

This guide provides a robust framework for the comparative study of 4-Phenyl-2-butyl acetate enantiomers' bioactivity. By systematically progressing from enantiomer preparation and in vitro screening to mechanistic studies, researchers can uncover the stereospecific effects of this compound. The insights gained from such a study are not only of fundamental scientific interest but also crucial for any future development of 4-Phenyl-2-butyl acetate or its derivatives for therapeutic applications. The principles and protocols outlined here are broadly applicable to the study of other chiral molecules, emphasizing the universal importance of considering stereochemistry in drug discovery and development.

References

  • The Good Scents Company. (n.d.). 4-phenyl-2-butyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. Retrieved from [Link]

  • MDPI. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Retrieved from [Link]

  • Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science, 254(5030), 427–430. Retrieved from [Link]

  • Bobat, S., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology. Retrieved from [Link]

  • Ibrahim, M. A. (2010). Assessing bioactivity. Pharmacognosy Research, 2(4), 207. Retrieved from [Link]

  • Wang, M., et al. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 30(9), 3986. Retrieved from [Link]

  • Wang, M., et al. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-2-butyl acetate (C12H16O2). Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Biological Evaluation of Some Novel. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(40), 37045–37056. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). Retrieved from [Link]

  • MDPI. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved from [Link]

  • Ueno, H., et al. (2000). Relationship of anesthetic activity of alkyl acetates to hydrophobicity and in vivo effect on membrane fluidity in mice. Biological & Pharmaceutical Bulletin, 23(1), 94–97. Retrieved from [Link]

  • Prestwich, G. D., et al. (1993). Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component. Journal of the American Chemical Society, 115(12), 5345–5351. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116694. Retrieved from [Link]

  • Harris, B. D., et al. (1994). The stereospecific effects of isoflurane isomers in vivo. European Journal of Pharmacology, 263(1-2), 25–29. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-tert-butyl phenyl acetate. Retrieved from [Link]

  • National Institutes of Health. (2021). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Retrieved from [Link]

  • Manipal Research Portal. (2010). Synthesis and biological evaluation of 2-phenyl chromen-4-ones for their antioxidant and antimicrobial activity. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-PHENYL-2-BUTYL ACETATE. Retrieved from [Link]

  • ACS Omega. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

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Validation

Quantitative analysis of 4-Phenyl-2-butyl acetate in a complex matrix

A Comparative Guide to the Quantitative Analysis of 4-Phenyl-2-butyl Acetate in Complex Matrices For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds withi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Quantitative Analysis of 4-Phenyl-2-butyl Acetate in Complex Matrices

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within complex biological or chemical matrices is a critical aspect of product development, quality control, and safety assessment. This guide provides an in-depth, objective comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of 4-Phenyl-2-butyl acetate. This compound, a common fragrance ingredient, presents a relevant case study for the challenges associated with analyzing volatile and semi-volatile esters in intricate sample types such as cosmetics, consumer products, and biological fluids.

This document eschews a rigid template in favor of a structure that logically unfolds the scientific rationale behind methodological choices, ensuring a thorough understanding of the "why" not just the "how." Our focus is on providing scientifically sound, field-tested insights to empower you to make informed decisions for your analytical needs.

4-Phenyl-2-butyl acetate (CAS 10415-88-0) is a colorless, oily liquid with a characteristic green, fruity odor, classifying it as a valuable fragrance and flavor compound.[1][2] Its molecular structure consists of a benzene ring and a carboxylic acid ester, contributing to its semi-volatile nature.[3] The primary analytical challenge lies in its detection and quantification within complex matrices, which can contain a multitude of interfering substances.[4][5] Effective sample preparation is therefore paramount to isolate the analyte of interest and minimize matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification.[6]

Methodologies for Quantitative Analysis

This guide will compare two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods is often dictated by the analyte's properties, the complexity of the matrix, and the desired sensitivity and throughput.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for the analysis of volatile and semi-volatile compounds.[3] It offers high chromatographic resolution and definitive identification based on mass spectra.

Causality of Experimental Choices:

  • Sample Preparation: For complex matrices like a cosmetic lotion, a robust sample preparation method is essential to extract 4-Phenyl-2-butyl acetate while removing non-volatile and interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for this purpose due to its efficiency in extracting a wide range of analytes from complex food and cosmetic matrices.[4][10][11]

  • Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.

  • Column Selection: A mid-polarity column (e.g., DB-35ms) provides good separation for a wide range of fragrance compounds.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is utilized for its high selectivity and sensitivity, allowing for the quantification of the target analyte even in the presence of co-eluting matrix components.

Experimental Protocol: GC-MS Analysis of 4-Phenyl-2-butyl Acetate in a Cosmetic Lotion

  • Sample Preparation (QuEChERS):

    • Weigh 1 g of the cosmetic lotion into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and an appropriate internal standard (e.g., Benzyl Benzoate).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Transfer 1 mL of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-35ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL, splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: m/z 117.

      • Qualifier Ions: m/z 91, 132.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1g Cosmetic Lotion Acetonitrile Add Acetonitrile & IS Sample->Acetonitrile QuEChERS Add QuEChERS Salts Acetonitrile->QuEChERS Vortex1 Vortex QuEChERS->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter Centrifuge2->Filter GC_Vial GC Vial Filter->GC_Vial Injection Splitless Injection GC_Vial->Injection Separation GC Separation (DB-35ms) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data Data Acquisition Detection->Data

Caption: Workflow for GC-MS analysis of 4-Phenyl-2-butyl acetate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[4] For semi-volatile compounds like 4-Phenyl-2-butyl acetate, HPLC offers a viable alternative.

Causality of Experimental Choices:

  • Sample Preparation: Liquid-liquid extraction (LLE) is a classic and effective technique for extracting analytes from a liquid matrix into an immiscible organic solvent.[12][13][14] It is particularly useful for cosmetic matrices where the goal is to separate the analyte from emulsifiers and other water-soluble components.

  • Column Selection: A C18 reversed-phase column is the workhorse of HPLC, providing excellent separation for a broad range of non-polar to moderately polar compounds based on their hydrophobicity.[15]

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of compounds with varying polarities, ensuring good peak shape and resolution. The addition of a small amount of acid (e.g., formic acid) can improve peak symmetry for certain analytes.

  • Detection: UV detection is a robust and cost-effective method. 4-Phenyl-2-butyl acetate contains a benzene ring, which provides a chromophore that absorbs UV light, enabling its detection. The wavelength is chosen at the absorbance maximum for optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis of 4-Phenyl-2-butyl Acetate in a Perfume

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1 mL of the perfume sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane and 5 mL of water.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV-Vis Diode Array Detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample 1mL Perfume Sample LLE Liquid-Liquid Extraction (Hexane/Water) Sample->LLE Separate Separate Layers LLE->Separate Evaporate Evaporate Hexane Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Acquisition Detection->Data

Caption: Workflow for HPLC-UV analysis of 4-Phenyl-2-butyl acetate.

Performance Comparison: GC-MS vs. HPLC-UV

The performance of an analytical method is evaluated based on several key parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][12][16][17] The following tables summarize the expected performance characteristics for the two methods described.

Table 1: Method Validation Parameters

ParameterGC-MSHPLC-UVJustification
Linearity (r²) > 0.995> 0.995Both techniques are expected to show excellent linearity over a defined concentration range.[17]
Limit of Detection (LOD) ~0.1 µg/g~0.5 µg/mLGC-MS in SIM mode is generally more sensitive for volatile compounds than HPLC-UV.[10]
Limit of Quantitation (LOQ) ~0.3 µg/g~1.5 µg/mLThe LOQ is typically 3-5 times the LOD, reflecting the higher sensitivity of GC-MS.[10][18]
Accuracy (Recovery %) 90-110%85-115%Both methods should provide good accuracy, with QuEChERS often yielding slightly better recoveries.[17]
Precision (RSD %) < 10%< 15%GC-MS often exhibits slightly better precision due to the robustness of the technique.[12][17]
Specificity HighModerate to HighThe mass spectrometric detection in GC-MS provides a higher degree of specificity compared to UV detection.
Analysis Time per Sample ~20 minutes~15 minutesHPLC can have a slightly shorter run time, but sample preparation for GC-MS can be faster with QuEChERS.

Table 2: Comparative Summary

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.
Best Suited For Volatile and semi-volatile, thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Strengths High sensitivity, high specificity, excellent for identification.Versatile, robust, cost-effective.
Limitations Requires volatile and thermally stable analytes.Lower sensitivity and specificity compared to MS detection.
Matrix Compatibility Good, especially with effective cleanup like QuEChERS.Good, but can be susceptible to interferences with UV detection.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 4-Phenyl-2-butyl acetate in complex matrices. The choice of method should be guided by the specific requirements of the analysis.

  • For high sensitivity and definitive identification, GC-MS is the superior choice. Its ability to provide mass spectral data makes it invaluable for confirmatory analysis and for distinguishing the analyte from closely related compounds or matrix interferences. The use of the QuEChERS sample preparation method further enhances its efficiency and robustness.

  • For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV is a highly suitable alternative. While less sensitive than GC-MS, it offers sufficient performance for many applications and is capable of analyzing a broader range of compounds without the need for volatilization.

Ultimately, the optimal analytical strategy may involve using both techniques complementarily: HPLC-UV for rapid screening and routine quantification, and GC-MS for confirmatory analysis and in-depth investigations. Method validation in the specific matrix of interest is crucial to ensure the accuracy and reliability of the generated data, in accordance with regulatory guidelines.[10][16][17][19]

References

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  • Benchchem. (n.d.).
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  • Separation Science. (2024). Sample Preparation Techniques for Food & Beverage Analysis.
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  • Benchchem. (n.d.). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • PMC - NIH. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS.
  • Separation Science. (n.d.).
  • Sigma-Aldrich. (n.d.). Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). (PDF) Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products.
  • Journal of Food and Drug Analysis. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS.
  • PMC - PubMed Central. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis.
  • LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • Agilent. (n.d.). Food Testing & Environmental Analysis.
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  • MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
  • NIH. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products.
  • Malaysian Journal of Analytical Sciences. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.
  • Blog - News. (2024). GC Vs.
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Comparative

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Phenyl-2-butyl acetate

For distribution to: Researchers, scientists, and drug development professionals. Introduction 4-Phenyl-2-butyl acetate is an aromatic ester recognized for its characteristic fruity and floral scent, leading to its use a...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-2-butyl acetate is an aromatic ester recognized for its characteristic fruity and floral scent, leading to its use as a fragrance ingredient. Beyond flavor and fragrance applications, its accurate quantification is essential in quality control, stability studies, and toxicological assessments. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of the two primary chromatographic techniques for the analysis of 4-Phenyl-2-butyl acetate—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—with a focus on their accuracy and precision. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific integrity.[1][2][3][4]

Chromatographic Methodologies: A Head-to-Head Comparison

The choice between GC and HPLC for the analysis of 4-Phenyl-2-butyl acetate hinges on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like 4-Phenyl-2-butyl acetate. The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Principle of Suitability: 4-Phenyl-2-butyl acetate possesses sufficient volatility and thermal stability to be readily analyzed by GC without derivatization. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbon-based organic molecules and offers a wide linear range, making it an excellent choice for quantification.

Expert Insights on Experimental Choices:

  • Column Selection: A mid-polarity stationary phase, such as a wax-type column (polyethylene glycol), is often preferred for acetate esters.[5] This choice promotes favorable interaction with the analyte, leading to good peak shape and resolution from potential impurities. Columns like the Agilent CP-Wax 52 CB have demonstrated effective separation of various acetate esters.[6]

  • Inlet Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A typical starting point would be 250 °C.

  • Detector: FID is selected for its robustness and near-universal response to organic compounds, providing high sensitivity for accurate trace-level analysis.

GC-FID analytical workflow for 4-Phenyl-2-butyl acetate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating compounds in a liquid mobile phase.[7] For 4-Phenyl-2-butyl acetate, a reversed-phase (RP-HPLC) method is most appropriate.

Principle of Suitability: While GC is often the first choice, HPLC is a valuable alternative, particularly when dealing with complex or non-volatile sample matrices where direct injection into a hot GC inlet is problematic. The phenyl group in 4-Phenyl-2-butyl acetate provides a strong chromophore, making it suitable for UV detection.[8]

Expert Insights on Experimental Choices:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[9][10] The hydrophobic C18 stationary phase will retain the relatively non-polar 4-Phenyl-2-butyl acetate, allowing for separation from more polar matrix components.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. Starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for efficient elution of the analyte and separation from impurities.

  • Detector: A UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. It allows for monitoring at the wavelength of maximum absorbance for the phenyl group (around 254-260 nm), enhancing sensitivity and specificity.

Sources

Validation

A Comparative Guide to Butyl Acetate Derivatives in Flavor Profiles: The Unique Standing of 4-Phenyl-2-butyl Acetate

For researchers, flavor chemists, and professionals in the food and fragrance industries, understanding the nuanced contributions of individual molecules to a flavor profile is paramount. Among the vast array of flavor c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, flavor chemists, and professionals in the food and fragrance industries, understanding the nuanced contributions of individual molecules to a flavor profile is paramount. Among the vast array of flavor compounds, esters play a crucial role, often imparting fruity and floral notes. This guide provides an in-depth comparison of the flavor profiles of 4-phenyl-2-butyl acetate and other key butyl acetate derivatives, offering both qualitative and quantitative insights supported by experimental methodologies.

The presence of a phenyl group in 4-phenyl-2-butyl acetate dramatically alters its sensory properties compared to its aliphatic counterparts. While simple butyl acetates are known for their straightforward fruity notes, 4-phenyl-2-butyl acetate introduces a more complex and sophisticated aroma profile.

Unraveling the Flavor Nuances: A Head-to-Head Comparison

The flavor profile of an ester is intrinsically linked to its chemical structure. The butyl acetate isomers, while sharing the same molecular formula (for the non-phenyl-substituted variants), exhibit distinct olfactory characteristics. The introduction of a phenyl group in 4-phenyl-2-butyl acetate adds another layer of complexity.

4-Phenyl-2-butyl Acetate: This aromatic ester is characterized by a mild, yet distinct, green and fruity odor.[1][2][3][4] Its taste is described as sweet and fruity.[1] The presence of the phenyl group contributes to a more complex and lingering aroma compared to the simple aliphatic butyl acetates. It can introduce subtle floral and honey-like nuances, moving away from the singular fruit notes of its counterparts.

n-Butyl Acetate: This common ester is well-known for its characteristic sweet smell reminiscent of bananas and apples.[5] It is a key component in many fruit flavor formulations, providing a strong and recognizable fruity top note.[6][7]

Isobutyl Acetate: Similar to n-butyl acetate, isobutyl acetate possesses a fruity aroma, often described as ethereal and reminiscent of banana, pineapple, and pear.[8]

sec-Butyl Acetate: This isomer also contributes a fruity odor.[9]

tert-Butyl Acetate: In contrast to the other isomers, tert-butyl acetate has a distinctly different aroma profile, often described as camphor-like and woody, with less of the characteristic fruity notes.[8]

Quantitative Sensory Analysis: The Significance of Odor Thresholds

To objectively compare the potency of these flavor compounds, their odor detection thresholds are a critical metric. The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. A lower threshold indicates a more potent aroma compound.

CompoundFlavor/Odor ProfileOdor Detection Threshold (ppm, v/v)
4-Phenyl-2-butyl Acetate Mild, green, fruity, sweet[1][2][3][4]Not available in cited literature
n-Butyl Acetate Sweet, banana, apple[5]0.016[9]
Isobutyl Acetate Ethereal, fruity, banana, pineapple, pear[8]0.0080[9]
sec-Butyl Acetate Fruity[9]0.0024[9]
tert-Butyl Acetate Camphoraceous, woody[8]0.071[9]

The Phenyl Advantage: A Structural Perspective on Flavor

The significant difference in the flavor profile of 4-phenyl-2-butyl acetate can be attributed to the presence of the bulky and aromatic phenyl group. This structural feature influences the molecule's volatility, polarity, and interaction with olfactory receptors. While the shorter-chain, non-aromatic butyl acetates are highly volatile and provide immediate, strong fruity top notes, the increased molecular weight and different electronic properties of 4-phenyl-2-butyl acetate likely result in lower volatility and a more sustained, complex aroma release. This makes it a valuable component for adding depth and sophistication to flavor and fragrance compositions.

Experimental Protocols for Flavor Profile Analysis

To empirically compare the flavor profiles of these butyl acetate derivatives, a combination of sensory and analytical techniques is employed. The following are detailed methodologies for Gas Chromatography-Olfactometry (GC-O) for sensory evaluation and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10] This allows for the identification of odor-active compounds in a sample.

Objective: To identify and characterize the specific aroma notes of individual butyl acetate derivatives as they elute from the GC column.

Methodology:

  • Sample Preparation:

    • Prepare standard solutions of 4-phenyl-2-butyl acetate, n-butyl acetate, isobutyl acetate, sec-butyl acetate, and tert-butyl acetate in a neutral solvent (e.g., deodorized ethanol or propylene glycol) at a concentration suitable for GC analysis (e.g., 100 ppm).

  • GC-O System:

    • Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • The column effluent is split between the FID and the ODP.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is suitable for separating these esters.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: Adjusted to provide appropriate peak shapes and sensitivity.

  • Olfactometry:

    • A panel of trained sensory assessors sniffs the effluent from the ODP.

    • Assessors record the retention time, intensity, and a detailed description of the perceived aroma for each eluting compound.

    • Humidified air is mixed with the column effluent at the ODP to prevent nasal dehydration.

  • Data Analysis:

    • The aroma descriptions and intensities are compiled to create an aromagram for each compound, which is a graphical representation of the odor events over time.

    • This allows for a direct comparison of the sensory characteristics of each butyl acetate derivative.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_o_system GC-O Analysis cluster_data_analysis Data Analysis Sample Butyl Acetate Standards Solution Standard Solutions (100 ppm) Sample->Solution Solvent Neutral Solvent Solvent->Solution Injector GC Injector Solution->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID FID Detector Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Aromagram Aromagram Generation FID->Aromagram Assessor Trained Sensory Assessor ODP->Assessor Assessor->Aromagram Comparison Comparative Flavor Profile Aromagram->Comparison GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_system GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample with Unknown Concentrations PreparedSample Prepared Sample Sample->PreparedSample Standards Calibration Standards PreparedStandards Prepared Standards Standards->PreparedStandards InternalStd Internal Standard InternalStd->PreparedSample InternalStd->PreparedStandards Injector GC Injector PreparedSample->Injector PreparedStandards->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Identification Compound Identification (Mass Spectra & RT) MS->Identification Calibration Calibration Curve Construction Identification->Calibration Quantification Quantification of Analytes Calibration->Quantification

Sources

Comparative

A Comparative Spectroscopic Guide to the Isomers of 4-Phenyl-2-butyl Acetate

Abstract: 4-Phenyl-2-butyl acetate, a key chiral molecule in the fragrance and pharmaceutical industries, exists as a pair of enantiomers, (R)- and (S)-isomers. The stereochemistry at the C2 position is critical to its b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Phenyl-2-butyl acetate, a key chiral molecule in the fragrance and pharmaceutical industries, exists as a pair of enantiomers, (R)- and (S)-isomers. The stereochemistry at the C2 position is critical to its biological and olfactory properties, making robust analytical methods for its characterization and enantiomeric purity assessment indispensable. This guide provides a comprehensive spectroscopic comparison of these isomers. We detail foundational achiral analyses using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the compound's core structure. Crucially, we then explore advanced NMR techniques utilizing chiral shift reagents and the principles of Vibrational Circular Dichroism (VCD) as effective strategies for the unambiguous differentiation and quantification of the individual enantiomers. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and characterization.

Introduction: The Significance of Chirality in 4-Phenyl-2-butyl Acetate

4-Phenyl-2-butyl acetate (C₁₂H₁₆O₂) is a carboxylic acid ester recognized for its pleasant floral and fruity aroma.[1] Its structure contains a single stereocenter at the second carbon of the butyl chain, giving rise to two non-superimposable mirror-image isomers: (R)- and (S)-4-phenyl-2-butyl acetate. While possessing identical physical properties such as boiling point and refractive index in an achiral environment, these enantiomers can exhibit profoundly different interactions with other chiral systems, such as biological receptors in the human body or olfactory receptors.[2] This differentiation is paramount in the pharmaceutical industry, where one enantiomer may be therapeutically active while the other is inactive or even harmful.

This guide establishes the standard spectroscopic profile of 4-phenyl-2-butyl acetate and presents advanced methodologies to resolve and distinguish its chiral forms, ensuring product safety, efficacy, and quality.

Part 1: Foundational Spectroscopic Characterization (Achiral Analysis)

Standard spectroscopic techniques are essential for confirming the molecular structure and purity of 4-phenyl-2-butyl acetate, although they do not differentiate between the (R) and (S) enantiomers. The spectra of the pure enantiomers and the racemic mixture are identical under achiral conditions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying 4-phenyl-2-butyl acetate and assessing its purity. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and a distinctive fragmentation pattern.

Causality of Fragmentation: The fragmentation is driven by the stability of the resulting carbocations. The most prominent fragmentations include the loss of the acetyl group, cleavage of the C-C bonds in the butyl chain, and the formation of the stable tropylium ion (m/z 91) from the phenylpropyl fragment.

Predicted GC-MS Fragmentation Data for 4-Phenyl-2-butyl Acetate

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructureRelative Intensity
192[M]⁺ (Molecular Ion)[C₁₂H₁₆O₂]⁺Low
133[M - OCCH₃]⁺[C₉H₁₃]⁺Moderate
132[M - CH₃COOH]⁺[C₉H₁₂]⁺High
105[C₈H₉]⁺[Phenylpropyl Cation]Moderate
91[C₇H₇]⁺[Tropylium Ion]High (Base Peak)
43[CH₃CO]⁺[Acetyl Cation]High
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides rapid confirmation of the key functional groups within the molecule.

Causality of Absorptions: The specific vibrational frequencies correspond to the stretching and bending of bonds. The prominent ester C=O stretch is a highly reliable diagnostic peak, while the C-O stretches and aromatic C-H bends further confirm the structure.

Key IR Absorption Bands for 4-Phenyl-2-butyl Acetate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3025-3085C-H StretchAromatic (Phenyl Ring)
~2850-2960C-H StretchAliphatic (Butyl Chain)
~1735 C=O Stretch Ester Carbonyl
~1240C-O StretchEster (Acyl-Oxygen)
~1020C-O StretchEster (Alkyl-Oxygen)
~700, ~750C-H Bend (Out-of-plane)Monosubstituted Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Causality of Chemical Shifts and Splitting:

  • ¹H NMR: The electron-withdrawing acetate group deshields the proton on C2, shifting it downfield. Proximity to the chiral center renders the two protons on C3 diastereotopic, resulting in a complex multiplet. The phenyl group protons appear in their characteristic aromatic region.

  • ¹³C NMR: The carbonyl carbon of the ester is the most deshielded, appearing around 170 ppm. The carbon attached to the oxygen (C2) is also significantly downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
7.15 - 7.30m5HPhenyl (C₆H₅)
4.85 - 4.95m1HCH -OAc (C2)
2.60 - 2.75m2HPh-CH₂ (C4)
2.04s3HOAc (-COCH₃ )
1.70 - 1.85m2HPh-CH₂-CH₂ (C3)
1.22d3HCH₃ -CH (C1)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
170.5Ester C =O
141.7Phenyl C (ipso, C1')
128.4Phenyl C H (C2', C6')
128.3Phenyl C H (C3', C5')
125.8Phenyl C H (C4')
72.1C H-OAc (C2)
38.2Ph-CH₂-C H₂ (C3)
31.5Ph-C H₂ (C4)
21.2OAc (-COC H₃)
19.8C H₃-CH (C1)

Part 2: Advanced Spectroscopic Techniques for Enantiomeric Differentiation

To distinguish between the (R) and (S) enantiomers, chiral recognition techniques must be employed. These methods create a diastereomeric interaction, which, unlike the original enantiomeric relationship, results in physically different and thus spectroscopically distinguishable species.[2]

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

This is a powerful method for determining enantiomeric excess (ee) directly from the NMR spectrum.

Mechanism of Action: Chiral shift reagents are typically lanthanide complexes (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), or Eu(hfc)₃) that are themselves chiral and paramagnetic.[3] When added to a sample, the Lewis acidic lanthanide center coordinates with a Lewis basic site on the analyte molecule, in this case, the carbonyl oxygen of the acetate group.[3] This interaction forms transient diastereomeric complexes ((R)-analyte-(R)-CSR and (S)-analyte-(R)-CSR). These diastereomeric complexes have different spatial arrangements, and the paramagnetic effect of the lanthanide induces large changes (shifts) in the resonance frequencies of nearby protons.[4] Crucially, the magnitude of this induced shift is different for each diastereomer, leading to the separation of signals that were previously overlapping.[2][5]

Experimental Protocol: Enantiomeric Excess Determination using Eu(hfc)₃

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) of 4-phenyl-2-butyl acetate in 0.6 mL of a dry, achiral solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • CSR Titration: Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5 mg) to the NMR tube. Gently shake to dissolve.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Observe the shifts and separation of key signals (e.g., the methine proton at C2 or the acetate methyl protons).

  • Iterate: Continue adding small increments of the CSR and acquiring spectra until baseline separation of a chosen signal is achieved for the two enantiomers.

  • Integration & Calculation: Integrate the separated signals corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

Expected Data: The single peak for a given proton (e.g., the acetate methyl singlet) in the original spectrum will resolve into two distinct peaks in the presence of the CSR. The ratio of their integration areas directly reflects the ratio of the enantiomers in the sample.

Diagram: Workflow for Chiral Purity Analysis by NMR

G cluster_prep Sample Preparation cluster_titration CSR Titration cluster_analysis Data Analysis A 1. Dissolve Analyte in CDCl3 B 2. Acquire Baseline 1H NMR Spectrum A->B C 3. Add Increment of Chiral Shift Reagent B->C D 4. Acquire 1H NMR Spectrum C->D E 5. Check Signal Separation D->E E->C Separation Incomplete F 6. Integrate Separated Enantiomer Signals E->F Separation Complete G 7. Calculate Enantiomeric Excess (ee) F->G

Caption: Workflow for determining enantiomeric excess using a chiral shift reagent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is an advanced chiroptical technique that provides an unambiguous determination of a molecule's absolute configuration.

Mechanism of Action: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6][7] While a standard IR spectrum shows the absorption of IR radiation, a VCD spectrum plots the difference in absorption (ΔA = Aₗ - Aᵣ).[7] For a chiral molecule, this difference is non-zero. Enantiomers will produce VCD spectra that are exact mirror images of each other—a positive band in one enantiomer will be a negative band of equal magnitude in the other.[7][8] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration ((R) or (S)) of the predominant enantiomer can be definitively assigned.[6][9]

Experimental Protocol: Absolute Configuration Determination by VCD

  • Sample Preparation: Prepare a concentrated solution of the 4-phenyl-2-butyl acetate sample (typically >0.1 M) in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

  • Data Acquisition: Place the sample in a temperature-controlled liquid cell. Acquire both the standard FT-IR and VCD spectra simultaneously over a period of several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: Perform ab initio calculations (e.g., using DFT) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the two predicted spectra. A direct match will confirm the absolute configuration of the sample.

Diagram: VCD Logic for Absolute Configuration

G cluster_exp Experimental cluster_theory Computational Exp Measured VCD Spectrum of Sample Compare Spectral Comparison Exp->Compare CalcR Predicted Spectrum of (R)-Isomer CalcR->Compare CalcS Predicted Spectrum of (S)-Isomer CalcS->Compare Result Assigned Absolute Configuration Compare->Result

Caption: Logic flow for assigning absolute configuration using VCD.

Part 3: Summary and Practical Implications

Distinguishing the isomers of 4-phenyl-2-butyl acetate is a critical analytical challenge. This guide demonstrates a two-tiered approach: foundational confirmation followed by chiral-specific differentiation.

Summary of Spectroscopic Techniques

TechniqueInformation ProvidedDistinguishes Enantiomers?Primary Application
GC-MS Molecular Weight, Fragmentation PatternNoIdentity, Purity, Separation from Impurities
FT-IR Functional Groups PresentNoStructural Confirmation
¹H & ¹³C NMR Atomic Connectivity, Molecular SkeletonNo (without CSR)Definitive Structural Elucidation
NMR + CSR Diastereomeric Signal SeparationYes Enantiomeric Excess (ee) Quantification
VCD Chiroptical ResponseYes Absolute Configuration Determination

For routine quality control in a production environment, NMR with chiral shift reagents offers a rapid and quantitative assessment of enantiomeric purity. For novel synthesis validation or regulatory submissions in drug development, VCD provides the definitive proof of absolute configuration. By employing these techniques judiciously, researchers and industry professionals can ensure the chemical integrity and stereochemical purity of 4-phenyl-2-butyl acetate for its intended application.

References

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]

  • Pazos, E., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2023). Vibrational circular dichroism. Retrieved from [Link]

  • Chemistry World. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Phenyl-2-butyl acetate (HMDB0031614). Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric differentiation of bornyl acetate by 13C-NMR using a chiral lanthanide shift reagent. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. Retrieved from [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • Slideshare. (n.d.). CONTACT SHIFT and SHIFT REAGENTS. Retrieved from [Link]

  • PubChem. (n.d.). Butyl phenylacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Phenyl-2-butyl Acetate: Ensuring Safety and Compliance

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, adherence to proper disposal protocols is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of our commitment to environmental stewardship and workplace safety. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Phenyl-2-butyl acetate (CAS No. 10415-88-0), synthesizing regulatory standards with practical, field-proven insights.

Section 1: Core Principle - Hazard Assessment and Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls upon the generator—the laboratory that created it.[1][2] This is the most critical step, as it dictates all subsequent handling, storage, and disposal procedures. While some safety data sheets for 4-Phenyl-2-butyl acetate may not list it as a regulated hazardous material, a comprehensive assessment based on its properties is essential.[3] Many organic esters and solvents exhibit characteristics of flammability and/or toxicity that require them to be managed as hazardous waste.

A thorough evaluation of the Safety Data Sheet (SDS) and other reliable sources is paramount.[4] Key hazards associated with similar acetate esters include flammability and potential for environmental harm.[5] Therefore, it is best practice to manage 4-Phenyl-2-butyl acetate waste as, at minimum, a flammable and potentially ecotoxic chemical waste stream.

Table 1: Summary of Known Properties and Hazards for 4-Phenyl-2-butyl Acetate

PropertyDataSource Citation
Chemical Stability Stable at room temperature in closed containers under normal storage and handling conditions.[3]
Conditions to Avoid Incompatible materials, ignition sources, excess heat.[3]
Incompatible Materials Strong oxidizing agents.[3][6]
Hazardous Decomposition Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[3]
Carcinogenicity Not listed by ACGIH, IARC, or NTP.[3]
LD50/LC50 Not available.[3]

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Before handling any chemical waste, including 4-Phenyl-2-butyl acetate, ensuring adequate personal protection is mandatory. The Occupational Safety & Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. If there is a splash risk, use a face shield in combination with goggles.[6]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[3] Always inspect gloves for tears or holes before use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls may be necessary.

  • Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[3][6]

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the lifecycle of 4-Phenyl-2-butyl acetate waste within the laboratory, from generation to final pickup by a licensed disposal company.

Step 3.1: Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[2][7]

  • Action: Collect waste 4-Phenyl-2-butyl acetate in a dedicated waste container.

  • Causality: Never mix this waste with incompatible materials, particularly strong oxidizing agents, which can cause vigorous and potentially explosive reactions.[3] Do not mix it with acids, bases, or aqueous waste streams unless a specific neutralization or quenching procedure has been validated.

Step 3.2: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Action: Use a container that is compatible with 4-Phenyl-2-butyl acetate. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be leak-proof and have a secure, tight-fitting lid.[7][9]

  • Causality: Using an incompatible container (e.g., certain types of plastic that the solvent could degrade) can lead to container failure and a chemical spill.[4] Containers must be kept closed except when actively adding waste to prevent the release of vapors.[9]

Step 3.3: Labeling

Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[1][7]

  • Action: Immediately label the waste container with the words "Hazardous Waste" and a clear identification of its contents (i.e., "Waste 4-Phenyl-2-butyl Acetate"). The label must also include the date on which waste was first added to the container.

  • Causality: Proper labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents. Federal and state regulations dictate the specific information required on the label.[10]

Step 3.4: Accumulation and Storage

Laboratories typically operate a "Satellite Accumulation Area" (SAA), which is where waste is initially collected at or near the point of generation.[4][9]

  • Action: Store the labeled, sealed waste container in a designated SAA, such as a secondary containment tray within a fume hood or a ventilated cabinet.[4] The storage area should be away from heat, sparks, or open flames.[6]

  • Causality: Storing waste at the point of generation and under the control of laboratory personnel minimizes the risk of spills and unauthorized access.[4] Regulations limit the volume of waste that can be stored in an SAA and the time it can be kept before being moved to a central accumulation area.

Step 3.5: Arranging for Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable waste management company.[2]

  • Action: When the container is full or the regulatory time limit for storage is approaching, contact your institution's Environmental Health & Safety (EHS) office or designated hazardous waste coordinator. They will arrange for the waste to be picked up by a certified hazardous waste transporter.

  • Causality: Disposing of chemical waste through standard drains or in regular trash is illegal and environmentally harmful.[3] Professional disposal firms are equipped to handle, transport, and process chemical waste in accordance with all federal, state, and local regulations, often through methods like incineration or fuel blending.[7]

Disposal Workflow Diagram

G Workflow for 4-Phenyl-2-butyl Acetate Disposal cluster_0 In the Laboratory cluster_1 Institutional & External Logistics A Point of Generation (e.g., reaction vessel) B Step 1: Segregate Waste (Dedicated Container) A->B Transfer waste C Step 2: Containerize (Compatible, Sealed Container) B->C Use appropriate container D Step 3: Label Container ('Hazardous Waste', Contents, Date) C->D Affix label immediately E Step 4: Store in SAA (Secondary Containment, Ventilated) D->E Place in designated area F Contact EHS for Pickup E->F When full or time limit reached G Transport to Central Accumulation Area F->G EHS personnel action H Step 5: Final Disposal (Licensed Waste Contractor) G->H Scheduled pickup

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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